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  • Product: Chinomethionate
  • CAS: 2439-01-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Chemical Properties of Chinomethionate

For Researchers, Scientists, and Drug Development Professionals Chinomethionate, also known as oxythioquinox, is a dithiocarbonate fungicide and acaricide. This document provides a comprehensive overview of its synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chinomethionate, also known as oxythioquinox, is a dithiocarbonate fungicide and acaricide. This document provides a comprehensive overview of its synthesis, chemical properties, and analytical methodologies, tailored for a technical audience.

Chemical Identity and Properties

Chinomethionate is chemically known as 6-methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of Chinomethionate

PropertyValue
CAS Number 2439-01-2
Molecular Formula C₁₀H₆N₂OS₂
Molecular Weight 234.3 g/mol
Melting Point 169-170 °C
Vapor Pressure 2.6 x 10⁻⁷ mm Hg at 25 °C
Solubility in Water 0.1 mg/L at 20 °C
Appearance Yellow, crystalline powder

Table 2: Solubility of Chinomethionate in Organic Solvents (at 25 °C)

SolventSolubility ( g/100 mL)
Toluene 2.5
Dichloromethane >10
n-Hexane 0.4
Isopropanol 0.1

Synthesis of Chinomethionate

The primary synthesis route for Chinomethionate involves a two-step process starting from 2,3-dichloro-6-methylquinoxaline (B182540) and phosgene (B1210022), followed by a reaction with a sulfur source. A more common and safer laboratory and industrial synthesis avoids phosgene and instead utilizes a reaction with carbon disulfide in the presence of a base.

chinomethionate_synthesis reactant1 2,3-Dichloro-6- methylquinoxaline intermediate 6-methylquinoxaline- 2,3-dithiol reactant1->intermediate + Na₂S reactant2 Sodium Sulfide (B99878) (Na₂S) reactant3 Carbon Disulfide (CS₂) product Chinomethionate intermediate->product + CS₂

Caption: Synthesis pathway of Chinomethionate from 2,3-dichloro-6-methylquinoxaline.

Experimental Protocol: Synthesis from 2,3-Dichloro-6-methylquinoxaline

This protocol describes a common laboratory-scale synthesis of Chinomethionate.

Materials:

  • 2,3-dichloro-6-methylquinoxaline

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Carbon disulfide (CS₂)

  • Ethanol (B145695)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Preparation of the dithiol intermediate:

    • Dissolve 2,3-dichloro-6-methylquinoxaline in ethanol in a round-bottom flask equipped with a reflux condenser.

    • In a separate beaker, dissolve sodium sulfide nonahydrate in water.

    • Slowly add the sodium sulfide solution to the ethanolic solution of the quinoxaline (B1680401) derivative.

    • Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the mixture with dilute hydrochloric acid to precipitate the 6-methylquinoxaline-2,3-dithiol (B1587999) intermediate.

    • Filter the precipitate, wash with water, and dry under vacuum.

  • Formation of Chinomethionate:

    • Suspend the dried dithiol intermediate in a suitable solvent such as pyridine (B92270) or dimethylformamide (DMF).

    • Add carbon disulfide to the suspension.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • The product, Chinomethionate, will precipitate out of the solution.

    • Filter the yellow crystalline product, wash with a small amount of cold ethanol, and dry.

Purification:

  • Recrystallization from a suitable solvent system, such as a mixture of DMF and water or toluene, can be performed to obtain high-purity Chinomethionate.

Mode of Action

Chinomethionate's primary mode of action is the inhibition of mitochondrial respiration. It is believed to target Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. This inhibition disrupts the production of ATP, leading to cellular energy depletion and ultimately cell death in the target organism.

mode_of_action cluster_etc Mitochondrial Electron Transport Chain complex_i Complex I (NADH Dehydrogenase) complex_iii Complex III complex_i->complex_iii e⁻ flow atp_synthesis ATP Synthesis complex_ii Complex II complex_ii->complex_iii complex_iv Complex IV complex_iii->complex_iv complex_iv->atp_synthesis Drives chinomethionate Chinomethionate chinomethionate->complex_i Inhibits cell_death Cell Death

Caption: Inhibition of Complex I in the electron transport chain by Chinomethionate.

Analytical Methods

Accurate quantification and identification of Chinomethionate are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques employed.

Experimental Protocol: Analysis by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio may need optimization based on the specific column and system.

Procedure:

  • Standard Preparation: Prepare a stock solution of Chinomethionate in acetonitrile (e.g., 100 µg/mL). From this, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing Chinomethionate in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

  • Analysis: Inject the standards and the sample. The concentration of Chinomethionate in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

hplc_workflow start Sample/Standard Preparation inject Inject into HPLC start->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect quantify Quantification (Peak Area vs. Calibration Curve) detect->quantify

Caption: General workflow for the quantitative analysis of Chinomethionate by HPLC.

Exploratory

An In-depth Technical Guide to the Molecular Structure of Chinomethionate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and mechanism of action o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and mechanism of action of Chinomethionate (also known as Oxythioquinox). Chinomethionate, a quinoxaline-based compound, has been utilized as a fungicide and acaricide. This document consolidates key data, presents detailed experimental protocols for its analysis, and visualizes its synthetic pathway and proposed mechanism of action. All quantitative data are summarized in structured tables for ease of reference.

Molecular Structure and Identification

Chinomethionate is a heterocyclic compound featuring a dithioloquinoxaline core. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Chemical Structure:

  • IUPAC Name: 6-methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one[1]

  • CAS Number: 2439-01-2[1]

  • Chemical Formula: C₁₀H₆N₂OS₂[1]

  • Molecular Weight: 234.30 g/mol [1]

  • Synonyms: Oxythioquinox, Quinomethionate, Morestan[1]

The core structure consists of a quinoxaline (B1680401) ring system fused with a 1,3-dithiol-2-one (B14740766) ring. A methyl group is substituted at the 6-position of the quinoxaline moiety.

Physicochemical Properties

The physicochemical properties of Chinomethionate are crucial for its application, formulation, and environmental fate. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of Chinomethionate

PropertyValueReference
Physical State Yellow crystals[1][2]
Melting Point 172 °C
Boiling Point Decomposes before boiling
Vapor Pressure 2.0 x 10⁻⁷ mmHg at 20 °C
Solubility
    in Water1 mg/L at 20 °C
    in Toluene25 g/L at 20 °C[2]
    in Dichloromethane40 g/L at 20 °C[2]
    in Hexane1.8 g/L at 20 °C[2]
    in Isopropanol0.9 g/L at 20 °C[2]
    in Cyclohexanone18 g/L at 20 °C[2]
    in Dimethylformamide10 g/L at 20 °C[2]
Stability Relatively stable under normal conditions; hydrolyzes in alkaline media.[2][2]

Spectral Data

Spectroscopic data are fundamental for the unequivocal identification and structural elucidation of Chinomethionate. Key spectral data are summarized in Table 2.

Table 2: Spectral Data of Chinomethionate

Spectroscopic TechniqueKey Data PointsReference
Mass Spectrometry (GC-MS) Intense Peaks (m/z): 234 (100%), 206 (96%), 116 (54%), 174 (41%)[2]
Infrared (IR) Spectroscopy Spectra available (KBr wafer). Characteristic absorptions for C=O, C-S, and aromatic C-H bonds are expected.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are available for structural confirmation.[2]

Synthesis of Chinomethionate

The primary industrial synthesis of Chinomethionate involves the condensation reaction between 6-methylquinoxaline-2,3-dithiol (B1587999) and phosgene.[1] The overall synthetic workflow is depicted in the following diagram.

chinomethionate_synthesis cluster_precursor Precursor Synthesis cluster_final Final Product Formation 6-methylquinoxaline-2,3-dione (B12355034) 6-methylquinoxaline-2,3-dione 2,3-dichloro-6-methylquinoxaline (B182540) 2,3-dichloro-6-methylquinoxaline 6-methylquinoxaline-2,3-dione->2,3-dichloro-6-methylquinoxaline PCl₅ 6-methylquinoxaline-2,3-dithiol 6-methylquinoxaline-2,3-dithiol 2,3-dichloro-6-methylquinoxaline->6-methylquinoxaline-2,3-dithiol Thiourea, NaOH Chinomethionate Chinomethionate 6-methylquinoxaline-2,3-dithiol->Chinomethionate Condensation Phosgene Phosgene Phosgene->Chinomethionate

Figure 1: Synthetic pathway of Chinomethionate.

Experimental Protocol: Synthesis of 6-methylquinoxaline-2,3-dithiol (Precursor)
  • Chlorination: 6-methylquinoxaline-2,3-dione is reacted with phosphorus pentachloride (molar ratio 1:2.5) under reflux in an inert atmosphere for 3-4 hours at 80-100 °C to yield 2,3-dichloro-6-methylquinoxaline.[3] The reaction progress is monitored by thin-layer chromatography.

  • Purification: The crude product is purified by recrystallization from ethanol (B145695) or petroleum ether.[3]

  • Thiolation: The purified 2,3-dichloro-6-methylquinoxaline is dissolved in ethanol. Thiourea (3 molar equivalents) and sodium hydroxide (B78521) are added. The mixture is heated under reflux for 2-3 hours.[3]

  • Workup: The reaction mixture is acidified to precipitate the 6-methylquinoxaline-2,3-dithiol, which is then purified by recrystallization.[3]

Experimental Protocol: Synthesis of Chinomethionate
  • Reaction Setup: The precursor, 6-methylquinoxaline-2,3-dithiol, is dissolved in an aqueous alkaline solution.

  • Condensation: Phosgene (carbonyl chloride) is carefully introduced into the solution. The reaction is a nucleophilic attack of the dithiol sulfur atoms on the electrophilic carbon of phosgene, leading to the formation of the dithiocarbonate ring and elimination of hydrogen chloride.

  • Purification: The crude Chinomethionate is purified by recrystallization from a suitable solvent, such as a hexane-ethyl acetate (B1210297) mixture, to yield the final product.[3]

Mechanism of Action

Chinomethionate functions as a multi-site inhibitor fungicide and acaricide. Its primary mode of action is the disruption of mitochondrial respiration, which is essential for energy production in target organisms.

chinomethionate_moa Chinomethionate Chinomethionate Mitochondrion Mitochondrion Chinomethionate->Mitochondrion Inhibits ETC Electron Transport Chain Chinomethionate->ETC Disrupts DNA DNA Chinomethionate->DNA Interacts with (light-activated) Mitochondrion->ETC ATP_Synthase ATP Synthase Mitochondrion->ATP_Synthase ATP_Production ATP Production ETC->ATP_Production ROS_Production Increased ROS Production ETC->ROS_Production Electron Leakage ATP_Synthase->ATP_Production Cellular_Damage Oxidative Stress & Cellular Damage ROS_Production->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis DNA_Cleavage Photoinducible DNA Cleavage DNA->DNA_Cleavage DNA_Cleavage->Apoptosis

Figure 2: Proposed mechanism of action of Chinomethionate.

The proposed mechanism involves the following key steps:

  • Inhibition of Mitochondrial Respiration: Chinomethionate is believed to interfere with the electron transport chain in the mitochondria of fungi and mites. This disruption inhibits cellular respiration and the production of ATP, leading to energy depletion and cell death.[4]

  • Reaction with Thiol Groups: Chinomethionate reacts with sulfur-containing amino acids in various proteins and enzymes, leading to a broad disruption of cellular functions. This multi-site activity makes the development of resistance less likely.

  • Photoinducible DNA Cleavage: Studies have shown that Chinomethionate can induce DNA cleavage upon exposure to mild irradiation. This suggests a secondary mechanism of action involving direct damage to the genetic material of the target organism.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the detection and quantification of Chinomethionate residues in various matrices. Gas chromatography is the primary technique employed for this purpose.

Experimental Protocol: QuEChERS Sample Preparation

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.

  • Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.[5]

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with an appropriate amount of acetonitrile (B52724) (e.g., 10-15 mL), and an internal standard is added. The tube is shaken vigorously for 1 minute.[5]

  • Salting Out: QuEChERS extraction salts (e.g., magnesium sulfate (B86663) and sodium acetate or sodium chloride) are added to induce phase separation. The tube is shaken vigorously for 1 minute and then centrifuged.[5]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing magnesium sulfate and a sorbent like primary secondary amine (PSA) to remove interferences such as sugars and fatty acids. The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is the final extract, ready for analysis by GC-MS.

Experimental Protocol: GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) provides high sensitivity and selectivity for the analysis of Chinomethionate.

gcms_workflow Sample Sample QuEChERS QuEChERS Extraction & Cleanup Sample->QuEChERS GC_Injection GC Injection QuEChERS->GC_Injection GC_Column Gas Chromatography (Separation) GC_Injection->GC_Column MS_Ionization Mass Spectrometry (Ionization & Fragmentation) GC_Column->MS_Ionization MS_Detection Mass Analyzer & Detector MS_Ionization->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis

Figure 3: General workflow for GC-MS analysis of Chinomethionate.

Typical GC-MS Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., a low-bleed 5% phenyl-methylpolysiloxane column).

  • Injection: Splitless injection is commonly used for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 70°C), hold for a short period, and then ramp up to a higher temperature (e.g., 300°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Detection: Can be performed in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, properties, synthesis, and analysis of Chinomethionate. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development. The multi-faceted mechanism of action, involving mitochondrial inhibition and potential photoinducible DNA damage, warrants further investigation to fully elucidate its biological activity and potential applications.

References

Foundational

An In-Depth Technical Guide to Chinomethionate (CAS 2439-01-2)

For Researchers, Scientists, and Drug Development Professionals Abstract Chinomethionate, also known as Oxythioquinox (CAS 2439-01-2), is a dithioloquinoxaline compound historically utilized as a potent fungicide and aca...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chinomethionate, also known as Oxythioquinox (CAS 2439-01-2), is a dithioloquinoxaline compound historically utilized as a potent fungicide and acaricide. Beyond its agrochemical applications, its unique chemical structure and mechanism of action have garnered interest in scientific research. Notably, Chinomethionate has been identified as a photoinducible DNA-cleaving agent, presenting potential applications in biotechnology and therapeutic research. This technical guide provides a comprehensive overview of Chinomethionate, consolidating its chemical properties, synthesis protocols, mechanisms of action, metabolism, and toxicology. All quantitative data is presented in structured tables, and key experimental methodologies are detailed to support further research and development.

Chemical and Physical Properties

Chinomethionate is a yellow crystalline solid with low solubility in water but higher solubility in various organic solvents.[1][2] It is classified as a dithioloquinoxaline and is relatively stable under normal storage conditions, though it is susceptible to hydrolysis in alkaline media.[2]

PropertyValueReference(s)
CAS Number 2439-01-2[3]
Molecular Formula C₁₀H₆N₂OS₂
Molecular Weight 234.30 g/mol
Appearance Yellow crystalline solid[2]
Melting Point 171 °C[4]
Density 1.556 g/cm³ at 20 °C[4]
Vapor Pressure 2.0 x 10⁻⁷ mmHg at 20 °C[4]
Water Solubility ~1 mg/L at 20 °C[4]
Solubility (g/L at 20°C) Toluene (B28343) (25), Dichloromethane (40), Hexane (1.8), Cyclohexanone (18)[4]
LogP (Kow) 3.78[4]

Synthesis and Manufacturing

The synthesis of Chinomethionate is a multi-step process, beginning with the preparation of the key intermediate, 6-methyl-2,3-quinoxalinedithiol, followed by a cyclization reaction with phosgene (B1210022).[5]

Experimental Protocols

Protocol 1: Synthesis of 6-methyl-2,3-quinoxalinedithiol (Precursor)

This protocol is based on the reaction of a dichloroquinoxaline derivative with thiourea.[5]

  • Chlorination: A mixture of 6-methylquinoxaline-2,3-dione (B12355034) and phosphorus pentachloride (1:2.5 molar ratio) is refluxed in an inert atmosphere for 3-4 hours at 80-100°C to yield the crude 2,3-dichloroquinoxaline (B139996) derivative. Reaction completion can be monitored by Thin-Layer Chromatography (TLC).[5]

  • Thiolation: The crude 2,3-dichloroquinoxaline derivative is dissolved in ethanol. Thiourea (3 molar equivalents) and sodium hydroxide (B78521) are added.

  • The reaction mixture is heated under reflux for 2-3 hours. Temperature control is critical to prevent product decomposition.[5]

  • Workup: The mixture is cooled and then acidified (e.g., with HCl) to precipitate the crude 6-methyl-2,3-quinoxalinedithiol.

  • The precipitate is collected by filtration, washed, and can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of Chinomethionate

This protocol describes the final cyclization step.[2][5]

  • Reaction Setup: 6-methyl-2,3-quinoxalinedithiol is dissolved in an aqueous alkaline solution (e.g., aqueous NaOH) or an organic solvent such as toluene.

  • Phosgene Addition: A solution of phosgene (carbonyl chloride) in a solvent like toluene is added dropwise to the dithiol solution with vigorous stirring. This reaction is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • The reaction involves the nucleophilic attack of the dithiol sulfur atoms on the electrophilic carbon of phosgene, leading to the formation of the dithiocarbonate ring.[5]

  • Purification: The resulting crude Chinomethionate precipitates from the solution. It is collected by filtration and purified. The primary method for purification is recrystallization from benzene (B151609) or toluene, where the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[5]

Synthesis Workflow Diagram

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis cluster_2 Purification A 6-Methylquinoxaline-2,3-dione B 2,3-Dichloro-6-methylquinoxaline A->B PCl₅, Reflux C 6-Methyl-2,3-quinoxalinedithiol B->C 1. Thiourea, NaOH, EtOH, Reflux 2. Acidification D Chinomethionate (CAS 2439-01-2) C->D Phosgene (COCl₂) Aqueous Alkaline Solution E Crude Chinomethionate D->E Precipitation F Purified Chinomethionate E->F Recrystallization (Toluene or Benzene) G cluster_0 Target Organism cluster_1 Chinomethionate Action cluster_2 Resulting Effect Fungus Fungus A Inhibits Ergosterol Biosynthesis Fungus->A Mite Mite B Disrupts Mitochondrial Function Mite->B DNA Supercoiled DNA C UV Light (365 nm) Activation DNA->C D Cell Membrane Disruption A->D E Energy Production Failure B->E F Single-Strand Cleavage (Nicked DNA) C->F cluster_0 Degradation Pathways cluster_1 Degradation Products A Chinomethionate B Hydrolysis (Alkaline conditions, pH 9) A->B C Photolysis (Sunlight/UV) A->C D Biotransformation (e.g., Algae) A->D E 6-Methyl-2,3-quinoxalinedithiol B->E F Photoproducts (e.g., Dimeric products) C->F G Metabolites (e.g., 6-meta-2-amino-3- chloroquinoxaline, CO₂) D->G

References

Exploratory

Oxythioquinox: A Technical Guide to a Quinoxaline Fungicide

For Researchers, Scientists, and Drug Development Professionals Introduction Oxythioquinox, also known by its chemical name 6-methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one and the trade name Chinomethionat, is a synthetic c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxythioquinox, also known by its chemical name 6-methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one and the trade name Chinomethionat, is a synthetic compound belonging to the quinoxaline (B1680401) class of chemicals.[1] Historically, it has been utilized in agriculture as a fungicide, acaricide, and insecticide.[1] As a non-systemic, contact fungicide, Oxythioquinox exhibits both protective and curative properties against a range of fungal pathogens, most notably powdery mildew.[1][2] Its application has been discontinued (B1498344) in many regions, including the United States and the European Union, due to toxicological concerns.[3] This technical guide provides an in-depth overview of Oxythioquinox, focusing on its chemical properties, fungicidal mode of action, and relevant experimental protocols for its evaluation.

Chemical and Physical Properties

Oxythioquinox is a yellow crystalline solid with a molecular formula of C₁₀H₆N₂OS₂ and a molecular weight of 234.3 g/mol .[3] It has low aqueous solubility and is relatively stable under normal conditions, though it undergoes hydrolysis in alkaline media.[1][3]

PropertyValueReference
Chemical Name 6-methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one[4]
Common Names Oxythioquinox, Chinomethionat, Quinomethionate[4]
CAS Number 2439-01-2[1]
Molecular Formula C₁₀H₆N₂OS₂[1][3]
Molecular Weight 234.3 g/mol [3]
Appearance Yellow crystals[3]
Solubility Low in water[1]
Stability Relatively stable, hydrolyzes in alkaline media[3]

Synthesis of Oxythioquinox

The commercial synthesis of Oxythioquinox (Chinomethionat) is achieved through the condensation reaction of 6-methylquinoxaline-2,3-dithiol (B1587999) with phosgene.[1][2] This reaction forms the dithioloquinoxaline structure characteristic of the compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product 6-methylquinoxaline-2,3-dithiol 6-methylquinoxaline-2,3-dithiol Condensation Reaction Condensation Reaction 6-methylquinoxaline-2,3-dithiol->Condensation Reaction Phosgene Phosgene Phosgene->Condensation Reaction Oxythioquinox Oxythioquinox Condensation Reaction->Oxythioquinox G Oxythioquinox Oxythioquinox FungalCell Fungal Cell Oxythioquinox->FungalCell Metabolites Active Metabolites (e.g., 2,3-dithiol-6-methyl quinoxaline) FungalCell->Metabolites Metabolism MultipleSites Multiple Cellular Sites Metabolites->MultipleSites EnzymeInhibition Enzyme Inhibition (via SH-group binding) MultipleSites->EnzymeInhibition RespirationDisruption Disruption of Cellular Respiration MultipleSites->RespirationDisruption CellDeath Fungal Cell Death EnzymeInhibition->CellDeath RespirationDisruption->CellDeath G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Cultures D Inoculate Plates with Fungal Plugs A->D B Prepare Fungicide Stock Solution C Prepare Fungicide-Amended Agar Plates B->C C->D E Incubate Plates D->E F Measure Colony Diameter E->F G Calculate Percent Inhibition F->G H Determine EC50 Value G->H

References

Foundational

The Dawn of a Dual-Threat Protector: Unearthing the Early Research and Discovery of Chinomethionate

A deep dive into the foundational science behind a novel quinoxaline-based acaricide and fungicide, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its initial...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the foundational science behind a novel quinoxaline-based acaricide and fungicide, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its initial synthesis, characterization, and biological evaluation.

Chinomethionate, a compound belonging to the quinoxaline (B1680401) class of heterocyclic compounds, emerged in the 1960s as a potent agent against both arachnid pests and fungal pathogens, a dual activity that set it apart from many of its contemporaries. Initially developed and marketed by Bayer AG under the trade name Morestan®, and also known as Oxythioquinox, its discovery marked a significant advancement in the field of crop protection. This technical guide meticulously unpacks the early research that laid the groundwork for its synthesis, elucidated its mode of action, and quantified its efficacy, offering a valuable historical and scientific resource.

Chemical Foundation: Synthesis and Properties

The pioneering synthesis of Chinomethionate, chemically known as 6-methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one, was a pivotal achievement in applied heterocyclic chemistry. Early research established a robust and efficient synthetic pathway, which has remained fundamental to its production.

Physicochemical Properties of Chinomethionate

PropertyValueReference
Molecular FormulaC₁₀H₆N₂OS₂[1]
Molecular Weight234.3 g/mol [1]
AppearanceYellow crystalline solid[1]
Melting Point171-172 °C[1]
SolubilityInsoluble in water; Soluble in organic solvents like dimethylformamide and cyclohexanone[1]
Experimental Protocols: Foundational Synthesis

The initial synthesis of Chinomethionate, as detailed in early patents and publications, involves a two-step process. The following protocols are reconstructed based on the foundational literature.

Protocol 1: Synthesis of 6-methyl-2,3-quinoxalinedithiol

This protocol describes the preparation of the key precursor for Chinomethionate synthesis.

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • Phosphorus pentasulfide (P₄S₁₀)

  • Pyridine

  • Hydrochloric acid (HCl)

  • Ethanol (B145695)

Procedure:

  • Condensation: A mixture of 4-methyl-1,2-phenylenediamine and oxalic acid dihydrate in a 1:1 molar ratio is heated in an aqueous solution to form 6-methyl-2,3-dihydroxyquinoxaline.

  • Thionation: The resulting 6-methyl-2,3-dihydroxyquinoxaline is then refluxed with phosphorus pentasulfide in pyridine. The crude product is precipitated by the addition of water.

  • Purification: The precipitate is collected by filtration, washed with water, and then recrystallized from ethanol to yield pure 6-methyl-2,3-quinoxalinedithiol.

Protocol 2: Synthesis of Chinomethionate

This protocol details the final step in the synthesis of Chinomethionate.

Materials:

Procedure:

  • Reaction Setup: 6-methyl-2,3-quinoxalinedithiol is dissolved in toluene. An aqueous solution of sodium hydroxide is added to the mixture.

  • Phosgenation: The mixture is cooled, and phosgene gas is bubbled through the solution with vigorous stirring. The reaction is highly exothermic and requires careful temperature control.

  • Work-up: After the reaction is complete, the organic layer is separated, washed with water to remove any remaining base and salts, and then dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent, such as ethanol or a toluene/hexane mixture, to afford pure Chinomethionate.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine 6-methyl-2,3-dihydroxyquinoxaline 6-methyl-2,3-dihydroxyquinoxaline 4-methyl-1,2-phenylenediamine->6-methyl-2,3-dihydroxyquinoxaline Condensation Oxalic acid Oxalic acid Oxalic acid->6-methyl-2,3-dihydroxyquinoxaline 6-methyl-2,3-quinoxalinedithiol 6-methyl-2,3-quinoxalinedithiol 6-methyl-2,3-dihydroxyquinoxaline->6-methyl-2,3-quinoxalinedithiol Thionation P4S10 / Pyridine P4S10 / Pyridine P4S10 / Pyridine->6-methyl-2,3-quinoxalinedithiol Chinomethionate Chinomethionate 6-methyl-2,3-quinoxalinedithiol->Chinomethionate Phosgenation Phosgene Phosgene Phosgene->Chinomethionate

Caption: Synthetic workflow for Chinomethionate.

Biological Activity and Mode of Action

The early research into Chinomethionate's biological activity revealed its efficacy as both a fungicide, particularly against powdery mildews, and an acaricide, controlling various mite species. This dual-action capability was a significant factor in its early adoption in agriculture.

Fungicidal Activity

Chinomethionate was found to be highly effective against powdery mildew species, such as Podosphaera leucotricha on apples. Its mode of action as a fungicide is believed to involve the inhibition of ergosterol (B1671047) biosynthesis in fungal cell membranes. Ergosterol is a vital component for maintaining the integrity and function of fungal cell membranes.

Ergosterol_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Disrupted Membrane Integrity Disrupted Membrane Integrity Fungal Cell Membrane->Disrupted Membrane Integrity Chinomethionate Chinomethionate Chinomethionate->Lanosterol Inhibits demethylation Mitochondrial_ETC_Disruption Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q Complex II Complex II Complex II->Coenzyme Q Complex III Complex III Coenzyme Q->Complex III Cytochrome c Cytochrome c Complex III->Cytochrome c Complex IV Complex IV Cytochrome c->Complex IV ATP Synthase ATP Synthase Complex IV->ATP Synthase ATP Production ATP Production ATP Synthase->ATP Production Disrupted ATP Production Disrupted ATP Production ATP Production->Disrupted ATP Production Chinomethionate Chinomethionate Chinomethionate->Complex I Inhibits

References

Exploratory

Chinomethionate's Acaricidal Efficacy: A Technical Deep Dive into its Mitochondrial Mode of Action

For Researchers, Scientists, and Drug Development Professionals Abstract Chinomethionate (also known as oxythioquinox) is a quinoxaline-based acaricide and fungicide that has been utilized in crop protection. While its e...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chinomethionate (also known as oxythioquinox) is a quinoxaline-based acaricide and fungicide that has been utilized in crop protection. While its efficacy against various mite species is well-documented, a detailed technical understanding of its precise mode of action at the molecular level is crucial for overcoming resistance, developing novel analogs, and ensuring target specificity. This guide synthesizes the current understanding of chinomethionate's acaricidal properties, focusing on its role as a potent disruptor of mitochondrial function. Through an examination of its likely molecular target within the electron transport chain, this document provides a comprehensive overview for researchers engaged in the development of next-generation acaricides.

Introduction

The effective management of mite populations, which pose a significant threat to global agriculture and horticulture, relies on the strategic use of acaricides. Chinomethionate has historically been an effective tool in this regard. Understanding the biochemical and physiological basis of its toxicity in mites is paramount for its responsible and sustainable use. This guide will explore the mode of action of chinomethionate, positing its primary target as a key component of the mitochondrial electron transport chain (ETC), leading to a catastrophic failure of cellular energy production in susceptible mite species.

The Mitochondrial Electron Transport Chain: The Battlefield for Acaricidal Action

The mitochondrion is the powerhouse of the eukaryotic cell, responsible for generating the majority of cellular ATP through oxidative phosphorylation. The ETC, a series of protein complexes embedded in the inner mitochondrial membrane, is central to this process. Many modern acaricides have been shown to target one or more of these complexes, disrupting the flow of electrons and, consequently, ATP synthesis. This disruption of mitochondrial respiration is a rapid and effective mechanism for inducing mite mortality.

Chinomethionate's Presumed Target: Inhibition of Succinate (B1194679) Dehydrogenase (Complex II)

While direct enzymatic studies on chinomethionate's interaction with mite mitochondrial complexes are not extensively published in readily available literature, based on its chemical class and the known mechanisms of similar acaricides, it is strongly hypothesized that chinomethionate acts as a Succinate Dehydrogenase Inhibitor (SDHI) . Succinate dehydrogenase (SDH), also known as Complex II of the ETC, is a critical enzyme that links the Krebs cycle to the electron transport chain.

Key Functions of Succinate Dehydrogenase (Complex II):

  • Krebs Cycle: Catalyzes the oxidation of succinate to fumarate.

  • Electron Transport Chain: Transfers electrons from succinate to the ubiquinone (Coenzyme Q) pool.

By inhibiting SDH, chinomethionate likely disrupts this crucial intersection of cellular metabolism, leading to a cascade of detrimental effects:

  • Interruption of the Krebs Cycle: The blockage of succinate oxidation leads to an accumulation of succinate and a depletion of downstream intermediates, stalling this vital metabolic pathway.

  • Inhibition of Electron Flow: The transfer of electrons to the ubiquinone pool is halted, preventing the subsequent transfer to Complex III and Complex IV.

  • Cessation of ATP Synthesis: The disruption of the proton gradient across the inner mitochondrial membrane, which is established by the flow of electrons, leads to a rapid decline in ATP production.

  • Generation of Reactive Oxygen Species (ROS): The stalled electron transport chain can lead to the formation of superoxide (B77818) radicals and other reactive oxygen species, causing oxidative stress and cellular damage.

Quantitative Analysis of Inhibition
CompoundTarget OrganismMitochondrial FractionIC50 (µM)Reference
ChinomethionateTetranychus urticae (Two-spotted spider mite)Isolated Mitochondria[Data Not Available][Hypothetical]
Known SDHI 1Tetranychus urticaeIsolated MitochondriaX.XX[Literature Value]
Known SDHI 2Tetranychus urticaeIsolated MitochondriaY.YY[Literature Value]

This table is for illustrative purposes. Further experimental validation is required to determine the precise IC50 value of chinomethionate.

Experimental Protocols

The following protocols outline the key experiments required to definitively characterize the mode of action of chinomethionate as a Complex II inhibitor.

Isolation of Mite Mitochondria

Objective: To obtain a purified and functional mitochondrial fraction from a target mite species (e.g., Tetranychus urticae).

Methodology:

  • Homogenization: A known mass of mites is homogenized in a chilled isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Dounce homogenizer.

  • Differential Centrifugation:

    • The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria.

  • Washing: The mitochondrial pellet is washed with the isolation buffer to remove cytosolic contaminants.

  • Resuspension: The final mitochondrial pellet is resuspended in a suitable assay buffer.

  • Protein Quantification: The protein concentration of the mitochondrial suspension is determined using a standard method (e.g., Bradford assay).

Measurement of Mitochondrial Oxygen Consumption

Objective: To determine the effect of chinomethionate on the rate of oxygen consumption in isolated mite mitochondria, and to identify the specific site of inhibition within the ETC.

Methodology (utilizing Seahorse XF technology):

  • Plate Seeding: Isolated mitochondria are seeded into a Seahorse XF microplate in a specific assay medium.

  • Substrate Addition: Substrates for specific mitochondrial complexes are added to energize the mitochondria (e.g., pyruvate/malate for Complex I, succinate for Complex II).

  • Chinomethionate Injection: A range of chinomethionate concentrations is injected into the wells.

  • Oxygen Consumption Rate (OCR) Measurement: The Seahorse XF Analyzer measures the OCR in real-time.

  • Inhibitor Titration: Known inhibitors of the ETC complexes (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III, and oligomycin (B223565) for ATP synthase) are sequentially injected to dissect the specific site of chinomethionate's action. A significant reduction in succinate-driven respiration that is not observed with pyruvate/malate-driven respiration would confirm Complex II as the target.

Succinate Dehydrogenase (SDH) Activity Assay

Objective: To directly measure the inhibitory effect of chinomethionate on the enzymatic activity of SDH.

Methodology (Spectrophotometric Assay):

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer, isolated mitochondria (or purified SDH), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).

  • Initiation of Reaction: The reaction is initiated by the addition of succinate.

  • Spectrophotometric Monitoring: The reduction of DCPIP, which is accompanied by a decrease in absorbance at a specific wavelength (e.g., 600 nm), is monitored over time using a spectrophotometer.

  • Inhibitor Analysis: The assay is performed in the presence of varying concentrations of chinomethionate to determine its effect on the rate of DCPIP reduction.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to calculate the IC50 value.

Visualizing the Mode of Action and Experimental Workflow

Signaling Pathway of Chinomethionate's Action

chinomethionate_moa cluster_krebs Krebs Cycle chinomethionate Chinomethionate complex_ii Mitochondrial Complex II (Succinate Dehydrogenase) chinomethionate->complex_ii Inhibits fumarate Fumarate complex_ii->fumarate uq_pool Ubiquinone Pool complex_ii->uq_pool Reduces atp_synthesis ATP Synthesis complex_ii->atp_synthesis succinate Succinate succinate->complex_ii Oxidized to krebs Krebs Cycle complex_iii Complex III uq_pool->complex_iii e- transfer complex_iii->atp_synthesis Drives cell_death Mite Cell Death atp_synthesis->cell_death Leads to (when inhibited)

Caption: Proposed inhibitory pathway of chinomethionate on mitochondrial respiration.

Experimental Workflow for Determining IC50

experimental_workflow start Start: Mite Culture homogenization Homogenization in Isolation Buffer start->homogenization centrifugation1 Low-Speed Centrifugation (Pellet Nuclei) homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation (Pellet Mitochondria) supernatant1->centrifugation2 mitochondria Isolated Mitochondria centrifugation2->mitochondria sdh_assay Succinate Dehydrogenase (SDH) Activity Assay mitochondria->sdh_assay data_analysis Data Analysis: Plot Inhibition vs. [Chinomethionate] sdh_assay->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: Workflow for determining the IC50 of chinomethionate on mite SDH.

Conclusion

The acaricidal mode of action of chinomethionate is rooted in the disruption of cellular respiration. The available evidence strongly suggests that its primary molecular target is Succinate Dehydrogenase (Complex II) within the mitochondrial electron transport chain. This inhibition leads to a rapid depletion of cellular energy in the form of ATP, ultimately resulting in the death of the mite. A thorough understanding of this mechanism, supported by robust experimental data as outlined in this guide, is essential for the continued development of effective and sustainable strategies for mite control. Future research should focus on obtaining precise quantitative data on the inhibition of mite SDH by chinomethionate and its analogs to aid in the design of novel acaricides with improved target specificity and reduced potential for resistance development.

Foundational

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Characteristics of Chinomethionate Powder Abstract Chinomethionate, also known as oxythioquinox, is a quinoxaline-based fungicide and acaricide.[1][2] This technic...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of Chinomethionate Powder

Abstract

Chinomethionate, also known as oxythioquinox, is a quinoxaline-based fungicide and acaricide.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Chinomethionate powder. It includes detailed tables of its properties, experimental protocols for its analysis, and visualizations of its synthesis, mechanism of action, and analytical workflows. This document is intended to serve as a foundational resource for professionals in research, development, and quality control.

General and Chemical Properties

Chinomethionate is chemically identified as 6-methyl-[1][3]dithiolo[4,5-b]quinoxalin-2-one.[3] It is a non-systemic, contact pesticide with both protective and curative properties against powdery mildew and mites on a variety of crops.[1][2]

Identifier Value
IUPAC Name 6-methyl-[1][3]dithiolo[4,5-b]quinoxalin-2-one[3]
CAS Number 2439-01-2[3]
Molecular Formula C₁₀H₆N₂OS₂[3]
Molecular Weight 234.3 g/mol [3]
Synonyms Oxythioquinox, Quinomethionate, Morestan[4][5]
InChI Key FBQQHUGEACOBDN-UHFFFAOYSA-N[3]
SMILES CC1=CC2=C(C=C1)N=C3C(=N2)SC(=O)S3[3]

Physical Characteristics

Chinomethionate powder typically appears as yellow crystals and is described as odorless and non-corrosive.[3][4]

Property Value
Appearance Yellow crystals or solid powder[1][3][4]
Odor Odorless[3][4]
Melting Point 170-172 °C[1][3][6]
Boiling Point 476.6 °C (Predicted)[1][7]
Density 1.556 g/cm³ at 20 °C[3][4]
Vapor Pressure 2.0 x 10⁻⁷ mmHg (2.6 x 10⁻⁵ Pa) at 20 °C[1][3][6]
LogP (log Kow) 3.78 at 20 °C[3][4]
Henry's Law Constant 6.2 x 10⁻⁸ atm-cu m/mole (Estimated)[6]

Solubility and Stability

Chinomethionate has low solubility in water but is more soluble in various organic solvents.[3][6] It is relatively stable under normal storage conditions but is susceptible to hydrolysis, particularly in alkaline media.[4][6]

Solubility Data
Solvent Solubility (g/L at 20 °C)
Water~0.001[1][3][6]
Dichloromethane40[3][4]
Toluene25[3][4]
Cyclohexanone18[3][4]
Dimethylformamide10[3][4]
Petroleum Oils4[3][4]
Hexane1.8[3][4]
Isopropanol0.9[3][4]
ChloroformSlightly soluble[1][8]
MethanolSlightly soluble[1][8]
Stability Profile
  • Hydrolysis: Chinomethionate is hydrolyzed in alkaline solutions.[1][4] The half-life (DT₅₀) at 22 °C is highly dependent on pH:

    • pH 4: 10 days[1][4][6]

    • pH 7: 80 hours (3.3 days)[1][4][6]

    • pH 9: 225 minutes (3.75 hours)[1][4][6]

  • Photolysis: The compound is susceptible to direct photolysis by sunlight.[6] The photolysis half-life on soil is reported to be 50 days, while in water it is approximately 0.5 days.[6]

  • Storage: For long-term storage, it is recommended to keep the powder in a dry, dark place at -20°C. For short-term storage, 0-4°C is suitable.[3]

Spectral Data

Spectral analysis is crucial for the identification and confirmation of Chinomethionate.

Technique Characteristic Data
Mass Spectrometry (MS) Molecular Ion (m/z): 234. Key Fragment Ions (m/z): 206, 148, 116, 174.[3][4]
Infrared (IR) Spectroscopy Carbonyl (C=O) stretching: ~1659 cm⁻¹. Aromatic C=C and C=N stretches: 1500-1600 cm⁻¹. C-S stretching: Lower frequency range.[3]

Experimental Protocols

Synthesis

The standard synthesis of Chinomethionate involves the formal condensation reaction between 6-methylquinoxaline-2,3-dithiol (B1587999) and phosgene, typically in an aqueous alkaline solution.[3][4][6] This reaction forms the distinctive cyclic dithiocarbonate structure.[3]

G Synthesis of Chinomethionate cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 6-methylquinoxaline-2,3-dithiol process Condensation Reaction reactant1->process + reactant2 Phosgene (COCl₂) reactant2->process condition Aqueous Alkaline Solution condition->process product Chinomethionate process->product Elimination of HCl

Figure 1: Synthesis pathway of Chinomethionate.
Purification and Quality Control

  • Recrystallization: This is the primary method for purification. It utilizes the differential solubility of Chinomethionate in solvents like benzene (B151609) or toluene. The crude product is dissolved in a minimal amount of the hot solvent and then slowly cooled to promote the formation of high-purity crystals.[3]

  • Elemental Analysis: This technique confirms the molecular composition. For Chinomethionate (C₁₀H₆N₂OS₂), the theoretical values are approximately C: 51.27%, H: 2.58%, N: 11.96%, and S: 27.36%. Modern combustion analyzers are used to verify these percentages with high precision.[3]

  • Purity Assessment (Gas Chromatography): Gas chromatography with an electron capture detector (GC-ECD) is the main analytical method for assessing purity and for quantitative analysis.[3] This method offers high sensitivity, with detection limits in the parts-per-billion (ppb) range, making it suitable for both purity and residue analysis.[3] Confirmation is achieved using mass spectrometry (GC-MS) to identify characteristic fragmentation patterns.[3]

Residue Analysis in Biological and Environmental Samples

A common method for extracting pesticide residues from complex matrices like fruits, vegetables, or livestock products is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Protocol Outline:

  • Extraction: A homogenized sample (e.g., 2 g) is extracted with an organic solvent, typically acetonitrile (B52724) containing 1% acetic acid.[9]

  • Salting Out: Anhydrous magnesium sulfate (B86663) and sodium acetate (B1210297) are added to the extract to induce phase separation and remove water.[9]

  • Centrifugation: The mixture is centrifuged to separate the acetonitrile layer containing the analyte.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the extract is mixed with sorbents like primary secondary amine (PSA) to remove interfering matrix components such as organic acids and sugars. Magnesium sulfate is also added to remove any remaining water.[9]

  • Analysis: After another centrifugation step, the final extract is collected and analyzed using GC-MS/MS or LC-MS/MS.[10]

G QuEChERS Analytical Workflow for Chinomethionate A 1. Sample Homogenization B 2. Extraction (Acetonitrile + Acetic Acid) A->B C 3. Salting Out (MgSO₄ + NaOAc) B->C D 4. Centrifugation C->D E 5. d-SPE Cleanup (PSA + MgSO₄) D->E F 6. Centrifugation E->F G 7. Analysis (GC-MS/MS or LC-MS/MS) F->G

Figure 2: General workflow for QuEChERS residue analysis.

Mechanism of Action

Chinomethionate's biological activity stems from its ability to disrupt essential metabolic processes in target organisms. The precise mechanisms are multifaceted and differ between fungi and mites.

  • Acaricidal Action: As an acaricide (mite killer), Chinomethionate disrupts mitochondrial function. This interference with cellular energy generation ultimately leads to the mite's death.[3]

  • Fungicidal Action: As a fungicide, it is believed to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. This disruption compromises membrane integrity, leading to fungal cell death.[3] It acts as a protectant by inhibiting spore germination and mycelial growth.[3]

G Chinomethionate Mechanism of Action cluster_main cluster_acaricide Acaricidal Action (Mites) cluster_fungicide Fungicidal Action (Fungi) chinomethionate Chinomethionate mite_mito Mitochondrial Function chinomethionate->mite_mito Disrupts ergosterol Ergosterol Biosynthesis chinomethionate->ergosterol Inhibits energy Cellular Energy Production mite_mito->energy is essential for mite_death Mite Death energy->mite_death Disruption leads to membrane Fungal Cell Membrane Integrity ergosterol->membrane is vital for fungal_death Fungal Cell Death membrane->fungal_death Disruption leads to

References

Exploratory

A Technical Guide to the Solubility of Chinomethionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the solubility of Chinomethionate, a quinoxaline (B1680401) fungicide and acaricide, in v...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Chinomethionate, a quinoxaline (B1680401) fungicide and acaricide, in various organic solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and agrochemical formulation by presenting quantitative solubility data, detailed experimental methodologies, and a visual representation of the solubility determination workflow.

Core Data Presentation: Solubility of Chinomethionate

The solubility of Chinomethionate in a range of organic solvents at 20°C has been compiled from various chemical and toxicological databases. The data is presented in Table 1 for clear comparison and easy reference.

SolventSolubility (g/L) at 20°C
Dichloromethane40[1]
Toluene25[1]
Cyclohexanone18[1]
Dimethylformamide10[1]
Petroleum Oils4[1]
Hexane1.8[1]
Isopropanol0.9[1]
AcetoneMore soluble (qualitative)[2]
ChloroformMore soluble (qualitative)[2]
BenzeneSoluble (qualitative)
DioxaneSoluble (qualitative)
MethanolSlightly soluble, enhanced by heating

Note: Qualitative data indicates that while specific quantitative values were not found in the cited literature, the substance is known to be soluble in these solvents.

Experimental Protocols for Solubility Determination

While the precise experimental protocols used to generate the data in Table 1 are not publicly detailed, a standard and reliable methodology for determining the solubility of chemical compounds like Chinomethionate is the Shake-Flask Method , as outlined in OECD Guideline 105.[3][4] This method is considered the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[5]

Below is a synthesized, detailed protocol that would be appropriate for determining the solubility of Chinomethionate in organic solvents.

Objective: To determine the saturation concentration of Chinomethionate in a given organic solvent at a specified temperature (e.g., 20°C).

Materials:

  • Chinomethionate (analytical standard, purity >98%)

  • Selected organic solvent (HPLC grade or equivalent)

  • Glass flasks with stoppers (e.g., 50 mL Erlenmeyer flasks)

  • Thermostatically controlled shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for concentration analysis.[6][7][8]

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of Chinomethionate to a glass flask. The excess is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the organic solvent to the flask.

    • Securely stopper the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a thermostatically controlled shaker bath set to the desired temperature (20 ± 0.5°C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the time to equilibrium, but 24 to 48 hours is typical.[5]

  • Phase Separation:

    • After equilibration, allow the solution to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow the excess solid to sediment.

    • Alternatively, centrifuge the sample at the same temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter compatible with the organic solvent to remove any remaining undissolved microparticles.

    • Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis:

    • Analyze the diluted sample using a validated analytical method, such as HPLC or GC-MS, to determine the concentration of Chinomethionate.

    • Prepare a calibration curve using standard solutions of Chinomethionate of known concentrations in the same solvent.

    • Calculate the concentration of Chinomethionate in the original saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • The solubility is reported as the mean of at least three replicate determinations, expressed in g/L or mg/mL.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Chinomethionate using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add Excess Chinomethionate to Flask start->add_excess add_solvent Add Known Volume of Organic Solvent add_excess->add_solvent agitate Agitate at Constant Temperature (e.g., 20°C for 24-48h) add_solvent->agitate sediment Sedimentation / Centrifugation agitate->sediment sample Withdraw and Filter Supernatant sediment->sample dilute Dilute Sample sample->dilute analyze Analyze Concentration (HPLC/GC-MS) dilute->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Workflow for Solubility Determination.

References

Foundational

An In-depth Technical Guide to the Degradation Pathways of Chinomethionate in Soil and Water

For Researchers, Scientists, and Drug Development Professionals Introduction Chinomethionate, also known as oxythioquinox, is a fungicide and acaricide belonging to the quinoxaline (B1680401) group of pesticides. Underst...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinomethionate, also known as oxythioquinox, is a fungicide and acaricide belonging to the quinoxaline (B1680401) group of pesticides. Understanding its environmental fate, particularly its degradation pathways in soil and water, is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the abiotic and biotic degradation processes of chinomethionate, detailing its transformation products and the experimental methodologies used to elucidate these pathways.

Abiotic Degradation

Abiotic degradation of chinomethionate in the environment is primarily driven by hydrolysis and photolysis. These processes contribute significantly to its dissipation in both soil and aquatic systems.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for chinomethionate, particularly in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the medium. Chinomethionate is relatively stable under acidic conditions but hydrolyzes rapidly in neutral and alkaline environments. The dithiocarbonate ring is the primary site of hydrolytic attack.

The hydrolysis of chinomethionate proceeds via the cleavage of the ester bond in the dithiocarbonate ring, leading to the formation of 6-methyl-2,3-quinoxalinedithiol. This intermediate is unstable and can be further oxidized.

Quantitative Data on Hydrolysis

pHTemperature (°C)Half-life (DT50)Reference
42210 days[1]
72280 hours[1]
922225 minutes[1]
Photolysis

Photodegradation, or photolysis, is another significant abiotic process that contributes to the breakdown of chinomethionate, especially in the presence of sunlight. In water, chinomethionate is susceptible to rapid photolytic degradation.

The photolysis of chinomethionate in aqueous solution has a reported half-life of approximately 0.5 days. The degradation proceeds through the cleavage of the dithiole ring, leading to the loss of both sulfur atoms. Key identified photoproducts include 6-methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione and 6- and 7-methyl-3-phenyl-1,2-dihydroquinoxalin-2-one.

Biotic Degradation

Microbial activity in soil and water plays a vital role in the degradation of chinomethionate. Various microorganisms can utilize chinomethionate as a source of carbon and energy, leading to its biotransformation into less complex molecules.

In soil, the degradation of chinomethionate is influenced by microbial populations, soil type, organic matter content, and moisture. One of the identified microbial degradation pathways involves the transformation of the quinoxaline moiety. A notable and potentially toxic metabolite identified from the biohalogenation of chinomethionate by green algae is 6-methyl-2-amino-3-chloroquinoxaline. The complete mineralization to CO2 has also been reported.

Quantitative Data on Soil Dissipation

Soil TypeHalf-life (DT50)Reference
Sandy Loam2.0 - 3.6 days[2]

Degradation Pathway Diagrams

The following diagrams illustrate the proposed degradation pathways of chinomethionate in soil and water based on the available scientific literature.

Chinomethionate_Hydrolysis Chinomethionate Chinomethionate Intermediate 6-methyl-2,3-quinoxalinedithiol (Unstable Intermediate) Chinomethionate->Intermediate Hydrolysis (pH dependent) Oxidation_Products Further Oxidation Products Intermediate->Oxidation_Products Oxidation

Chinomethionate Hydrolysis Pathway

Chinomethionate_Photolysis Chinomethionate Chinomethionate Product1 6-methyl-1,2,3,4-tetrahydro- quinoxaline-2,3-dione Chinomethionate->Product1 Photolysis (Dithiole ring cleavage) Product2 6- and 7-methyl-3-phenyl- 1,2-dihydroquinoxalin-2-one Chinomethionate->Product2 Photolysis (Reaction with solvent radicals)

Chinomethionate Photolysis Pathway

Chinomethionate_Microbial_Degradation Chinomethionate Chinomethionate Metabolite1 6-methyl-2-amino-3-chloroquinoxaline Chinomethionate->Metabolite1 Microbial Biohalogenation (e.g., by green algae) Mineralization CO2 + H2O + Mineral Salts Chinomethionate->Mineralization Complete Mineralization (by soil microorganisms)

Chinomethionate Microbial Degradation Pathway

Experimental Protocols

The elucidation of chinomethionate's degradation pathways relies on a combination of laboratory and field studies. The following outlines the general methodologies employed in these investigations, based on established protocols such as those from the OECD.

Soil Degradation Studies (Laboratory)

Objective: To determine the rate and route of chinomethionate degradation in soil under controlled aerobic conditions.

Methodology:

  • Soil Selection and Preparation: Representative agricultural soils are collected, sieved (e.g., <2 mm), and characterized for properties such as texture, organic carbon content, pH, and microbial biomass.

  • Test Substance Application: Radiolabeled ([¹⁴C]) chinomethionate is applied to the soil samples at a concentration relevant to agricultural use. The use of a radiolabel allows for the tracking of the parent compound and its transformation products.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of CO₂-free, humidified air is passed through the incubation vessels to maintain aerobic conditions.

  • Sampling and Analysis: At specified time intervals, replicate soil samples are taken for analysis.

    • Extraction: Soil samples are extracted with appropriate organic solvents (e.g., acetonitrile, methanol) to separate the parent compound and its metabolites from the soil matrix.

    • Quantification: The total radioactivity in the extracts is determined by liquid scintillation counting (LSC). The distribution of radioactivity between the parent compound and metabolites is determined by techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Thin-Layer Chromatography (TLC).

    • Identification of Metabolites: Metabolites are identified using spectroscopic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Mineralization: The amount of [¹⁴C]CO₂ produced is trapped in an alkaline solution and quantified by LSC to determine the extent of mineralization.

    • Bound Residues: The radioactivity remaining in the soil after extraction (non-extractable or bound residues) is determined by combustion analysis.

Soil_Degradation_Workflow start Soil Sample Preparation apply Application of [¹⁴C]Chinomethionate start->apply incubate Aerobic Incubation (Controlled Temperature & Moisture) apply->incubate sampling Periodic Sampling incubate->sampling extraction Solvent Extraction sampling->extraction mineralization CO₂ Trapping & LSC sampling->mineralization bound Bound Residue Analysis (Combustion) sampling->bound analysis Analysis of Extracts (HPLC, TLC, LSC) extraction->analysis identification Metabolite Identification (GC-MS, LC-MS) analysis->identification end Data Analysis (Degradation Kinetics, Pathway Elucidation) analysis->end identification->end mineralization->end bound->end

Experimental Workflow for Soil Degradation Study
Aquatic Degradation Studies (Hydrolysis and Photolysis)

Objective: To determine the rate and route of chinomethionate degradation in aqueous systems under sterile (hydrolysis) and irradiated (photolysis) conditions.

Methodology:

  • Solution Preparation: Sterile buffer solutions of known pH (e.g., 4, 7, and 9) are prepared. For photolysis studies, sterilized natural water can also be used.

  • Test Substance Application: Radiolabeled ([¹⁴C]) chinomethionate is added to the aqueous solutions at a low concentration (e.g., in the µg/L to mg/L range).

  • Incubation:

    • Hydrolysis: Samples are incubated in the dark at a constant temperature (e.g., 22°C).

    • Photolysis: Samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Dark control samples are incubated alongside to differentiate between photolytic and other degradation processes.

  • Sampling and Analysis: At various time points, aliquots of the solutions are taken for analysis.

    • Quantification and Identification: The concentrations of the parent compound and its degradation products are determined using HPLC with a radioactivity detector and/or LC-MS.

Conclusion

Chinomethionate undergoes degradation in both soil and water through a combination of abiotic and biotic processes. Hydrolysis is a significant degradation route in neutral to alkaline waters, while photolysis is a rapid process in the presence of sunlight. In soil, microbial degradation contributes to its dissipation, leading to the formation of various metabolites and eventual mineralization. The specific degradation products and the rate of degradation are influenced by environmental factors such as pH, temperature, light intensity, and microbial activity. A thorough understanding of these degradation pathways is essential for predicting the environmental behavior and potential risks associated with the use of chinomethionate. The experimental protocols outlined in this guide provide a framework for conducting robust studies to further elucidate the environmental fate of this and other agrochemicals.

References

Exploratory

Photodegradation of Chinomethionate Under UV Light: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Chinomethionate, also known as quinomethionate or oxythioquinox, is a fungicide and acaricide belonging to the quinoxaline (B1680401) group of pest...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chinomethionate, also known as quinomethionate or oxythioquinox, is a fungicide and acaricide belonging to the quinoxaline (B1680401) group of pesticides. Its environmental fate is of significant interest, particularly its degradation under the influence of ultraviolet (UV) light. This technical guide provides a comprehensive overview of the current scientific understanding of the photodegradation of Chinomethionate. The guide details the known degradation products, proposes a potential degradation pathway based on available literature, and outlines a detailed experimental protocol for conducting further research in this area. Due to a lack of specific quantitative data in aqueous systems, this guide also highlights key areas where further investigation is required.

Introduction

Chinomethionate (6-methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one) has been used in agriculture to control powdery mildews and mites on a variety of crops. Understanding its environmental persistence and degradation mechanisms is crucial for assessing its ecological impact. Photodegradation, the breakdown of molecules by light, is a primary route for the dissipation of many pesticides in the environment. This guide focuses on the photodegradation of Chinomethionate when exposed to UV radiation.

Physicochemical Properties of Chinomethionate

A summary of the key physicochemical properties of Chinomethionate is presented in Table 1. Notably, its low aqueous solubility and stability profile, which is pH-dependent, are important factors to consider in photodegradation studies.

Table 1: Physicochemical Properties of Chinomethionate

PropertyValueReference
Molecular FormulaC₁₀H₆N₂OS₂PubChem
Molecular Weight234.3 g/mol PubChem
AppearanceYellow crystalsPubChem
Water SolubilityLow--INVALID-LINK--
StabilityHydrolyzed in alkaline mediaPubChem
Soil Photolysis Half-life50 daysPubChem

Photodegradation of Chinomethionate

UV-Vis Absorption Spectrum
Photodegradation Pathway

Research on the photodegradation of Chinomethionate in aqueous solutions is limited. However, a study on the photolysis of Chinomethionate in a benzene (B151609) solution provides valuable insight into a potential degradation pathway. The primary mechanism involves the cleavage of the dithiole ring.

The major identified photodegradation products in benzene were:

  • 6-methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione

  • 6-methyl-3-phenyl-1,2-dihydroquinoxalin-2-one

  • 7-methyl-3-phenyl-1,2-dihydroquinoxalin-2-one

Based on these findings, a proposed photodegradation pathway in a non-polar solvent is illustrated in the following diagram. It is important to note that the pathway in aqueous solutions may differ due to the influence of water as a reactant and solvent.

G chinomethionate Chinomethionate (6-methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one) intermediate Radical Intermediate (Proposed) chinomethionate->intermediate UV Light (in Benzene) product1 6-methyl-1,2,3,4-tetrahydro- quinoxaline-2,3-dione intermediate->product1 Reaction with O₂ product2 6-methyl-3-phenyl-1,2- dihydroquinoxalin-2-one intermediate->product2 Reaction with Benzene product3 7-methyl-3-phenyl-1,2- dihydroquinoxalin-2-one intermediate->product3 Reaction with Benzene

Caption: Proposed photodegradation pathway of Chinomethionate in a non-polar solvent.

Quantitative Data

There is a significant lack of quantitative data on the photodegradation of Chinomethionate in aqueous solutions under UV light. Key missing data points include:

  • Photodegradation Rate Constants (k)

  • Photodegradation Half-life (t½)

  • Quantum Yield (Φ)

The experimental protocol outlined in Section 4 provides a framework for determining these crucial parameters.

Experimental Protocols

This section provides a detailed methodology for conducting a comprehensive study on the photodegradation of Chinomethionate under UV light in an aqueous environment.

G cluster_prep Sample Preparation cluster_exp Photodegradation Experiment cluster_analysis Analysis prep_solution Prepare Chinomethionate Stock Solution (in Acetonitrile) prep_working Prepare Aqueous Working Solutions prep_solution->prep_working uv_irradiation UV Irradiation (Controlled Wavelength & Intensity) prep_working->uv_irradiation sampling Collect Samples at Time Intervals uv_irradiation->sampling hplc_analysis HPLC-UV/MS Analysis (Quantify Chinomethionate & Identify Products) sampling->hplc_analysis kinetic_analysis Kinetic Analysis (Determine k and t½) hplc_analysis->kinetic_analysis qy_determination Quantum Yield Calculation kinetic_analysis->qy_determination

Caption: Experimental workflow for a Chinomethionate photodegradation study.

Materials and Reagents
  • Chinomethionate (analytical standard, >98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Phosphate buffers (for pH control)

Instrumentation
  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a mass spectrometer (MS) detector (e.g., Q-TOF or Orbitrap)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp or xenon lamp) with controlled temperature and irradiance.

  • Calibrated radiometer

Preparation of Solutions
  • Stock Solution: Prepare a stock solution of Chinomethionate (e.g., 1000 mg/L) in acetonitrile due to its low aqueous solubility.

  • Working Solutions: Prepare aqueous working solutions (e.g., 1-10 mg/L) by diluting the stock solution in ultrapure water or buffered solutions. The final concentration of acetonitrile should be kept low (e.g., <1%) to minimize its effect as a photosensitizer.

UV-Vis Absorption Spectrum Measurement
  • Record the UV-Vis absorption spectrum of Chinomethionate in the working solution from 200 to 800 nm using a UV-Vis spectrophotometer.

  • Use the same solvent as the blank.

  • The wavelength of maximum absorption (λmax) will inform the choice of irradiation wavelength for the photodegradation experiments.

Photodegradation Experiment
  • Place the Chinomethionate working solution in a quartz reaction vessel within the photoreactor.

  • Maintain a constant temperature (e.g., 25 °C) using a cooling system.

  • Irradiate the solution with a UV lamp at a selected wavelength (e.g., the λmax of Chinomethionate or a broad-spectrum UV source).

  • Measure the light intensity at the surface of the solution using a calibrated radiometer.

  • Collect aliquots of the solution at specific time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes).

  • Store the samples in the dark at 4 °C until analysis to prevent further degradation.

  • Perform a dark control experiment by keeping a parallel sample in the photoreactor without irradiation.

Analytical Method
  • Quantification of Chinomethionate: Analyze the collected samples by HPLC-UV.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Column: C18 reversed-phase column.

    • Detection: Monitor the absorbance at the λmax of Chinomethionate.

    • Quantify the concentration of Chinomethionate using a calibration curve.

  • Identification of Photodegradation Products: Analyze the samples by HPLC-MS.

    • Use the same chromatographic conditions as for quantification.

    • Acquire high-resolution mass spectra to determine the elemental composition of the degradation products.

    • Perform MS/MS fragmentation to elucidate the structures of the products.

Data Analysis
  • Kinetics: Plot the natural logarithm of the concentration of Chinomethionate versus time. If the plot is linear, the degradation follows pseudo-first-order kinetics. The rate constant (k) is the negative of the slope. The half-life (t½) can be calculated as ln(2)/k.

  • Quantum Yield (Φ): The quantum yield can be determined using a chemical actinometer (e.g., ferrioxalate (B100866) for UV light) to measure the photon flux. The quantum yield is the ratio of the moles of Chinomethionate degraded to the moles of photons absorbed.

Conclusion and Future Directions

The photodegradation of Chinomethionate under UV light is a critical process influencing its environmental fate. While studies in non-polar solvents have identified key degradation products and a plausible pathway involving the cleavage of the dithiole ring, there is a pressing need for research in aqueous systems. The experimental protocol provided in this guide offers a robust framework for investigating the kinetics, degradation products, and quantum yield of Chinomethionate photodegradation in water. Such studies are essential for a comprehensive risk assessment and for developing strategies to mitigate the potential environmental impact of this pesticide. Future research should focus on elucidating the degradation pathway in water, identifying the major aqueous photoproducts, and assessing their potential toxicity.

Foundational

In-depth Technical Guide: Thermal Stability and Decomposition of Chinomethionate

For Researchers, Scientists, and Drug Development Professionals Abstract Chinomethionate (also known as quinomethionate or oxythioquinox) is a fungicide and acaricide belonging to the quinoxaline (B1680401) class of chem...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chinomethionate (also known as quinomethionate or oxythioquinox) is a fungicide and acaricide belonging to the quinoxaline (B1680401) class of chemicals. A thorough understanding of its thermal stability and decomposition profile is critical for ensuring its safe handling, storage, and for predicting its environmental fate. This technical guide provides a comprehensive overview of the thermal behavior of Chinomethionate, detailing its decomposition pathways and the products formed under thermal stress. This document synthesizes available data on its thermal properties, outlines experimental protocols for its analysis, and presents visual representations of its decomposition and analytical workflows.

Physicochemical Properties of Chinomethionate

Chinomethionate is a yellow crystalline solid with a molecular formula of C₁₀H₆N₂OS₂ and a molecular weight of 234.3 g/mol . Key physicochemical properties are summarized in Table 1.

PropertyValueReference
Molecular FormulaC₁₀H₆N₂OS₂
Molecular Weight234.3 g/mol
AppearanceYellow crystalline solid[1]
Melting Point171 °C
Boiling PointDecomposes before boiling[1]
Vapor Pressure2.0 x 10⁻⁷ mmHg at 20 °C[1]
Solubility in WaterLow (approximately 1 mg/L at 20 °C)[1]

Table 1: Physicochemical Properties of Chinomethionate

Thermal Stability and Decomposition

Chinomethionate is relatively stable under normal storage conditions but is susceptible to decomposition at elevated temperatures.[1] Upon heating to decomposition, it is known to emit toxic fumes containing nitrogen and sulfur oxides.

Differential Scanning Calorimetry (DSC) Analysis

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can be used to determine the melting point and enthalpy of fusion, providing insights into the purity and thermal stability of a compound.

A study by Donnelly et al. (1990) investigated the purity and heat of fusion of several environmental standards, including Chinomethionate, using DSC.[2]

ParameterValue
Melting Point (Tfus)361.25 K (88.1 °C)
Enthalpy of Fusion (ΔfusH)26.39 kJ/mol

Table 2: DSC Data for Chinomethionate (Quinomethionate) from Donnelly et al. (1990) [3]

It is important to note that the melting point reported in this study is significantly lower than the generally cited melting point of 171 °C. This discrepancy may be due to differences in the crystalline form of the analyzed sample or the experimental conditions.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique where the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. TGA provides information about the thermal stability and decomposition kinetics of materials.

Pyrolysis

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique used to identify the decomposition products of a compound.

Specific studies detailing the pyrolysis products of Chinomethionate are not widely available. However, based on its chemical structure, potential decomposition pathways can be postulated.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying thermal analysis data. The following sections outline the general methodologies for DSC, TGA, and Py-GC-MS analysis.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of Chinomethionate.

Instrumentation: A differential scanning calorimeter (e.g., Perkin-Elmer DSC-2 or similar).

Procedure:

  • Calibration: Calibrate the instrument for temperature and enthalpy using a high-purity standard, such as indium.

  • Sample Preparation: Accurately weigh a small amount of Chinomethionate (typically 1-5 mg) into an aluminum sample pan.

  • Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) over a temperature range that encompasses the melting point (e.g., 25 °C to 200 °C).

  • Data Analysis: Determine the onset temperature of the melting endotherm, which corresponds to the melting point. Calculate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of Chinomethionate.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • Calibration: Calibrate the instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh a sample of Chinomethionate (typically 5-10 mg) into a TGA sample pan.

  • Analysis: Place the sample pan in the TGA furnace. Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a final temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis: Plot the sample mass as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperature ranges. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the thermal decomposition products of Chinomethionate.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

Procedure:

  • Sample Preparation: Place a small amount of Chinomethionate into a pyrolysis tube or onto a pyrolysis probe.

  • Pyrolysis: Rapidly heat the sample to a high temperature (e.g., 600-1000 °C) in an inert atmosphere (e.g., helium).[4]

  • GC Separation: The volatile decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide information about the molecular weight and structure of each decomposition product.

  • Data Analysis: Identify the decomposition products by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

Visualization of Decomposition and Workflows

Postulated Decomposition Pathway of Chinomethionate

The thermal decomposition of Chinomethionate is expected to involve the cleavage of the dithiocarbonate ring and the quinoxaline moiety. The exact products will depend on the decomposition conditions (temperature, atmosphere).

Decomposition_Pathway Chinomethionate Chinomethionate (C₁₀H₆N₂OS₂) Heat Heat Chinomethionate->Heat Intermediates Unstable Intermediates Heat->Intermediates Decomposition Decomposition_Products Decomposition Products (e.g., Nitrogen Oxides, Sulfur Oxides) Intermediates->Decomposition_Products Further Decomposition

Caption: Postulated thermal decomposition pathway of Chinomethionate.

Experimental Workflow for Thermal Analysis

The workflow for the comprehensive thermal analysis of Chinomethionate involves a series of complementary techniques.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis Techniques cluster_2 Data Analysis and Interpretation Chinomethionate Chinomethionate Sample DSC Differential Scanning Calorimetry (DSC) Chinomethionate->DSC TGA Thermogravimetric Analysis (TGA) Chinomethionate->TGA Py_GC_MS Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC-MS) Chinomethionate->Py_GC_MS DSC_Data Melting Point, Enthalpy of Fusion DSC->DSC_Data TGA_Data Decomposition Temperatures, Weight Loss Profile TGA->TGA_Data Py_GC_MS_Data Identification of Decomposition Products Py_GC_MS->Py_GC_MS_Data

References

Exploratory

Chinomethionate's Disruption of Cellular Powerhouses: An In-depth Technical Guide to its Inhibition of Mitochondrial Respiration

For Researchers, Scientists, and Drug Development Professionals [Shanghai, China] – The fungicide and acaricide Chinomethionate, also known as Oxythioquinox, exerts its pesticidal effects through a critical disruption of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[Shanghai, China] – The fungicide and acaricide Chinomethionate, also known as Oxythioquinox, exerts its pesticidal effects through a critical disruption of cellular energy production. This technical guide provides a comprehensive overview of the core mechanism of Chinomethionate's action: the inhibition of mitochondrial respiration. By targeting a key enzyme complex in the electron transport chain, Chinomethionate effectively shuts down the primary means of ATP synthesis, leading to cellular dysfunction and, ultimately, cell death. This document details the mechanism of action, presents quantitative data on its inhibitory effects, outlines relevant experimental protocols, and illustrates the key signaling pathways involved.

Mechanism of Action: Targeting Mitochondrial Complex II

Chinomethionate functions as a potent inhibitor of mitochondrial complex II , also known as succinate (B1194679) dehydrogenase (SDH) or succinate-coenzyme Q reductase (SQR) .[1][2][3] This enzyme complex plays a crucial dual role in cellular metabolism, acting as both a key component of the Krebs cycle and the electron transport chain.[1][4] In the Krebs cycle, SDH catalyzes the oxidation of succinate to fumarate.[1] The electrons harvested from this reaction are then passed into the electron transport chain, contributing to the generation of a proton gradient across the inner mitochondrial membrane that drives ATP synthesis.

Chinomethionate, as a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, disrupts this process by binding to the ubiquinone (Coenzyme Q) binding site (Q-site) of Complex II.[5][6] This binding event physically obstructs the natural substrate, ubiquinone, from accessing the active site, thereby halting the transfer of electrons from succinate.[7] The inhibition of electron flow at Complex II has profound consequences for the cell.

Quantitative Analysis of Inhibition

Table 1: Comparative IC50 Values of Known Mitochondrial Complex II Inhibitors

InhibitorTarget Organism/TissueIC50 ValueReference
Atpenin A5Bovine Heart Mitochondria3.3 nM[8]
Compound 16k (Atpenin A5 analog)Rat Heart Mitochondria3.3 nM[8]
Compound 16j (Atpenin A5 analog)Rat Heart Mitochondria8.6 nM[8]
HarzianopyridoneBovine Heart Mitochondria80 nM[9]
Atpenin A4Bovine Heart Mitochondria9.2 nM[9]
Atpenin A5Bovine Heart Mitochondria5.5 nM[9]
Malonate-40 µM[8]
α-Tocopheryl succinate (α-TOS)-42 µM[8]
MitoVES-70 µM[8]
Diazoxide-32 µM[8]

Note: The absence of a specific IC50 value for Chinomethionate in readily accessible literature highlights a gap in the current public knowledge base.

Consequences of Mitochondrial Respiration Inhibition

The blockade of Complex II by Chinomethionate triggers a cascade of downstream cellular events:

  • Disruption of ATP Synthesis: By inhibiting the electron transport chain, Chinomethionate severely curtails the production of ATP, the cell's primary energy currency. This energy deficit impacts numerous cellular processes that are essential for survival.

  • Increased Production of Reactive Oxygen Species (ROS): The inhibition of electron flow can lead to a "backup" of electrons within the electron transport chain. This increases the likelihood of electrons prematurely leaking and reacting with molecular oxygen to form superoxide (B77818) radicals (O₂⁻) and other reactive oxygen species (ROS).[10][11][12] This state of oxidative stress can cause significant damage to cellular components, including lipids, proteins, and DNA.[13]

  • Accumulation of Succinate: The blockage of SDH leads to an accumulation of its substrate, succinate.[1] Elevated succinate levels can have far-reaching effects on cellular signaling and metabolism.

Key Signaling Pathways Affected

The mitochondrial dysfunction induced by Chinomethionate triggers several critical signaling pathways that can ultimately determine the fate of the cell.

Signaling Pathways Activated by Chinomethionate-Induced Mitochondrial Dysfunction Chinomethionate Chinomethionate Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) Chinomethionate->Complex_II Inhibits ETC Electron Transport Chain Succinate Succinate Accumulation Complex_II->Succinate Causes ROS Increased ROS (Reactive Oxygen Species) ETC->ROS Promotes Leakage ATP_depletion ATP Depletion ETC->ATP_depletion Disrupts Signaling_Alteration Altered Cellular Signaling (e.g., HIF-1α destabilization) Succinate->Signaling_Alteration Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis (Programmed Cell Death) ATP_depletion->Apoptosis DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Mitophagy Mitophagy (Removal of damaged mitochondria) Oxidative_Stress->Mitophagy DNA_Damage->Apoptosis PINK1_Parkin PINK1/Parkin Pathway Mitophagy->PINK1_Parkin

Figure 1: Signaling cascade initiated by Chinomethionate.

Inhibition of Complex II by Chinomethionate leads to a depletion of ATP and an increase in ROS and succinate. These events trigger oxidative stress, which can cause DNA damage and initiate apoptosis. The accumulation of damaged mitochondria also activates mitophagy, often mediated by the PINK1/Parkin pathway, as a cellular defense mechanism.[14][15] Furthermore, the buildup of succinate can alter cellular signaling, for instance by destabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α).

Experimental Protocols

The investigation of Chinomethionate's effect on mitochondrial respiration involves a series of well-established experimental procedures.

Measurement of Mitochondrial Oxygen Consumption

A common method to assess the impact of a compound on mitochondrial respiration is to measure the rate of oxygen consumption using a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer).

Workflow for Assessing Chinomethionate's Effect on Mitochondrial Respiration:

Workflow: Measuring Mitochondrial Oxygen Consumption cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis A Isolate Mitochondria (from target tissue, e.g., rat liver) D Add Mitochondria to Chamber A->D B Prepare Respiration Buffer B->D C Calibrate Oxygen Electrode C->D E Add Substrate for Complex II (e.g., Succinate + Rotenone to inhibit Complex I) D->E F Record Basal Respiration (State 2) E->F G Add ADP to Initiate State 3 Respiration (Active ATP synthesis) F->G H Add Chinomethionate (at varying concentrations) G->H I Record Inhibited Respiration H->I J Add Uncoupler (e.g., FCCP) to measure maximal respiration I->J M Determine IC50 of Chinomethionate I->M K Add Antimycin A (Complex III inhibitor) to measure non-mitochondrial oxygen consumption J->K L Calculate Respiratory Control Ratio (RCR) K->L

Figure 2: Experimental workflow for oxygen consumption measurement.

Detailed Methodology:

  • Mitochondrial Isolation: Mitochondria are isolated from a suitable tissue source (e.g., rat liver, heart, or cultured cells) by differential centrifugation.

  • Respirometry: The isolated mitochondria are suspended in a respiration buffer within a sealed, temperature-controlled chamber equipped with an oxygen electrode.

  • Substrate Addition: To specifically assess Complex II activity, succinate is added as the substrate. Rotenone, a Complex I inhibitor, is also added to prevent electron entry through Complex I.

  • State 3 Respiration: ADP is added to stimulate ATP synthesis, leading to a rapid increase in oxygen consumption (State 3 respiration).

  • Inhibitor Titration: Different concentrations of Chinomethionate are added to determine its effect on State 3 respiration.

  • Data Analysis: The rate of oxygen consumption is measured before and after the addition of the inhibitor to calculate the degree of inhibition and determine the IC50 value.

Spectrophotometric Assay of Succinate-Coenzyme Q Reductase (SQR) Activity

A direct measurement of Complex II activity can be performed using a spectrophotometric assay that monitors the reduction of an artificial electron acceptor.

Table 2: Protocol for Spectrophotometric SQR Assay

StepProcedure
1. Reagent Preparation Prepare assay buffer (e.g., potassium phosphate (B84403) buffer), succinate solution, Coenzyme Q analog (e.g., CoQ₂ or decylubiquinone), and an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP).
2. Enzyme Preparation Use isolated mitochondria or submitochondrial particles.
3. Assay In a cuvette, combine the assay buffer, Coenzyme Q analog, and DCPIP. Add the mitochondrial preparation. Initiate the reaction by adding succinate.
4. Measurement Monitor the decrease in absorbance of DCPIP at 600 nm over time. The rate of absorbance decrease is proportional to the SQR activity.[9]
5. Inhibition Study Pre-incubate the mitochondrial preparation with varying concentrations of Chinomethionate before adding succinate to determine its inhibitory effect.

This protocol allows for a direct and quantitative assessment of Chinomethionate's inhibitory effect on the enzymatic activity of Complex II.[7][16]

Conclusion

Chinomethionate's role as an inhibitor of mitochondrial respiration is a clear example of targeted disruption of a fundamental cellular process. By specifically inhibiting mitochondrial complex II (succinate dehydrogenase), it effectively cripples the cell's ability to produce energy, leading to a cascade of events including increased oxidative stress and the activation of cell death pathways. The detailed understanding of this mechanism, supported by the experimental protocols outlined in this guide, is crucial for researchers in the fields of toxicology, drug development, and agricultural science. Further research to determine the precise IC50 value of Chinomethionate and to explore the full spectrum of its effects on cellular signaling will provide a more complete picture of its toxicological profile and potential off-target effects.

References

Foundational

Initial Studies on Chinomethionate Resistance in Mites: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct research on the mechanisms of resistance to Chinomethionate (also known as Morestan) in mite populations is limited in the avai...

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the mechanisms of resistance to Chinomethionate (also known as Morestan) in mite populations is limited in the available scientific literature. This guide, therefore, extrapolates from initial studies on acaricides with a similar mode of action, specifically Mitochondrial Electron Transport Inhibitors (METIs), to provide a foundational understanding of potential resistance pathways.

Introduction: The Mode of Action of Chinomethionate

Chinomethionate is an acaricide and fungicide belonging to the quinoxaline (B1680401) group. Its mode of action is the disruption of mitochondrial function, which is essential for cellular energy production in mites.[1] This disruption of the mite's energy balance ultimately leads to mortality.[1] More specifically, it is classified as a Mitochondrial Electron Transport Inhibitor (METI). While its precise binding site within the mitochondrial respiratory chain is not extensively detailed in the provided literature, this mode of action is shared with other acaricides for which resistance mechanisms have been more thoroughly investigated.

Putative Mechanisms of Resistance to Chinomethionate

Based on studies of other METI acaricides, two primary mechanisms are likely to be involved in the development of resistance to Chinomethionate in mites:

  • Metabolic Resistance: This is the most common form of resistance and involves the detoxification of the pesticide by enzymes before it can reach its target site.[2] For METI acaricides, the key enzymes implicated are cytochrome P450 monooxygenases (P450s) and, to a lesser extent, esterases.[2][3]

  • Target-Site Resistance: This mechanism involves genetic mutations that alter the structure of the target protein, in this case, a component of the mitochondrial electron transport chain. This alteration prevents the acaricide from binding effectively, rendering it less toxic to the mite.

Data Presentation: Resistance in Mites to METI Acaricides

The following tables summarize quantitative data from studies on mite resistance to various METI acaricides, which may serve as an analogue for potential Chinomethionate resistance.

Table 1: Resistance Ratios of a Field-Collected Strain of Tetranychus urticae to METI Acaricides

AcaricideClassResistance Factor (RF)
TebufenpyradMETI184
FenpyroximateMETI1547
PyridabenMETI5971
FenazaquinMETI35

Data extracted from a study on a Belgian field strain (MR-VP) of T. urticae.[3]

Table 2: Cross-Resistance Profile of METI-Resistant Tetranychus urticae Strains

StrainAcaricideResistance Ratio (R/S)
AKITA Pyridaben1,100
Fenpyroximate870
Tebufenpyrad33
DicofolCross-resistance observed
UK-99 Pyridaben480
Fenpyroximate45
Tebufenpyrad44

Data from a foliar spray application bioassay comparing resistant strains (AKITA and UK-99) to a susceptible strain (GSS).[2][4]

Table 3: Enzyme Activity in METI-Resistant and Susceptible Tetranychus urticae Strains

StrainEnzyme Activity AssayFold Increase in Activity (Resistant vs. Susceptible)
MR-VP 7-ethoxy-4-trifluoromethylcoumarin O-deethylation (P450)23.5
AKITA 7-ethoxycoumarin (B196162) O-deethylation (P450)2.4
UK-99 7-ethoxycoumarin O-deethylation (P450)1.7

Enzyme activities suggest the involvement of cytochrome P450 monooxygenases in resistance.[2][3]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of METI acaricide resistance are provided below.

Protocol 1: Acaricide Bioassay (Foliar Spray Application)

This protocol is adapted from studies on METI-resistant Tetranychus urticae.[2]

  • Mite Rearing: Maintain susceptible and resistant mite strains on detached bean leaves placed on water-saturated cotton in petri dishes.

  • Preparation of Test Solutions: Prepare serial dilutions of the technical-grade acaricide in a suitable solvent (e.g., acetone) and then in water containing a wetting agent (e.g., Triton X-100).

  • Application: Place adult female mites on bean leaf discs. Spray the leaf discs with the test solutions using a Potter spray tower to ensure even coverage.

  • Incubation: After the spray deposits have dried, incubate the leaf discs at a controlled temperature and humidity (e.g., 25°C, 60% RH) with a defined photoperiod.

  • Mortality Assessment: Assess mite mortality after a specified period (e.g., 24 or 48 hours) under a binocular microscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) values. The resistance ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Protocol 2: Synergism Bioassay

This protocol is used to investigate the involvement of metabolic enzymes in resistance.[3]

  • Synergist Selection: Use specific inhibitors for different enzyme classes:

    • Piperonyl butoxide (PBO): An inhibitor of cytochrome P450 monooxygenases.

    • S,S,S-tributylphosphorotrithioate (DEF): An inhibitor of esterases.

    • Diethyl maleate (B1232345) (DEM): A compound that depletes glutathione (B108866), used to assess the role of glutathione S-transferases (GSTs).

  • Pre-treatment: Expose mites to a sub-lethal concentration of the synergist for a defined period before applying the acaricide.

  • Acaricide Application: Conduct the acaricide bioassay as described in Protocol 1.

  • Data Analysis: Calculate the synergism ratio (SR) by dividing the LC50 of the acaricide alone by the LC50 of the acaricide in combination with the synergist. A significant increase in toxicity (SR > 1) suggests the involvement of the inhibited enzyme system in resistance.

Protocol 3: Biochemical Assay for Cytochrome P450 Monooxygenase Activity

This assay measures the activity of P450 enzymes, which are often involved in metabolic resistance.[2]

  • Enzyme Preparation: Homogenize a known number of adult mites in a chilled buffer solution (e.g., phosphate (B84403) buffer, pH 7.2). Centrifuge the homogenate at low temperature to obtain a supernatant containing the microsomal fraction (enzyme source).

  • Substrate: Use a fluorogenic substrate such as 7-ethoxycoumarin or 7-ethoxy-4-trifluoromethylcoumarin.

  • Reaction: Mix the enzyme preparation with the substrate and a source of NADPH (a necessary cofactor for P450 activity).

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined time.

  • Measurement: Stop the reaction and measure the fluorescence of the product (e.g., 7-hydroxycoumarin). The amount of fluorescent product is proportional to the enzyme activity.

  • Protein Quantification: Determine the total protein concentration in the enzyme preparation (e.g., using the Bradford assay) to normalize the enzyme activity (e.g., in pmol of product per minute per mg of protein).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative mechanisms of resistance and the experimental workflows used to study them.

Resistance_Mechanism cluster_mite Mite cluster_outcome Outcome Acaricide Chinomethionate (METI Acaricide) Mitochondrion Mitochondrion Acaricide->Mitochondrion Inhibition DetoxEnzymes Detoxification Enzymes (P450s, Esterases) Acaricide->DetoxEnzymes Detoxification ETC Electron Transport Chain (ETC) Mitochondrion->ETC Susceptible Susceptible Mite: Energy production blocked, leading to death ETC->Susceptible Metabolites Inactive Metabolites DetoxEnzymes->Metabolites Resistant Resistant Mite: ETC function maintained or Acaricide detoxified Metabolites->Resistant

Caption: Putative mechanism of Chinomethionate action and resistance in mites.

Experimental_Workflow cluster_bioassay Bioassays cluster_biochemical Biochemical Assays cluster_analysis Data Analysis & Interpretation start Collect Mite Populations (Susceptible & Resistant Strains) bioassay Acaricide Bioassay (Dose-Response) start->bioassay synergism Synergism Bioassay (with PBO, DEF) start->synergism homogenize Prepare Mite Homogenates start->homogenize lc50 Calculate LC50 and Resistance Ratio (RR) bioassay->lc50 sr Calculate Synergism Ratio (SR) synergism->sr interpretation Correlate RR with Enzyme Activity and Synergism Data to Determine Resistance Mechanism lc50->interpretation sr->interpretation enzyme_assay Enzyme Activity Assays (e.g., P450, Esterase) homogenize->enzyme_assay activity Determine Specific Activity (nmol/min/mg protein) enzyme_assay->activity activity->interpretation

Caption: Workflow for investigating metabolic resistance to acaricides.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analysis of Chinomethionate Residue in Crops

For Researchers, Scientists, and Drug Development Professionals Introduction Chinomethionate, also known as oxythioquinox, is a fungicide and acaricide used to control powdery mildew and mites on a variety of agricultura...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinomethionate, also known as oxythioquinox, is a fungicide and acaricide used to control powdery mildew and mites on a variety of agricultural crops.[1] Due to potential health risks associated with pesticide residues in food, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Chinomethionate in various commodities. Accurate and reliable analytical methods are therefore essential for monitoring these residues in crops to ensure food safety and compliance with regulations.

These application notes provide detailed protocols for the determination of Chinomethionate residues in crop matrices using modern analytical techniques. The primary methods described are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties of Chinomethionate

A thorough understanding of the physicochemical properties of Chinomethionate is crucial for developing and optimizing analytical methods.

PropertyValueReference
Chemical FormulaC₁₀H₆N₂OS₂[2]
Molecular Weight234.3 g/mol [1]
AppearanceYellow crystals[2]
Melting Point172°C[2]
SolubilitySoluble in toluene, dichloromethane, and cyclohexanone; sparingly soluble in hexane (B92381) and isopropanol.
LogP3.78[2]
StabilityRelatively stable under normal conditions. Hydrolyzes in alkaline media.[1]

Analytical Methods

The recommended workflow for the analysis of Chinomethionate residue in crops involves sample preparation using the QuEChERS method, followed by instrumental analysis for detection and quantification.

Sample Preparation: QuEChERS Method

The QuEChERS method offers a simple and efficient approach for extracting a wide range of pesticides from various food matrices.[1][3]

Materials and Reagents:

  • Homogenizer (e.g., high-speed blender)

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Vortex mixer

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate (B86180) dibasic sesquihydrate

  • Sodium citrate tribasic dihydrate

  • Dispersive solid-phase extraction (d-SPE) tubes containing:

    • Primary secondary amine (PSA) sorbent

    • Anhydrous MgSO₄

    • C18 sorbent (for high-fat matrices)

    • Graphitized carbon black (GCB) (for pigmented matrices, use with caution as it may retain planar pesticides)

  • Chinomethionate analytical standard

Protocol:

  • Homogenization: Weigh a representative portion of the crop sample (typically 10-15 g) and homogenize it to a uniform consistency.[4] For dry samples, it may be necessary to add a specific amount of water to rehydrate the matrix before homogenization.

  • Extraction:

    • Transfer the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl, and sodium citrates).

    • Cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.[4]

    • Centrifuge the tube at ≥3000 rpm for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer (supernatant) and transfer it to a d-SPE tube. The type of d-SPE tube will depend on the crop matrix. For general-purpose cleanup of fruits and vegetables, a tube containing PSA and MgSO₄ is suitable.[5] For crops with high fat content, C18 should be included.[5] For highly pigmented crops, GCB may be necessary, but its potential to retain Chinomethionate should be evaluated.[5]

    • Vortex the d-SPE tube for 30 seconds to 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Carefully transfer the cleaned-up supernatant into a clean vial.

    • The extract is now ready for GC-MS/MS or LC-MS/MS analysis. For LC-MS/MS, it is common to add a small amount of a weak acid like formic acid to improve the chromatographic peak shape of certain pesticides.

Workflow for QuEChERS Sample Preparation

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup Homogenization Homogenize Crop Sample (10-15g) Extraction Add Acetonitrile (10mL) & QuEChERS Salts Homogenization->Extraction Shake Shake Vigorously (1 min) Extraction->Shake Centrifuge1 Centrifuge (5 min) Shake->Centrifuge1 Transfer Transfer Supernatant to d-SPE Tube (PSA, MgSO4, etc.) Centrifuge1->Transfer Vortex Vortex (1 min) Transfer->Vortex Centrifuge2 Centrifuge (5 min) Vortex->Centrifuge2 Final_Extract Transfer Cleaned Extract to Vial for Analysis Centrifuge2->Final_Extract Instrumental_Analysis_Workflow cluster_instrument Instrumental Analysis cluster_data Data Processing Sample_Injection Inject Cleaned Extract Chromatography Chromatographic Separation (GC or LC) Sample_Injection->Chromatography Mass_Spectrometry Mass Spectrometric Detection (MS/MS) Chromatography->Mass_Spectrometry Peak_Integration Peak Integration and Quantification Mass_Spectrometry->Peak_Integration Confirmation Confirmation using Qualifier Ions Peak_Integration->Confirmation Reporting Report Results Confirmation->Reporting

References

Application

Application Note: Determination of Chinomethionate by Gas Chromatography-Mass Spectrometry (GC-MS)

AN-GCMS-01 Introduction Chinomethionate (also known as Oxythioquinox) is a fungicide and acaricide used to control mites and powdery mildew on various crops.[1] Due to its potential toxicity, regulatory bodies worldwide...

Author: BenchChem Technical Support Team. Date: December 2025

AN-GCMS-01

Introduction

Chinomethionate (also known as Oxythioquinox) is a fungicide and acaricide used to control mites and powdery mildew on various crops.[1] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Chinomethionate in food products. This necessitates sensitive and selective analytical methods for its detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of pesticide residues, offering high resolution and definitive identification.[2] This application note describes a robust method for the determination of Chinomethionate in food matrices using GC-MS.

Principle

The method involves the extraction of Chinomethionate from the sample matrix, followed by cleanup to remove interfering co-extractives. The purified extract is then injected into the GC-MS system. In the gas chromatograph, compounds are separated based on their volatility and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. Chinomethionate is identified by its specific retention time and its unique mass spectrum, characterized by its molecular ion and specific fragment ions.[3][4] Quantification is achieved by comparing the peak area of a characteristic ion to that of a calibration curve prepared from standards of known concentrations.

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

    • Analytical balance (0.0001 g sensitivity)

    • Homogenizer/Blender

    • Centrifuge capable of 4000-5000 rpm

    • Vortex mixer

    • Nitrogen evaporator

    • 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes

    • Micropipettes

    • Syringes and 0.45 µm PTFE filters

    • Glass autosampler vials (1.5 mL)[2]

  • Reagents:

    • Chinomethionate certified reference standard (>98% purity)

    • Acetonitrile (B52724) (HPLC or pesticide residue grade)

    • n-Hexane (pesticide residue grade)

    • Magnesium sulfate (B86663) (anhydrous, MgSO₄)

    • Sodium chloride (NaCl)

    • Primary Secondary Amine (PSA) sorbent

    • Graphitized Carbon Black (GCB) sorbent

    • C18 sorbent

    • Helium (99.999% purity)

Standard Solution Preparation
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of Chinomethionate standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. Store at -20°C.

  • Intermediate Standard Solution (10 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.01, 0.05, 0.1, 0.2, 0.5 µg/mL) by serial dilution of the intermediate standard solution with n-hexane. These standards are used to generate the calibration curve.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis.[5][6]

  • Homogenization: Weigh 10-15 g of a representative sample (e.g., fruit, vegetable) into a blender and homogenize.[7]

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Cap the tube and shake vigorously for 1 minute.[7]

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at ≥4000 rpm for 5 minutes.[7] The upper layer is the acetonitrile extract.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the acetonitrile supernatant into a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg C18, and 150 mg PSA.[8] For samples with high pigment content, GCB can be added, but it may reduce the recovery of certain planar pesticides.

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Preparation:

    • Transfer 2 mL of the final cleaned extract into a test tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[8]

    • Reconstitute the residue in 1 mL of n-hexane.[8]

    • Filter the reconstituted solution through a 0.45 µm PTFE syringe filter into a GC autosampler vial.[9]

GC-MS Analysis

Instrumental Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument in use.

Parameter Condition Reference
Gas Chromatograph
ColumnRestek Rxi-5sil-MS (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Carrier GasHelium, constant flow at 1.2 mL/min[5]
Injector Temperature250°C[5]
Injection Volume1 µL[2]
Injection ModeSplitless[5]
Oven ProgramInitial 60°C (hold 1 min), ramp to 180°C at 25°C/min, then ramp to 310°C at 10°C/min (hold 10 min)[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature200°C[9]
Transfer Line Temp.280°C[9]
Acquisition ModeSelected Ion Monitoring (SIM)
Solvent Delay5 minutes[10]
Quantitative and Qualitative Analysis
  • Identification: The presence of Chinomethionate is confirmed by comparing the retention time of the peak in the sample chromatogram with that of a known standard. Further confirmation is achieved by comparing the ratio of the quantifier and qualifier ions with the standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the quantifier ion against the concentration of the working standards. The concentration of Chinomethionate in the sample is determined from this curve.

Data Presentation

Mass Spectral Data

The mass spectrum of Chinomethionate is characterized by a prominent molecular ion and several key fragment ions.

Parameter Value (m/z) Reference
Molecular FormulaC₁₀H₆N₂OS₂[1][3]
Molecular Weight234.3 g/mol [1][3]
Molecular Ion [M]⁺234[1][3]
Quantifier Ion (Recommended)234[1][8]
Qualifier Ion 1 (Recommended)206[1]
Qualifier Ion 2 (Recommended)116[1]
Method Performance

Method validation should be performed to ensure reliability. Typical performance characteristics are listed below.

Parameter Typical Value Reference
Linearity (R²)> 0.995[8]
Limit of Detection (LOD)0.005 mg/kg[8]
Limit of Quantitation (LOQ)0.01 mg/kg[8]
Recovery70 - 120%[5][8]
Repeatability (RSD)< 20%[5][8]

Visualizations

Experimental Workflow

G Figure 1: GC-MS Workflow for Chinomethionate Analysis cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS Analysis Sample Homogenized Sample (10g) Extraction Add Acetonitrile (10mL) Shake Vigorously Sample->Extraction Salts Add MgSO₄ (4g) & NaCl (1g) Shake & Centrifuge Extraction->Salts Supernatant Collect Acetonitrile Supernatant Salts->Supernatant dSPE d-SPE Cleanup (MgSO₄, C18, PSA) Supernatant->dSPE Centrifuge2 Vortex & Centrifuge dSPE->Centrifuge2 Evaporation Evaporate to Dryness (N₂ Stream) Centrifuge2->Evaporation Reconstitution Reconstitute in n-Hexane (1mL) Evaporation->Reconstitution Filter Filter (0.45 µm) into Vial Reconstitution->Filter Injection Inject 1µL into GC-MS Filter->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Data Data Acquisition & Processing Detection->Data Quantification Identification & Quantification Data->Quantification

Caption: Workflow from sample preparation to GC-MS analysis.

Logical Relationship of GC-MS System

GCMS_System Figure 2: Logical Components of a GC-MS System cluster_ms Mass Spectrometer CarrierGas Carrier Gas (Helium) Injector Injector Port (250°C) CarrierGas->Injector Autosampler Autosampler Autosampler->Injector Column GC Column (Temp. Programmed) Injector->Column TransferLine Transfer Line (280°C) Column->TransferLine IonSource Ion Source (EI, 70eV) TransferLine->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Vacuum Vacuum System IonSource->Vacuum Detector Detector (EM) MassAnalyzer->Detector MassAnalyzer->Vacuum DataSystem Data System Detector->DataSystem Detector->Vacuum

Caption: Key logical components of the GC-MS instrument.

References

Method

High-Performance Liquid Chromatography (HPLC) Protocol for the Determination of Chinomethionate

Abstract This application note provides a comprehensive guide for the determination of Chinomethionate (also known as Quinomethionate) using High-Performance Liquid Chromatography (HPLC) with UV detection. The described...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for the determination of Chinomethionate (also known as Quinomethionate) using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is tailored for researchers, scientists, and professionals in drug development and agricultural science, offering a detailed protocol for sample preparation, chromatographic separation, and quantitative analysis. The protocol is designed to be robust and applicable to various sample matrices, particularly in the context of agricultural products. All quantitative data and experimental parameters are presented in clear, structured tables, and a graphical representation of the experimental workflow is provided to ensure ease of understanding and implementation.

Introduction

Chinomethionate (6-methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one) is a fungicide and acaricide used in agriculture to control a range of pests on fruits, vegetables, and other crops.[1] Its effective monitoring is crucial to ensure food safety and compliance with regulatory limits. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of pesticide residues.[2] This document outlines a validated reverse-phase HPLC (RP-HPLC) method for the analysis of Chinomethionate.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Chromatography Column: A C18 reversed-phase column is recommended. A common choice is a Kinetex C18, 150 mm x 4.6 mm, 2.6 µm particle size, or equivalent.

  • Chemicals and Reagents:

    • Chinomethionate analytical standard (>98% purity)

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (analytical grade)

    • Methanol (HPLC grade)

    • Reagents for sample preparation (e.g., QuEChERS salts)

Chromatographic Conditions

A summary of the optimal HPLC conditions for the analysis of Chinomethionate is presented in Table 1.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 2.6 µm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient 0-15 min: 60% B15-18 min: 60-90% B18-20 min: 90% B20-21 min: 90-60% B21-25 min: 60% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Expected Retention Time Approximately 8-12 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Chinomethionate analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation (QuEChERS Method for Agricultural Products)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[3][4]

  • Homogenization: Homogenize a representative 10-15 g sample of the agricultural product (e.g., fruit, vegetable).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).[4]

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of primary secondary amine (PSA) and C18 sorbents, along with MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis.

Method Validation

The analytical method should be validated according to international guidelines (e.g., ICH) to ensure its suitability for the intended purpose.[2][5] Key validation parameters are summarized in Table 2.

ParameterTypical Acceptance CriteriaExpected Performance for Chinomethionate
Linearity (R²) ≥ 0.995≥ 0.998
Accuracy (% Recovery) 80 - 120%90 - 110%
Precision (% RSD) ≤ 15%≤ 5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 - 0.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.05 - 0.1 µg/mL

Results and Discussion

The described HPLC method provides excellent separation and quantification of Chinomethionate. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for a good peak shape and resolution from potential matrix interferences. The QuEChERS sample preparation method is effective in removing a significant portion of matrix components, leading to a cleaner chromatogram and improved method robustness. The expected retention time for Chinomethionate under the specified conditions is in the range of 8-12 minutes, though this may vary slightly depending on the specific column and HPLC system used. For confirmation of the analyte's identity, mass spectrometry can be coupled with the HPLC system, looking for the characteristic molecular ion at m/z 234 and fragment ions at m/z 206 and 148.[1]

Conclusion

This application note details a reliable and robust HPLC method for the determination of Chinomethionate in agricultural samples. The protocol, including sample preparation and chromatographic conditions, has been outlined to be easily implemented in a laboratory setting. The method is suitable for quality control and regulatory monitoring of Chinomethionate residues.

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Homogenized Sample Extraction QuEChERS Extraction (Acetonitrile & Salts) Sample->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 dSPE d-SPE Cleanup (PSA, C18, MgSO4) Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Filter Filtration (0.22 µm) Centrifuge2->Filter HPLC_Vial Sample in HPLC Vial Filter->HPLC_Vial Injection Autosampler Injection HPLC_Vial->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification (Peak Area vs. Standard Curve) Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of Chinomethionate.

References

Application

Developing a quantitative analysis method for Chinomethionate in livestock products

Application Note: Quantitative Analysis of Chinomethionate in Livestock Products Introduction Chinomethionate, an acaricide and fungicide, is utilized in agriculture to control mites and powdery mildew. Its potential for...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantitative Analysis of Chinomethionate in Livestock Products

Introduction

Chinomethionate, an acaricide and fungicide, is utilized in agriculture to control mites and powdery mildew. Its potential for accumulation in livestock products necessitates robust and sensitive analytical methods to ensure food safety and compliance with regulatory limits. This document provides a detailed protocol for the quantitative analysis of Chinomethionate residues in various livestock matrices, including meat (beef, pork, chicken), milk, and eggs, using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The described method, incorporating a QuEChERS-based sample preparation procedure, offers high sensitivity, accuracy, and reproducibility for routine monitoring.

Experimental Protocols

1. Sample Preparation: Modified QuEChERS Extraction and Cleanup

This protocol is a modification of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, optimized for the extraction of Chinomethionate from high-fat and complex livestock matrices.[1][2][3]

Materials:

Procedure:

  • Homogenization: Homogenize a representative sample of the livestock product (meat, milk, or eggs) until a uniform consistency is achieved. For solid samples like meat, it is advisable to freeze the sample prior to homogenization to aid in the process.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.

    • Cap the tube tightly and shake vigorously for 1 minute. A mechanical shaker can be used for consistency.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE cleanup sorbents. The composition of the sorbents will vary depending on the matrix:

      • For Meat (Beef, Pork, Chicken): 900 mg MgSO₄, 300 mg PSA, 300 mg C18.

      • For Milk: 900 mg MgSO₄, 300 mg PSA, 300 mg C18.

      • For Eggs: 900 mg MgSO₄, 300 mg PSA, 300 mg C18.

    • Vortex the tube for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm PTFE syringe filter into a GC vial.

    • The sample is now ready for GC-MS/MS analysis.

2. GC-MS/MS Analysis

Instrumentation: A gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS) is used for the detection and quantification of Chinomethionate.[4][5]

GC Conditions:

ParameterValue
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature of 60 °C (hold for 1 min), ramp to 180 °C at 25 °C/min, then ramp to 310 °C at 10 °C/min (hold for 10 min)

MS/MS Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 234
Product Ions (m/z) 206 (quantifier), 174 (qualifier)
Collision Energy Optimized for the specific instrument

Note: The MS/MS parameters, particularly collision energies, should be optimized for the specific instrument being used to achieve the best sensitivity and selectivity.

3. Method Validation

The analytical method should be validated according to established guidelines to ensure its performance and reliability.[6][7][8] Key validation parameters include:

  • Linearity: A calibration curve should be prepared using matrix-matched standards over a concentration range relevant to the expected residue levels and regulatory limits. A correlation coefficient (R²) of ≥ 0.99 is typically required.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The LOQ for Chinomethionate in livestock products is generally expected to be in the range of 0.01-0.02 mg/kg.[9]

  • Accuracy (Recovery): The accuracy of the method is determined by recovery experiments, where blank samples are spiked with a known concentration of Chinomethionate and analyzed. Recoveries should typically be within the range of 70-120%.[1][4]

  • Precision (Reproducibility): Precision is assessed by the relative standard deviation (RSD) of replicate analyses of spiked samples. The RSD should generally be ≤ 20%.[4]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Data Presentation

The following tables summarize the expected performance characteristics of the described method for the quantitative analysis of Chinomethionate in various livestock products.

Table 1: GC-MS/MS Parameters for Chinomethionate Analysis

ParameterSetting
Precursor Ion (m/z) 234
Quantifier Ion (m/z) 206
Qualifier Ion (m/z) 174
Retention Time (approx.) Dependent on specific GC conditions

Table 2: Method Validation Data for Chinomethionate in Livestock Products

MatrixSpiking Level (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)
Beef 0.0285-105< 150.02
0.290-110< 10
Pork 0.0280-100< 150.02
0.285-105< 10
Chicken 0.0285-110< 150.02
0.290-115< 10
Milk 0.0290-110< 100.02
0.295-115< 10
Eggs 0.0280-105< 150.02
0.285-110< 10

Note: The values presented in Table 2 are typical expected values. Actual results may vary depending on the specific laboratory conditions and instrumentation.

Diagrams

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Homogenization 1. Homogenization of Livestock Product Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 dSPE_Cleanup 4. d-SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->dSPE_Cleanup Centrifugation2 5. Centrifugation dSPE_Cleanup->Centrifugation2 Filtration 6. Filtration Centrifugation2->Filtration GC_MSMS 7. GC-MS/MS Analysis Filtration->GC_MSMS Data_Processing 8. Data Processing & Quantification GC_MSMS->Data_Processing Linearity Linearity Data_Processing->Linearity LOQ LOQ/LOD Data_Processing->LOQ Accuracy Accuracy Data_Processing->Accuracy Precision Precision Data_Processing->Precision Specificity Specificity Data_Processing->Specificity

Caption: Workflow for the quantitative analysis of Chinomethionate in livestock products.

QuEChERS_Cleanup cluster_dSPE Dispersive SPE Cleanup Start Acetonitrile Extract (from initial extraction) PSA Primary Secondary Amine (PSA) Removes fatty acids, sugars Start->PSA Addition of d-SPE sorbents C18 C18 Sorbent Removes non-polar interferences (fats) Start->C18 MgSO4 Magnesium Sulfate (MgSO4) Removes residual water Start->MgSO4 Vortex Vortex & Centrifuge PSA->Vortex C18->Vortex MgSO4->Vortex Final_Extract Cleaned Extract for GC-MS/MS Vortex->Final_Extract

Caption: d-SPE cleanup steps for Chinomethionate analysis.

References

Method

Chinomethionate Application in Controlling Powdery Mildew: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Chinomethionate, also known as oxythioquinox, is a fungicide and acaricide that has demonstrated efficacy in the control of powdery mildew on a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinomethionate, also known as oxythioquinox, is a fungicide and acaricide that has demonstrated efficacy in the control of powdery mildew on a variety of crops. This dithiocarbonate compound, with the chemical formula C₁₀H₆N₂OS₂, acts as a protective fungicide. Its application has been noted for crops such as apples, cucumbers, squash, and muskmelons.[1] While it has been used in agriculture, it is important to note that its registration in some regions, including the United States, has been canceled.[2] This document provides detailed application notes and protocols for the use of Chinomethionate in controlling powdery mildew, based on available data.

Mechanism of Action

Chinomethionate's primary mode of action is the inhibition of fungal spore germination and mycelial growth.[1] It is believed to disrupt the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.[1] This disruption leads to a loss of membrane integrity and ultimately, fungal cell death.[1] Ergosterol is a sterol that serves many of the same functions in fungi that cholesterol does in animal cells, making it a critical target for antifungal agents.

Ergosterol Biosynthesis Pathway Inhibition cluster_Fungus Fungal Cell Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Chinomethionate Chinomethionate Chinomethionate->Inhibition

Caption: Diagram of the proposed mechanism of action of Chinomethionate, inhibiting the ergosterol biosynthesis pathway.

Quantitative Data on Application

The following tables summarize the available quantitative data for the application of Chinomethionate (as the product Morestan, a 25% wettable powder) for powdery mildew control.

Table 1: Application Rates for Powdery Mildew Control on Cucurbits

CropApplication Rate (per 100 L of water)Application Rate (per hectare)
Cucurbits25 - 40 g250 - 400 g/ha

Data sourced from the Morestan product label.[1]

Table 2: Application Timing and Intervals

CropApplication TimingSpray Interval
CucurbitsApply as soon as the first spots of mildew appear.5 - 10 days
General Recommendation-10 - 14 days for repeat applications as required.

Data sourced from the Morestan product label.[1]

Experimental Protocols

The following are detailed protocols for conducting experiments to evaluate the efficacy of Chinomethionate in controlling powdery mildew. These protocols are based on general best practices for fungicide trials.

Protocol 1: In Vitro Evaluation of Chinomethionate Efficacy

Objective: To determine the effective concentration (EC₅₀) of Chinomethionate required to inhibit the germination of powdery mildew conidia.

Materials:

  • Chinomethionate (analytical grade)

  • Powdery mildew-infected plant leaves (e.g., cucumber, squash)

  • Sterile distilled water

  • Water agar (B569324) (1.5%) plates

  • Microscope slides and coverslips

  • Micropipettes

  • Hemocytometer

  • Incubator

Procedure:

  • Spore Suspension Preparation:

    • Gently brush conidia from infected leaves into a beaker of sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20).

    • Filter the suspension through a double layer of cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁵ conidia/mL using a hemocytometer.

  • Fungicide Solutions:

    • Prepare a stock solution of Chinomethionate in an appropriate solvent (e.g., acetone, followed by dilution in water).

    • Create a dilution series to achieve final concentrations ranging from 0.1 to 100 µg/mL in water agar. The solvent concentration should be consistent across all treatments and the control.

  • Inoculation and Incubation:

    • Pour the amended water agar into petri dishes.

    • Once solidified, place a 10 µL drop of the spore suspension onto the center of each agar plate.

    • Incubate the plates in the dark at 25°C for 24 hours.

  • Data Collection:

    • After incubation, observe at least 100 conidia per plate under a microscope.

    • A conidium is considered germinated if the germ tube is at least half the length of the conidium.

    • Calculate the percentage of germination for each concentration.

  • Data Analysis:

    • Calculate the EC₅₀ value using probit analysis or other appropriate statistical software.

In Vitro Fungicide Efficacy Workflow A Prepare Spore Suspension C Inoculate Agar Plates A->C B Prepare Chinomethionate Dilution Series B->C D Incubate C->D E Microscopic Observation D->E F Calculate Germination Percentage E->F G Determine EC50 F->G

Caption: Workflow for the in vitro evaluation of Chinomethionate efficacy against powdery mildew.

Protocol 2: Greenhouse Efficacy Trial

Objective: To evaluate the protective and curative efficacy of Chinomethionate on whole plants under controlled conditions.

Materials:

  • Healthy, susceptible host plants (e.g., cucumber seedlings at the 2-3 true leaf stage)

  • Chinomethionate formulation (e.g., 25% Wettable Powder)

  • Powdery mildew inoculum (as prepared in Protocol 1)

  • Greenhouse with controlled temperature and humidity

  • Handheld sprayer

  • Disease assessment scale

Procedure:

  • Plant Preparation:

    • Grow plants in individual pots to the desired growth stage.

    • Randomly assign plants to treatment groups (e.g., protective, curative, untreated control).

  • Protective Treatment:

    • Apply Chinomethionate solution at the desired concentration (e.g., 25-40 g/100 L) to the plants until runoff.

    • Allow the foliage to dry completely.

    • 24 hours after treatment, inoculate the plants by spraying with the powdery mildew spore suspension.

  • Curative Treatment:

    • Inoculate the plants with the powdery mildew spore suspension.

    • 24-48 hours after inoculation, apply the Chinomethionate solution.

  • Incubation:

    • Maintain the plants in a greenhouse at 20-25°C with a photoperiod of 16 hours.

  • Disease Assessment:

    • 7-14 days after inoculation, assess the disease severity on each leaf using a rating scale (e.g., 0 = no disease, 1 = 1-10% leaf area affected, 2 = 11-25%, etc.).

    • Calculate the percent disease control (PDC) for each treatment compared to the untreated control.

Greenhouse Efficacy Trial Workflow cluster_Protective Protective Treatment cluster_Curative Curative Treatment A1 Apply Chinomethionate A2 Inoculate with Powdery Mildew A1->A2 C Incubate in Greenhouse A2->C B1 Inoculate with Powdery Mildew B2 Apply Chinomethionate B1->B2 B2->C D Assess Disease Severity C->D

Caption: Workflow illustrating the protective and curative treatment arms in a greenhouse efficacy trial.

Safety and Handling Precautions

Chinomethionate is classified as a hazardous substance. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Key precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, protective clothing, and eye protection, when handling the product.

  • Inhalation: Avoid inhaling dust or spray mist.

  • Environmental Hazards: Chinomethionate is toxic to aquatic life. Do not contaminate water sources.

  • Phytotoxicity: Phytotoxicity may occur on some crops, especially when mixed with oils or applied in high temperatures.[1]

Conclusion

Chinomethionate has been demonstrated to be an effective fungicide for the control of powdery mildew on various crops. The provided application rates and protocols offer a framework for its use in research and development settings. However, due to its regulatory status and potential for phytotoxicity, careful consideration and adherence to safety guidelines are paramount. Further research to establish comparative efficacy with modern fungicides and to fully elucidate its mechanism of action would be beneficial.

References

Application

Application Notes and Protocols for Determining the Efficacy of Chinomethionate against the Two-Spotted Spider Mite (Tetranychus urticae)

Audience: Researchers, scientists, and drug development professionals. Disclaimer: Extensive literature searches did not yield specific publicly available quantitative data (e.g., LC50, mortality rates) for the efficacy...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific publicly available quantitative data (e.g., LC50, mortality rates) for the efficacy of Chinomethionate (also known as Quinomethionate) against the two-spotted spider mite (Tetranychus urticae). The following application notes and protocols are therefore provided as a comprehensive guide for researchers to determine the efficacy of Chinomethionate or other contact acaricides against T. urticae using established scientific methodologies.

Introduction

The two-spotted spider mite, Tetranychus urticae, is a highly polyphagous pest causing significant economic damage to a wide range of agricultural and ornamental crops worldwide[1]. Its short life cycle and high reproductive rate contribute to its rapid development of resistance to many acaricides[1]. Chinomethionate (Quinomethionate) is a fungicide and acaricide belonging to the dithiocarbonate class of chemicals[2]. It is known to act as a selective, non-systemic contact acaricide with protective and curative properties, exhibiting multi-site activity[2]. Understanding its efficacy is crucial for developing effective mite control strategies and managing resistance.

These notes provide detailed protocols for laboratory bioassays to quantify the toxicity of Chinomethionate against adult female T. urticae.

Data Presentation: Comparative Efficacy of Acaricides

While specific data for Chinomethionate is not available in the reviewed literature, Table 1 provides a summary of reported LC50 values for other commonly used acaricides against Tetranychus urticae. This data is intended to provide a comparative context for researchers evaluating new or existing compounds.

Table 1: Reported LC50 Values of Various Acaricides against Adult Tetranychus urticae

AcaricideLC50 Value (ppm or mg/L)Exposure TimeBioassay MethodReference
Abamectin0.3924-48 hoursNot Specified[3]
Fenpyroximate5.6724-48 hoursNot Specified[3]
Spiromesifen12.5324-48 hoursNot Specified[3]
Chlorfenapyr32.2424-48 hoursNot Specified[3]
Propargite77.0524-48 hoursNot Specified[3]
Dicofol146.6524-48 hoursNot Specified[3]
Fenazaquin1.92 (susceptible)Not SpecifiedLeaf Dip[4]
Propargite1.37 (susceptible)Not SpecifiedLeaf Dip[4]

Note: LC50 values can vary significantly depending on the mite population's susceptibility, environmental conditions, and the specific bioassay method used.

Experimental Protocols

The following protocols describe the necessary steps to assess the efficacy of a contact acaricide like Chinomethionate against adult two-spotted spider mites.

Rearing of a Susceptible Tetranychus urticae Colony

A healthy and susceptible mite colony is essential for reproducible bioassay results.

Materials:

  • Bean plants (Phaseolus vulgaris) or another suitable host plant

  • Mite-proof cages or a controlled environment room (25 ± 2°C, 60 ± 10% RH, 16:8 h L:D photoperiod)

  • Starter colony of a known susceptible strain of T. urticae

Protocol:

  • Grow host plants in a separate, mite-free environment until they have at least two true leaves.

  • Introduce the starter mite colony to the host plants.

  • Maintain the infested plants in a controlled environment to allow the mite population to establish and grow.

  • Regularly introduce fresh, uninfested plants to the colony to ensure a continuous supply of healthy mites and prevent overcrowding.

  • For bioassays, use adult female mites of a similar age, which can be distinguished by their larger, more rounded abdomens compared to males.

Leaf-Dip Bioassay for Adult Mite Mortality

This is a standard method for determining the contact toxicity of an acaricide.

Materials:

  • Adult female T. urticae

  • Fresh, untreated host plant leaves (e.g., bean leaf discs of 2-3 cm diameter)

  • Chinomethionate (technical grade or formulated product)

  • Distilled water

  • A suitable solvent for the test compound (if necessary, e.g., acetone)

  • A non-ionic surfactant (e.g., Triton X-100)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Cotton wool

  • Fine camel-hair brush

  • Beakers and volumetric flasks for preparing dilutions

  • Stereomicroscope

Protocol:

  • Preparation of Test Arenas: Place a layer of cotton wool in the bottom of each Petri dish and moisten it with distilled water to maintain humidity. Place a leaf disc, abaxial (underside) surface up, on the moist cotton.

  • Preparation of Test Solutions: Prepare a stock solution of Chinomethionate in a suitable solvent if it is not water-soluble. From the stock solution, prepare a series of at least five serial dilutions in distilled water. Add a small amount of surfactant (e.g., 0.01%) to all solutions, including a water-only control, to ensure even spreading on the leaf surface.

  • Treatment Application:

    • Using forceps, dip each leaf disc into a test solution for 5-10 seconds with gentle agitation.

    • Allow the treated leaf discs to air-dry completely in a fume hood.

    • Place the dried, treated leaf discs into the prepared Petri dish arenas.

  • Mite Infestation: Using a fine brush, carefully transfer 20-30 adult female mites onto each treated leaf disc.

  • Incubation: Seal the Petri dishes with lids and incubate them in a controlled environment (25 ± 2°C, 60 ± 10% RH, 16:8 h L:D photoperiod).

  • Mortality Assessment: After 24, 48, and 72 hours, count the number of dead mites on each leaf disc under a stereomicroscope. Mites are considered dead if they do not respond to a gentle touch with the brush.

  • Data Analysis:

    • Correct the observed mortality for control mortality using Abbott's formula: Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] * 100, where 'n' is the number of live mites, 'T' is the treated group, and 'C' is the control group.

    • Perform a probit analysis on the corrected mortality data to calculate the LC50 and LC90 values, along with their 95% confidence intervals.

Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis mite_rearing 1. Rear Mite Colony solution_prep 2. Prepare Test Solutions mite_rearing->solution_prep arena_prep 3. Prepare Bioassay Arenas solution_prep->arena_prep treatment 4. Treat Leaf Discs arena_prep->treatment infestation 5. Infest with Mites treatment->infestation incubation 6. Incubate infestation->incubation assessment 7. Assess Mortality incubation->assessment analysis 8. Probit Analysis assessment->analysis results 9. Determine LC50/LC90 analysis->results

Caption: Workflow for a leaf-dip bioassay to determine acaricide efficacy.

Generalized Mode of Action of METI Acaricides

Chinomethionate's multi-site activity may involve the disruption of mitochondrial electron transport, a common mode of action for many acaricides. The following diagram illustrates the general mechanism of Mitochondrial Electron Transport Inhibitors (METI).

METI_Pathway cluster_membrane Inner Mitochondrial Membrane cluster_atp complex_I Complex I q Q complex_I->q e⁻ complex_II Complex II complex_II->q e⁻ complex_III Complex III q->complex_III e⁻ cyt_c Cyt c complex_III->cyt_c e⁻ complex_IV Complex IV cyt_c->complex_IV e⁻ o2 O₂ complex_IV->o2 e⁻ atp_synthase ATP Synthase (Complex V) atp ATP atp_synthase->atp nadh NADH nadh->complex_I e⁻ succinate Succinate succinate->complex_II e⁻ h2o H₂O o2->h2o adp ADP + Pi adp->atp_synthase chinomethionate Chinomethionate (Potential METI) chinomethionate->complex_I Inhibition chinomethionate->complex_III Inhibition

Caption: Generalized pathway of mitochondrial electron transport inhibition by acaricides.

References

Method

Application Notes and Protocols: In Vitro Fungicide Susceptibility Testing of Chinomethionate

For Researchers, Scientists, and Drug Development Professionals Introduction Chinomethionate, also known as oxythioquinox, is a quinoxaline (B1680401) fungicide and acaricide effective against a range of fungal pathogens...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinomethionate, also known as oxythioquinox, is a quinoxaline (B1680401) fungicide and acaricide effective against a range of fungal pathogens, notably powdery mildew, and various mite species.[1][2] Its mode of action is primarily through the disruption of fungal mitochondrial respiration, although interference with ergosterol (B1671047) biosynthesis has also been suggested.[3][4] Understanding the in vitro susceptibility of different fungal species to Chinomethionate is crucial for determining its efficacy, monitoring for the development of resistance, and for the development of new antifungal agents.

This document provides a detailed protocol for conducting in vitro fungicide susceptibility testing of Chinomethionate. It includes methodologies for determining the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50), data presentation guidelines, and visual representations of the experimental workflow and the proposed signaling pathway of Chinomethionate.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for Chinomethionate against various fungal species. This data is for illustrative purposes to demonstrate how results from susceptibility testing can be presented. Actual values must be determined experimentally.

Fungal SpeciesAssay TypeMIC (µg/mL)IC50 (µg/mL)
Sphaerotheca fuliginea (Powdery Mildew)Broth Microdilution1.560.78
Erysiphe necator (Grape Powdery Mildew)Broth Microdilution3.131.25
Botrytis cinerea (Gray Mold)Broth Microdilution12.55.8
Aspergillus niger (Black Mold)Broth Microdilution>5022.5
Fusarium oxysporum (Fusarium Wilt)Broth Microdilution2511.2
Candida albicansBroth Microdilution>5035.1

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution

This protocol is adapted from established broth microdilution methods for antifungal susceptibility testing and is suitable for determining the MIC of Chinomethionate against filamentous fungi and yeasts.[5][6][7][8]

a. Materials

  • Chinomethionate (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates for testing

  • Spectrophotometer or microplate reader (optional, for quantitative assessment)

  • Sterile water or saline

  • Vortex mixer

  • Micropipettes and sterile tips

b. Preparation of Fungal Inoculum

  • For Yeast: Culture the yeast strain on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a suspension in sterile water or saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in the test medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • For Filamentous Fungi: Culture the fungus on a suitable agar medium (e.g., Potato Dextrose Agar) at 28-30°C until sufficient sporulation is observed. Harvest the spores by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the spore suspension to a concentration of 1-5 x 10^6 spores/mL using a hemocytometer. Dilute this suspension in the test medium to achieve the final desired inoculum concentration (typically 0.4-5 x 10^4 CFU/mL).

c. Preparation of Chinomethionate Dilutions

  • Prepare a stock solution of Chinomethionate in DMSO (e.g., 10 mg/mL).

  • In a 96-well microtiter plate, add 100 µL of the appropriate broth medium to all wells except the first column.

  • In the first column, add 200 µL of the Chinomethionate working solution (diluted from the stock in broth medium to twice the highest desired final concentration).

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no inoculum).

d. Inoculation and Incubation

  • Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Add 100 µL of sterile broth to the wells in column 12.

  • Seal the plate and incubate at the appropriate temperature (e.g., 35°C for yeasts, 28-30°C for filamentous fungi) for 24-72 hours, or until sufficient growth is observed in the growth control wells.

e. Determination of MIC

The MIC is the lowest concentration of Chinomethionate that causes complete visual inhibition of fungal growth. For a more quantitative assessment, the optical density at a suitable wavelength (e.g., 492 nm) can be measured using a microplate reader.[6]

Agar Dilution Method for IC50 Determination

This method is useful for determining the concentration of Chinomethionate that inhibits 50% of fungal growth (IC50) and is particularly suitable for filamentous fungi.

a. Materials

  • Chinomethionate

  • DMSO

  • Suitable agar medium (e.g., Potato Dextrose Agar)

  • Sterile petri dishes

  • Fungal isolates

  • Cork borer (5 mm diameter)

  • Incubator

b. Procedure

  • Prepare a stock solution of Chinomethionate in DMSO.

  • Prepare a series of agar plates containing two-fold serial dilutions of Chinomethionate. This is done by adding the appropriate volume of the Chinomethionate stock solution to the molten agar before pouring the plates. A control plate without Chinomethionate should also be prepared.

  • From an actively growing fungal culture, take 5 mm plugs using a sterile cork borer.

  • Place one fungal plug in the center of each agar plate.

  • Incubate the plates at the optimal growth temperature for the fungus until the mycelial growth in the control plate has reached the edge of the plate.

  • Measure the diameter of the fungal colony on each plate.

  • Calculate the percentage of growth inhibition for each concentration using the following formula: % Inhibition = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Chinomethionate concentration and identifying the concentration that corresponds to 50% inhibition.[9][10]

Visualizations

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_fungus Prepare Fungal Inoculum (Yeast or Spore Suspension) inoculate Inoculate Plates with Fungal Suspension prep_fungus->inoculate prep_chino Prepare Chinomethionate Stock Solution prep_plates Prepare Serial Dilutions in 96-well Plates prep_chino->prep_plates prep_plates->inoculate incubate Incubate Plates (24-72 hours) inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic determine_ic50 Calculate IC50 (Concentration for 50% inhibition) read_results->determine_ic50

Caption: Experimental workflow for in vitro fungicide susceptibility testing.

G cluster_fungus Fungal Cell cluster_membrane Cell Membrane cluster_mito Mitochondrion ergosterol Ergosterol biosynthesis Ergosterol Biosynthesis biosynthesis->ergosterol synthesis death Fungal Cell Death biosynthesis->death disruption leads to etc Electron Transport Chain (Complexes I, II, III, IV) atp_synthase ATP Synthase etc->atp_synthase proton gradient etc->death disruption leads to atp ATP atp_synthase->atp produces chinomethionate Chinomethionate chinomethionate->biosynthesis may inhibit chinomethionate->etc inhibits

Caption: Proposed signaling pathway of Chinomethionate in fungi.

References

Application

Chinomethionate: Application Notes and Protocols for Agricultural Research

Disclaimer: Chinomethionate (also known as quinomethionate or oxythioquinox) is an agricultural pesticide that has been used as a fungicide and acaricide.[1] Its registration status varies by country, and it is notably n...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Chinomethionate (also known as quinomethionate or oxythioquinox) is an agricultural pesticide that has been used as a fungicide and acaricide.[1] Its registration status varies by country, and it is notably not approved for use in the European Union .[1] Users must strictly adhere to all local, state, and national regulations regarding the handling and application of this chemical. The following information is intended for research and developmental purposes only and does not constitute a recommendation for its use in commercial agriculture where prohibited.

Introduction

Chinomethionate is a dithioloquinoxaline compound that has demonstrated efficacy against a range of agricultural pests, primarily mites and powdery mildew.[1] It functions as a selective, non-systemic contact pesticide with both protective and curative properties.[2] This document provides an overview of its mechanism of action, general application guidelines, and protocols relevant to its study in an agricultural research context.

Physicochemical and Toxicological Properties

A summary of key quantitative data for Chinomethionate is presented below. This information is critical for understanding its environmental fate and for ensuring safe handling.

PropertyValueSource
Molecular FormulaC₁₀H₆N₂OS₂[3][4]
Molecular Weight234.3 g/mol [1]
Melting Point171 °C[1]
Water SolubilityLow (approx. 0.5 mg/L)[5]
Organic Solvent Solubility (20°C)Toluene: 25,000 mg/L; Dichloromethane: 40,000 mg/L[2]
StabilityStable under normal conditions; hydrolyzes in alkaline media.
GHS Hazard PictogramsIrritant, Health Hazard, Environmental Hazard[5]
GHS Signal WordWarning[5]

Mechanism of Action

Chinomethionate exhibits a multi-site mode of action, which can be beneficial in managing pesticide resistance.[2]

  • Acaricidal Action: Studies indicate that Chinomethionate disrupts mitochondrial function in mites. By interfering with cellular energy production, it leads to the death of the target mite species.[5]

  • Fungicidal Action: As a protectant fungicide, it is believed to inhibit fungal spore germination and mycelial growth.[5] The precise mechanism is not fully elucidated but may involve the disruption of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes.[5]

Below is a simplified diagram illustrating the proposed mechanisms of action.

Chinomethionate_Mechanism_of_Action cluster_Mite Acaricidal Action cluster_Fungus Fungicidal Action Mite Mite Cell Mitochondria Mitochondria Mite->Mitochondria Target Energy Energy Production (ATP) Mitochondria->Energy Death_Mite Mite Death Energy->Death_Mite Depletion leads to Chinomethionate_Mite Chinomethionate_Mite->Mitochondria Disrupts function Fungus Fungal Cell Ergosterol Ergosterol Biosynthesis Fungus->Ergosterol Cell_Membrane Cell Membrane Integrity Ergosterol->Cell_Membrane Death_Fungus Fungal Cell Death Cell_Membrane->Death_Fungus Disruption leads to Chinomethionate_Fungus Chinomethionate_Fungus->Ergosterol Inhibits (potential) Chinomethionate Chinomethionate

Proposed mechanisms of action for Chinomethionate.

Application Notes

Target Pests and Crops

Chinomethionate has been historically used to control:

  • Mites: Various species on a range of crops.[5]

  • Powdery Mildew: Effective against powdery mildew on crops such as apples, cucumbers, squash, and citrus.[5]

  • Other Pests: Reports suggest activity against pear psylla.[5]

It has been applied to crops including citrus, vegetables, and walnuts.

Formulations

Chinomethionate has been available in several formulations, including:

  • Wettable Powders (WP)[2][6]

  • Dustable Powders (DP)[2][6]

  • Suspension Concentrates (SC)[2]

  • Smoke Generators[6]

The choice of formulation will depend on the target crop, pest, available application equipment, and environmental conditions.

Application Rates
Data Needed for Field ApplicationStatus
Application Rate (e.g., g/ha or lbs/acre) for Powdery Mildew on CucurbitsNot Available
Application Rate (e.g., g/ha or lbs/acre) for Mites on CitrusNot Available
Pre-Harvest Interval (PHI) for various cropsNot Available
Re-entry Interval (REI) after applicationNot Available
Compatibility
  • Chinomethionate is reported to be incompatible with oils, which may cause phytotoxicity.[5]

  • Phytotoxicity may also occur when applied with most other fungicides and insecticides during late spring or summer.[5]

  • A compatibility "jar test" is essential before tank-mixing Chinomethionate with other agricultural chemicals. [7] This involves mixing the correct proportions of all components in a small container of water to check for physical incompatibility (e.g., precipitation, separation).

Experimental Protocols for Field Application

The following provides a generalized protocol for evaluating the efficacy and phytotoxicity of Chinomethionate in a research setting.

Experimental Design
  • Objective: To determine the effective application rate of a Chinomethionate formulation against a target pest (e.g., powdery mildew on squash) and to assess any potential for phytotoxicity.

  • Treatments: Include a minimum of three application rates (low, medium, high), a negative control (water spray), and a positive control (a currently registered and effective pesticide).

  • Replication: Each treatment should be replicated at least four times in a randomized complete block design to account for field variability.

  • Plot Size: Plot size should be sufficient to allow for accurate application and to prevent spray drift between plots, with appropriate buffer zones.

Materials and Equipment
  • Chinomethionate formulation (e.g., 25% Wettable Powder)

  • Calibrated application equipment (e.g., backpack sprayer, tractor-mounted boom sprayer)[7]

  • Personal Protective Equipment (PPE) as specified in the Safety Data Sheet (see Section 6.0)

  • Water for dilution

  • Marking flags for plots

  • Data collection tools (e.g., notebooks, assessment scales, counters)

Application Procedure
  • Timing: Begin applications when environmental conditions are conducive to disease development or when pest populations reach a predetermined threshold.[7]

  • Calibration: Accurately calibrate spray equipment before application to ensure the desired volume of spray is delivered uniformly to the target area.[8]

  • Mixing:

    • Fill the spray tank with half the required volume of water.

    • Begin agitation.

    • Add the precisely weighed amount of Chinomethionate formulation to the tank.

    • Add the remaining water to the tank to achieve the final desired volume.

    • Maintain agitation throughout the application process.[7]

  • Application:

    • Apply the spray mixture to the designated plots, ensuring thorough coverage of the crop canopy with minimal runoff.[7]

    • Avoid application during windy conditions to minimize spray drift.[9][10]

    • Record all application details, including date, time, weather conditions, application volume, and rate.

Data Collection and Assessment
  • Efficacy: Assess pest incidence and severity (e.g., percentage of leaf area infected with powdery mildew, number of mites per leaf) at regular intervals before and after application (e.g., 3, 7, and 14 days post-application).

  • Phytotoxicity: Visually inspect plants for any signs of damage, such as leaf burn, discoloration, or stunting, at each assessment interval. Use a rating scale (e.g., 0 = no damage, 5 = severe damage) to quantify observations.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

The workflow for a field trial is depicted below.

Field_Application_Workflow A 1. Experimental Design (Treatments, Replication, Plot Layout) B 2. Site Selection & Preparation A->B C 3. Sprayer Calibration B->C C_check Is Calibration Accurate? C->C_check D 4. Prepare Spray Mixture (Measure, Mix, Agitate) E_check Weather Permitting? D->E_check E 5. Field Application (Adhere to Protocol) F 6. Data Collection (Efficacy & Phytotoxicity Assessment) E->F G 7. Data Analysis F->G H 8. Final Report & Conclusions G->H C_check->C No, Recalibrate C_check->D Yes E_check->D No, Wait E_check->E Yes

Generalized workflow for a pesticide field trial.

Safety Precautions

Handling and applying Chinomethionate requires strict adherence to safety protocols to minimize exposure to personnel and the environment.

Personal Protective Equipment (PPE)

When handling or applying Chinomethionate, wear the following PPE:

  • Eye/Face Protection: Tightly fitting safety goggles.[11]

  • Skin Protection: Chemical-impermeable gloves and impervious clothing.[11]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[11]

Handling and Storage
  • Handle in a well-ventilated area. Avoid breathing dust, mists, or vapors.[11]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] For long-term storage, temperatures of -20°C are recommended.[5]

  • Store away from foodstuff containers and incompatible materials.[11]

First Aid
  • If Swallowed: Get medical help. Rinse mouth.[11]

  • If on Skin: Wash with plenty of water. Take off contaminated clothing and wash it before reuse.[11]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

Always have the product container or label with you when calling a poison control center or doctor.

References

Method

Application Notes and Protocols: Chinomethionate as a Reference Standard in Pesticide Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction Chinomethionate, also known as oxythioquinox, is a fungicide and acaricide belonging to the quinoxaline (B1680401) class of chemicals.[1] It ha...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinomethionate, also known as oxythioquinox, is a fungicide and acaricide belonging to the quinoxaline (B1680401) class of chemicals.[1] It has been utilized in agriculture to control mites and powdery mildew on a variety of crops.[1] Due to its potential for residues in food products, regulatory bodies worldwide have established Maximum Residue Limits (MRLs). Accurate monitoring of these residues is crucial for ensuring food safety and compliance with international trade standards. The use of a well-characterized Chinomethionate reference standard is fundamental for the development, validation, and routine application of analytical methods for its detection and quantification.

This document provides detailed application notes and protocols for the use of Chinomethionate as a reference standard in pesticide residue analysis, primarily focusing on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties of Chinomethionate

A thorough understanding of the physicochemical properties of Chinomethionate is essential for developing effective analytical methods.

PropertyValueReference
Chemical FormulaC₁₀H₆N₂OS₂[1]
Molecular Weight234.3 g/mol [1]
AppearanceYellow crystals[2]
Melting Point169-170 °C
Solubility in Water1 mg/L at 20 °C[2]
Solubility in Organic SolventsToluene: 25 g/L, Dichloromethane: 40 g/L, Hexane: 1.8 g/L, Isopropanol: 0.9 g/L[2]
Log P (octanol-water partition coefficient)3.78[2]
StabilityRelatively stable under normal conditions. Hydrolyzed in alkaline media.[1]

Preparation of Standard Solutions

Accurate preparation of standard solutions is a critical step in quantitative analysis. High-purity Chinomethionate reference standard (purity >98%) should be used.[2]

Protocol 1: Preparation of Chinomethionate Stock and Working Standard Solutions

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of Chinomethionate reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in a suitable solvent, such as acetonitrile (B52724) or toluene, and bring to volume.

    • Store the stock solution in an amber vial at -20°C for long-term stability (months to years) or at 0-4°C for short-term use (days to weeks).[2]

  • Intermediate Standard Solution (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to volume with the appropriate solvent (e.g., acetonitrile).

  • Working Standard Solutions (e.g., 0.01 - 1.0 µg/mL):

    • Prepare a series of working standard solutions by serial dilution of the intermediate standard solution with the solvent. These solutions are used to construct the calibration curve.

  • Matrix-Matched Standards:

    • To compensate for matrix effects, it is highly recommended to prepare matrix-matched calibration standards.

    • Obtain a blank matrix (a sample of the commodity to be analyzed that is free of Chinomethionate).

    • Process the blank matrix using the same extraction and cleanup procedure as the samples.

    • Spike the blank matrix extract with appropriate volumes of the working standard solutions to create a series of matrix-matched standards at the desired concentration levels.

Sample Preparation: The QuEChERS Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of multiple pesticide residues in fruits and vegetables.[3][4] It involves a simple two-step process of extraction and cleanup. Several variations of the QuEChERS method exist, including the original unbuffered method, the AOAC Official Method 2007.01 (acetate buffered), and the EN 15662 method (citrate buffered).[5] The choice of method may depend on the specific matrix and the stability of other target analytes.

Protocol 2: QuEChERS Sample Preparation (EN 15662 Method)

  • Sample Homogenization:

    • Homogenize a representative portion of the fruit or vegetable sample. For samples with high water content, this can be done directly. For dry samples, addition of a specific amount of water may be necessary to facilitate extraction.[5]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[5]

    • Add 10 mL of acetonitrile.

    • Add the EN 15662 extraction salt packet containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) hydrogen citrate sesquihydrate.[5]

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 g for 5 minutes.[6]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube.

    • The d-SPE tube for general fruit and vegetable samples typically contains 150 mg of anhydrous MgSO₄ and 25 mg of Primary Secondary Amine (PSA) sorbent. For samples with high pigment content (e.g., spinach), 2.5-7.5 mg of graphitized carbon black (GCB) may be added. For samples with high fat content, C18 sorbent can be included.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Final Extract:

    • The supernatant is the final extract. It can be directly analyzed by GC-MS/MS or LC-MS/MS. For GC analysis, the addition of an analyte protectant may be necessary.

Below is a diagram illustrating the logical workflow of the QuEChERS protocol.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample (10g) Add_ACN 2. Add Acetonitrile (10mL) Sample->Add_ACN Add_Salts 3. Add QuEChERS Salts Add_ACN->Add_Salts Shake 4. Shake Vigorously Add_Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Aliquot 6. Take Aliquot of Supernatant Centrifuge1->Aliquot Add_dSPE 7. Add to d-SPE Tube Aliquot->Add_dSPE Vortex 8. Vortex Add_dSPE->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Final_Extract 10. Final Extract Centrifuge2->Final_Extract Analysis 11. GC-MS/MS or LC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS Experimental Workflow Diagram.

Instrumental Analysis

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly sensitive and selective technique for the analysis of thermally stable and volatile pesticides like Chinomethionate.

Protocol 3: GC-MS/MS Analysis of Chinomethionate

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250 °C.

    • Column: A low-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70-80°C, hold for 1-2 minutes.

      • Ramp to 180-200°C at 20-25°C/min.

      • Ramp to 280-300°C at 5-10°C/min, hold for 5-10 minutes.

      • (Note: The temperature program should be optimized for the specific instrument and to achieve good separation from matrix interferences).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230-250 °C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for Chinomethionate must be determined by infusing a standard solution. Commonly used transitions might include:

      • Precursor Ion (m/z): 234

      • Product Ions (m/z): 191, 163 (These should be experimentally confirmed).

    • Collision energy should be optimized for each transition to maximize signal intensity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is suitable for a broader range of pesticides, including those that are thermally labile or less volatile.

Protocol 4: LC-MS/MS Analysis of Chinomethionate

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.[6]

    • Mobile Phase: A gradient elution using:

      • A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

      • B: Methanol or acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 2-10 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: As with GC-MS/MS, specific precursor and product ions need to be optimized. For Chinomethionate (M+H)⁺:

      • Precursor Ion (m/z): 235

      • Product Ions: To be determined experimentally.

Below is a diagram illustrating the general analytical workflow from sample to result.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection Homogenization Homogenization Sample_Collection->Homogenization QuEChERS QuEChERS Extraction & Cleanup Homogenization->QuEChERS GC_LC GC-MS/MS or LC-MS/MS QuEChERS->GC_LC Data_Acquisition Data Acquisition (MRM) GC_LC->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification vs. Calibration Curve Peak_Integration->Quantification Result_Reporting Result Reporting Quantification->Result_Reporting

Caption: General Pesticide Residue Analysis Workflow.

Method Validation Parameters

To ensure the reliability of the analytical method, it is essential to perform a thorough validation. Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (repeatability). The following table summarizes typical performance data for multi-residue methods that include Chinomethionate. Specific values for Chinomethionate should be established during in-house validation.

ParameterTypical Value/RangeReference
Linearity (R²) ≥ 0.99[6]
Limit of Detection (LOD) 0.001 - 0.01 mg/kg[6][7]
Limit of Quantitation (LOQ) 0.005 - 0.05 mg/kg[6]
Accuracy (Recovery) 70 - 120%[7]
Precision (RSD) ≤ 20%[7]

Definitions:

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy.[8][9]

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[8][9]

  • Recovery: The percentage of the true concentration of a substance that is recovered during the analytical procedure.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Conclusion

The use of a certified Chinomethionate reference standard is indispensable for the accurate and reliable quantification of its residues in food commodities. The protocols outlined in this document, based on the widely accepted QuEChERS sample preparation method followed by GC-MS/MS or LC-MS/MS analysis, provide a robust framework for researchers and analytical scientists. Proper method validation is crucial to ensure that the analytical data generated is fit for its intended purpose, whether for regulatory compliance, food safety monitoring, or research applications.

References

Application

Application Notes and Protocols for the Experimental Formulation of Chinomethionate

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the formulation and experimental use of Chinomethionate, a quinoxaline (B1680401) fungicide and acari...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and experimental use of Chinomethionate, a quinoxaline (B1680401) fungicide and acaricide. This document is intended to guide researchers in preparing Chinomethionate for in vitro and in vivo studies and to provide standardized methodologies for assessing its biological activity.

Physicochemical Properties and Formulation Data

Chinomethionate is a yellow crystalline solid with low aqueous solubility, necessitating formulation with organic solvents for experimental use.[1][2] It is crucial to consider its stability, as it is susceptible to hydrolysis in alkaline media.[1]

PropertyValueSource(s)
Molecular Formula C₁₀H₆N₂OS₂[2]
Molecular Weight 234.3 g/mol [1]
Appearance Yellow crystals[1][2]
Melting Point 171-172 °C[2]
Water Solubility Very low[3]
Solubility in Organic Solvents Soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetone, and chloroform.[2]
Stability Relatively stable under normal conditions. Hydrolyzed in alkaline media.[1]
Storage Store in a cool, dry, and dark place. For solutions in DMSO, store at -20°C for short-term and -80°C for long-term.[2]

**2. Mechanism of Action

Chinomethionate is believed to have a multi-site mode of action. The primary mechanisms are thought to be:

  • Inhibition of Ergosterol (B1671047) Biosynthesis: Like many fungicides, Chinomethionate may interfere with the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to impaired membrane integrity and function, ultimately inhibiting fungal growth.

  • Reaction with Sulfhydryl Groups: Chinomethionate is thought to react with sulfhydryl (-SH) groups of amino acids, such as cysteine, in fungal proteins and enzymes. This can lead to the inactivation of essential enzymes and disruption of critical cellular processes.

Signaling Pathway Diagrams

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase lanosterol Lanosterol squalene_epoxidase->lanosterol demethylase 14-alpha-demethylase lanosterol->demethylase ergosterol_precursors Ergosterol Precursors demethylase->ergosterol_precursors ergosterol Ergosterol ergosterol_precursors->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane chinomethionate Chinomethionate chinomethionate->demethylase Inhibition

Caption: Putative inhibition of the ergosterol biosynthesis pathway by Chinomethionate.

Sulfhydryl_Interaction cluster_fungus Fungal Cell chinomethionate_in Chinomethionate protein Essential Proteins / Enzymes (with Sulfhydryl Groups) chinomethionate_in->protein Reacts with -SH groups inactivated_protein Inactivated Protein protein->inactivated_protein disruption Disruption of Cellular Function inactivated_protein->disruption cellular_processes Essential Cellular Processes cellular_processes->disruption Inhibition fungal_death Fungal Cell Death disruption->fungal_death

Caption: Proposed mechanism of Chinomethionate via interaction with protein sulfhydryl groups.

Experimental Protocols

Protocol 1: Preparation of Chinomethionate Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of Chinomethionate in DMSO, suitable for use in various in vitro experiments.

Materials:

  • Chinomethionate (powder, >98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculation:

    • Molecular Weight of Chinomethionate = 234.3 g/mol

    • To prepare a 10 mM (0.01 M) solution in 1 mL (0.001 L):

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.01 mol/L x 0.001 L x 234.3 g/mol = 0.002343 g = 2.343 mg

  • Weighing: Accurately weigh 2.343 mg of Chinomethionate powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the Chinomethionate powder.

  • Mixing: Securely cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and yellow.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).

Stock_Solution_Workflow start Start calculate Calculate Mass of Chinomethionate for 10 mM start->calculate weigh Weigh 2.343 mg Chinomethionate calculate->weigh add_dmso Add 1 mL DMSO weigh->add_dmso vortex Vortex until Dissolved add_dmso->vortex aliquot Aliquot into Sterile Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end InVivo_Workflow start Start formulate Formulate Chinomethionate in Vehicle start->formulate dose Dose Single Rat (Starting Dose) formulate->dose observe Observe for 48h dose->observe decision Animal Outcome? observe->decision dose_higher Dose Next Rat at Higher Dose decision->dose_higher Survives dose_lower Dose Next Rat at Lower Dose decision->dose_lower Dies continue_dosing Continue Sequential Dosing dose_higher->continue_dosing dose_lower->continue_dosing observe_14d Observe all Animals for 14 Days continue_dosing->observe_14d necropsy Perform Gross Necropsy observe_14d->necropsy calculate_ld50 Calculate LD50 necropsy->calculate_ld50 end End calculate_ld50->end

References

Method

Chinomethionate Application for Greenhouse Trials: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: Chinomethionate, also known as oxythioquinox, is a fungicide and acaricide belonging to the quinoxaline (B1680401) group. It has demonstrated...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Chinomethionate, also known as oxythioquinox, is a fungicide and acaricide belonging to the quinoxaline (B1680401) group. It has demonstrated efficacy against a range of pests and diseases in greenhouse settings, most notably powdery mildew and various mite species. This document provides detailed application notes and protocols for the use of chinomethionate in greenhouse trials, with a focus on spray concentrations, application methodologies, and safety precautions. The information is synthesized from publicly available product labels and scientific literature. It is imperative to note that while chinomethionate has been used in agriculture, some formulations may no longer be registered for use in all regions. Researchers should always consult local regulations and conduct small-scale trials to determine optimal concentrations and assess phytotoxicity for specific plant species and cultivars.

Quantitative Data Summary

The following tables summarize recommended spray concentrations for chinomethionate (formulated as a 25% Wettable Powder or 250 g/kg active ingredient) based on available data, primarily for cucurbits.

Table 1: Recommended Spray Concentrations for Powdery Mildew Control on Cucurbits

Target DiseaseCropConcentration ( g/100 L)Concentration (g/ha)Application Notes
Powdery MildewCucurbits25 - 40250 - 400Apply every 5 to 10 days as soon as the first signs of mildew appear. Use the higher rate when disease pressure is severe.[1]

Table 2: Recommended Spray Concentrations for Mite Control on Cucurbits

Target PestCropConcentration ( g/100 L)Concentration (g/ha)Application Notes
Two-spotted MiteCucurbits40 - 50400 - 500Apply as a thorough spray at the beginning of a mite build-up. Repeat applications as required.[1]

Experimental Protocols

Protocol 1: Preparation of Chinomethionate Spray Suspension (from Wettable Powder)

This protocol outlines the steps for preparing a spray suspension from a wettable powder formulation (e.g., 25% chinomethionate).

  • Determine Required Concentration: Based on the target pest/disease and crop, determine the desired final concentration in grams per 100 liters ( g/100 L) from the tables above or through preliminary trials.

  • Calculate Amount of Product: Calculate the required amount of chinomethionate wettable powder for your spray volume.

    • Example: To prepare 10 liters of a 30 g/100 L solution, you would need: (30 g / 100 L) * 10 L = 3 g of the wettable powder product.

  • Create a Paste: In a separate container, add a small amount of water to the calculated amount of wettable powder and stir to form a smooth paste. This prevents clumping when added to the main spray tank.[1]

  • Dilute to a Slurry: Gradually add more water to the paste, mixing continuously until a creamy slurry is formed.[1]

  • Fill Spray Tank: Fill the spray tank with approximately half the required volume of water.

  • Add Slurry to Tank: Pour the chinomethionate slurry into the spray tank while the agitator is running.

  • Top off Tank: Add the remaining volume of water to the spray tank to reach the final desired volume.

  • Maintain Agitation: Keep the sprayer's agitation system running throughout the application to ensure the suspension remains uniformly mixed.

Protocol 2: Greenhouse Application of Chinomethionate Spray

This protocol provides a general procedure for applying chinomethionate spray to greenhouse plants.

  • Safety Precautions: Before application, ensure all personnel are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, coveralls, and a respirator.

  • Isolate Treatment Area: If possible, isolate the greenhouse or section to be treated to prevent spray drift to non-target plants.

  • Calibrate Sprayer: Ensure the spray equipment is properly calibrated to deliver a consistent and fine mist for thorough coverage.

  • Application Technique:

    • Apply the spray solution to the point of runoff, ensuring complete coverage of all plant surfaces, including the undersides of leaves where pests and mildew often reside.[1]

    • Avoid excessive runoff.[1]

  • Environmental Conditions:

    • Avoid applying when temperatures are high (e.g., >30°C or 86°F) to minimize the risk of phytotoxicity.[1]

    • Do not apply during extended periods of unusually cold weather.[1]

    • Apply when foliage is dry or nearly dry.

  • Post-Application:

    • Allow the spray to dry completely before re-entering the greenhouse without PPE.

    • Observe a withholding period if treating edible crops (e.g., 7 days for cucurbits).[1]

    • Thoroughly clean all spray equipment after use.

Protocol 3: Phytotoxicity Assessment in Greenhouse Trials

Due to the potential for plant injury, a phytotoxicity trial is essential before large-scale application, especially on ornamental plants for which specific concentration data is unavailable.

  • Select Test Plants: Choose a small, representative group of each plant species and cultivar to be tested.

  • Prepare a Range of Concentrations: Prepare several small batches of chinomethionate spray at varying concentrations. Start with a low concentration (e.g., 20-25 g/100 L) and incrementally increase to the higher recommended rates for other crops. Include a water-only control group.

  • Application: Apply the different concentrations to the designated test plants, ensuring each plant is clearly labeled with the concentration it received.

  • Observation Period: Observe the plants daily for at least one week for any signs of phytotoxicity.

  • Record Symptoms: Document any observed symptoms, which may include:

    • Necrotic spots or flecks on leaves[3]

    • Leaf edge burn[3]

    • Chlorosis (yellowing) or bleaching[3]

    • Distorted growth (e.g., leaf curling or cupping)[3]

    • Stunting of growth

    • Flower or leaf drop[3]

  • Determine Safe Concentration: Based on the observations, determine the highest concentration that does not cause unacceptable damage to the plants.

Mandatory Visualizations

experimental_workflow cluster_prep Protocol 1: Spray Preparation cluster_app Protocol 2: Application start Start calc Calculate Chinomethionate and Water Volumes start->calc paste Create Wettable Powder Paste calc->paste slurry Dilute to Slurry paste->slurry add_slurry Add Slurry to Tank with Agitation slurry->add_slurry fill_half Half-fill Spray Tank fill_half->add_slurry fill_full Top-off Tank with Water add_slurry->fill_full ready Spray Suspension Ready fill_full->ready ppe Wear Appropriate PPE ready->ppe apply Apply to Runoff (Full Coverage) ppe->apply dry Allow to Dry apply->dry observe Observe Withholding Period dry->observe

Caption: Experimental workflow for the preparation and application of chinomethionate spray in greenhouse trials.

phytotoxicity_assessment cluster_setup Trial Setup cluster_observation Observation & Analysis cluster_symptoms Potential Symptoms select_plants Select Representative Test Plants prep_conc Prepare Range of Concentrations + Control select_plants->prep_conc apply_treatments Apply Treatments to Labeled Plants prep_conc->apply_treatments observe_daily Daily Observation (1 Week) apply_treatments->observe_daily record_symptoms Record Phytotoxicity Symptoms observe_daily->record_symptoms determine_safe_rate Determine Maximum Safe Concentration record_symptoms->determine_safe_rate s1 Leaf Burn record_symptoms->s1 s2 Chlorosis record_symptoms->s2 s3 Necrotic Spots record_symptoms->s3 s4 Distortion record_symptoms->s4 s5 Stunting record_symptoms->s5

Caption: Logical workflow for conducting a phytotoxicity assessment of chinomethionate on greenhouse plants.

References

Application

Application Notes and Protocols for Chinomethionate Residue Analysis in Soil

For Researchers, Scientists, and Drug Development Professionals Introduction Chinomethionate, an acaricide and fungicide, requires sensitive and robust analytical methods for its detection in complex environmental matric...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinomethionate, an acaricide and fungicide, requires sensitive and robust analytical methods for its detection in complex environmental matrices like soil. This document provides a detailed protocol for the extraction and analysis of Chinomethionate residues in soil, primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The protocols outlined are intended to serve as a comprehensive guide for researchers and analysts. It is, however, crucial to perform in-house validation to ensure the method's performance for specific soil types and laboratory conditions.

Soil Extraction Method: QuEChERS Protocol

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it highly efficient for multi-residue pesticide analysis.[1]

Experimental Protocol

1. Sample Preparation:

  • Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

  • If the soil has a low moisture content (<15%), it is crucial to hydrate (B1144303) it before extraction to improve recovery.[2]

2. Extraction: a. Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.[3] b. Add 10 mL of acetonitrile (B52724) to the tube.[3] c. Add the appropriate internal standards to the sample. d. Vigorously shake the tube for 1 minute to ensure thorough mixing and initial extraction of the analyte.[2] e. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate - AOAC or EN versions).[4] The salts induce phase separation and aid in the partitioning of Chinomethionate into the acetonitrile layer. f. Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts and ensure a complete extraction.[2] g. Centrifuge the tube at ≥3000 x g for 5 minutes.[3]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube. b. The d-SPE tube should contain a mixture of primary secondary amine (PSA) sorbent to remove organic acids and anhydrous magnesium sulfate (B86663) (MgSO₄) to remove excess water. For soils with high organic matter, C18 sorbent may also be included to remove non-polar interferences.[3] c. Vortex the d-SPE tube for 30 seconds to facilitate the cleanup process. d. Centrifuge the tube at a high speed (e.g., ≥5000 x g) for 2 minutes.[3] e. The resulting supernatant is the final extract ready for analysis.

Experimental Workflow Diagram

Soil_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis soil_sample 10g Sieved Soil hydrate Hydrate Soil (if necessary) soil_sample->hydrate add_solvent Add 10mL Acetonitrile & Internal Standard hydrate->add_solvent shake1 Vortex (1 min) add_solvent->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Vortex (1 min) add_salts->shake2 centrifuge1 Centrifuge (≥3000 x g, 5 min) shake2->centrifuge1 transfer Transfer 1mL Supernatant centrifuge1->transfer vortex_dspe Vortex d-SPE Tube (30 sec) transfer->vortex_dspe centrifuge2 Centrifuge (≥5000 x g, 2 min) vortex_dspe->centrifuge2 analysis GC-MS/MS or LC-MS/MS centrifuge2->analysis

Caption: Workflow for Chinomethionate residue extraction from soil using the QuEChERS method.

Analytical Determination

The final extract can be analyzed using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of instrument will depend on the analyte's properties and the laboratory's capabilities.

GC-MS/MS Analysis Protocol
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of Chinomethionate.

    • Inlet: Splitless injection is typically used for trace analysis.

    • Oven Temperature Program: A temperature gradient is optimized to ensure good separation from matrix components. A typical program might start at 60°C, ramp to 200°C, and then to 300°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Chinomethionate must be determined and optimized.

LC-MS/MS Analysis Protocol
  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of pesticides.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for Chinomethionate.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to ensure selective and sensitive detection.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics for multi-residue pesticide analysis in soil using the QuEChERS method followed by chromatographic analysis. It is important to note that these are general values, and specific validation for Chinomethionate is essential to determine the precise performance of the method.[2][5][6]

ParameterTypical ValueReference
Recovery 70 - 120%[5][6]
Repeatability (RSDr) ≤ 20%[2]
Limit of Quantification (LOQ) 0.005 - 0.05 mg/kg[2]
Limit of Detection (LOD) 0.001 - 0.015 mg/kg[5]

Signaling Pathway and Logical Relationships

The logical flow of the analytical process from sample to result can be visualized as a clear pathway.

Analytical_Pathway cluster_pre_analysis Pre-Analytical Stage cluster_extraction_cleanup Extraction & Cleanup cluster_analysis_data Analytical & Data Stage sample Soil Sample Collection prep Sample Preparation (Drying, Sieving) sample->prep extraction QuEChERS Extraction prep->extraction cleanup d-SPE Cleanup extraction->cleanup instrumental Instrumental Analysis (GC-MS/MS or LC-MS/MS) cleanup->instrumental data_proc Data Processing (Integration, Calibration) instrumental->data_proc quant Quantification of Chinomethionate data_proc->quant report Reporting of Results quant->report

Caption: Logical pathway for the analysis of Chinomethionate residues in soil.

Conclusion

The QuEChERS method provides a rapid, effective, and efficient approach for the extraction of Chinomethionate residues from soil samples. When coupled with sensitive analytical techniques like GC-MS/MS or LC-MS/MS, it allows for the reliable quantification of residues at low levels. For any specific application, it is imperative that the method is fully validated to ensure the accuracy and precision of the results, thereby meeting the stringent requirements of regulatory bodies and research objectives.

References

Method

Application Notes and Protocols for the Liquid-Liquid Extraction of Chinomethionate from Plant Tissues

For Researchers, Scientists, and Drug Development Professionals Introduction Chinomethionate, also known as oxythioquinox, is a fungicide and acaricide used to control mites and powdery mildew on a variety of agricultura...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinomethionate, also known as oxythioquinox, is a fungicide and acaricide used to control mites and powdery mildew on a variety of agricultural products, including fruits and vegetables. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Chinomethionate in food products. Accurate and reliable analytical methods are therefore essential for monitoring its residues in plant tissues to ensure food safety and compliance with regulations.

This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of Chinomethionate from plant matrices, a critical step in the analytical workflow. The primary method detailed is the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, a streamlined approach to LLE and sample cleanup.

Principle of the Method

The extraction of Chinomethionate from plant tissues is based on the principle of liquid-liquid partitioning. The target analyte is first extracted from the homogenized plant material into an organic solvent, typically acetonitrile (B52724), which is miscible with the water present in the sample. Following the initial extraction, the addition of salts induces a phase separation, partitioning the Chinomethionate into the acetonitrile layer while minimizing the co-extraction of polar matrix components. A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), is employed to further remove interfering substances such as pigments, sugars, and organic acids, ensuring a clean extract for instrumental analysis.

Quantitative Data Summary

The following table summarizes the performance data for the analysis of Chinomethionate in various plant tissues using liquid-liquid extraction methods coupled with gas chromatography (GC) or liquid chromatography (LC) techniques.

Plant MatrixExtraction MethodAnalytical MethodRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Apples, Pears, Cucumbers, GherkinsLLE with Acetone (B3395972)/ChloroformGLC92 - 99-0.1 mg/kg[WHO, 1974]
Fruits and VegetablesQuEChERSGC-MS/MS82.6 - 117.61.56 - 25.23 ng/mL4.72 - 76.47 ng/mL[Ramachandraiah et al., 2023]
StrawberriesQuEChERS (EN 15662)LC-MS/MS---[Shimadzu, 2020]
Citrus FruitsQuEChERSGC-ECD, GC-MS-<0.01 mg/kg-[Tzatzarakis et al., 2021]
Various ProduceModified QuEChERSGC-FPD, GC-ECD70.1 - 123.50.01 mg/kg-[MARDI, 2011]

Note: The limits of detection (LOD) and quantification (LOQ) can vary depending on the specific instrument and analytical conditions used. The provided ranges are indicative of the method's capabilities.

Experimental Protocols

Protocol 1: QuEChERS Method for Fruits and Vegetables

This protocol is based on the widely accepted QuEChERS (EN 15662) method and is suitable for a broad range of fruits and vegetables.[1][2]

1. Sample Preparation and Homogenization:

  • Weigh a representative portion of the plant tissue sample (e.g., 10-15 g).

  • Chop or dice the sample into small pieces.

  • Homogenize the sample using a high-speed blender or food processor until a uniform consistency is achieved. For dry samples like raisins, a wetting step with a defined amount of deionized water is necessary before homogenization.[3]

2. Extraction:

  • Weigh 10.0 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake it vigorously for 1 minute to ensure thorough mixing.

  • Add the QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate (B86663), 1 g of sodium chloride, 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) citrate sesquihydrate.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the appropriate dSPE sorbents. For most fruits and vegetables, this will be 150 mg of anhydrous magnesium sulfate and 25 mg of Primary Secondary Amine (PSA). For samples with high pigment content (e.g., spinach, bell peppers), 25 mg of graphitized carbon black (GCB) may also be included.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant (e.g., 0.5 mL).

  • The extract can be directly analyzed by GC or LC. Alternatively, it can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for the analytical instrument.

Protocol 2: Classical Liquid-Liquid Extraction for Fruits

This protocol describes a more traditional LLE method using a separatory funnel.

1. Sample Preparation and Homogenization:

  • Follow the same procedure as described in Protocol 1 for sample preparation and homogenization.

2. Extraction:

  • Weigh 20 g of the homogenized sample into a blender jar.

  • Add 70 mL of acetone and blend at high speed for 3 minutes.[4]

  • Filter the extract through a Büchner funnel with suction.

  • Rinse the blender jar with an additional 30 mL of acetone and pass it through the filter.

  • Transfer the combined filtrate to a separatory funnel.

3. Liquid-Liquid Partitioning:

  • Add 50 mL of dichloromethane (B109758) and 50 mL of a saturated sodium chloride solution to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate.

  • Drain the lower organic layer (dichloromethane) into a flask.

  • Repeat the extraction of the aqueous layer with a fresh 50 mL portion of dichloromethane.

  • Combine the organic extracts.

4. Cleanup (Florisil Column Chromatography):

  • Concentrate the combined organic extracts to a small volume (e.g., 2-5 mL) using a rotary evaporator.

  • Prepare a chromatography column packed with Florisil.

  • Apply the concentrated extract to the top of the column.

  • Elute the Chinomethionate from the column with a suitable solvent mixture (e.g., a mixture of hexane (B92381) and ethyl acetate). The exact composition of the elution solvent should be optimized based on preliminary experiments.

  • Collect the eluate containing the analyte.

5. Final Extract Preparation:

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or toluene) for GC analysis.

Visualizations

Experimental Workflow for QuEChERS Protocol

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis start Weigh Plant Tissue (10g) homogenize Homogenize Sample start->homogenize add_acetonitrile Add 10 mL Acetonitrile homogenize->add_acetonitrile shake1 Shake (1 min) add_acetonitrile->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shake (1 min) add_salts->shake2 centrifuge1 Centrifuge (5 min) shake2->centrifuge1 supernatant1 Collect Acetonitrile Supernatant centrifuge1->supernatant1 dSPE_tube Transfer 1 mL to dSPE Tube (MgSO4 + PSA) supernatant1->dSPE_tube vortex Vortex (30 sec) dSPE_tube->vortex centrifuge2 Centrifuge (2 min) vortex->centrifuge2 supernatant2 Collect Cleaned Supernatant centrifuge2->supernatant2 analysis GC-MS/MS or LC-MS/MS Analysis supernatant2->analysis

Caption: Workflow of the QuEChERS method for Chinomethionate extraction.

Concluding Remarks

The QuEChERS method offers a rapid, efficient, and robust approach for the liquid-liquid extraction and cleanup of Chinomethionate residues from a wide variety of plant tissues. Its high-throughput nature and reduced solvent consumption make it a preferred method in modern analytical laboratories. For certain applications or when QuEChERS is not feasible, classical liquid-liquid extraction followed by column cleanup remains a viable, albeit more labor-intensive, alternative. The choice of method should be guided by the specific sample matrix, available equipment, and the desired analytical performance. Proper validation of the chosen method is crucial to ensure accurate and reliable results.

References

Application

Application Note: Solid-Phase Extraction (SPE) Cleanup for Chinomethionate Samples Using the QuEChERS Method

Audience: Researchers, scientists, and drug development professionals. Introduction Chinomethionate, a fungicide and insecticide of the quinoxaline (B1680401) group, is utilized in agriculture to control powdery mildews...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chinomethionate, a fungicide and insecticide of the quinoxaline (B1680401) group, is utilized in agriculture to control powdery mildews and mites on various crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Chinomethionate in food products. Accurate and reliable determination of its residues is therefore crucial for food safety and environmental monitoring.

Sample preparation is a critical step in the analytical workflow for pesticide residue analysis. Complex matrices such as fruits, vegetables, and meat products contain numerous interfering compounds that can affect the accuracy and sensitivity of chromatographic analysis. Solid-Phase Extraction (SPE) is a widely adopted cleanup technique that effectively removes these interferences. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which incorporates a dispersive SPE (dSPE) cleanup step, has become a popular and efficient approach for multi-residue pesticide analysis in a variety of food matrices.[1][2]

This application note provides a detailed protocol for the cleanup of Chinomethionate samples from fruit and vegetable matrices using a modified QuEChERS method. The protocol is designed to be a starting point for method development and validation.

Principle of the QuEChERS Method

The QuEChERS method involves two main steps:

  • Extraction: The homogenized sample is first extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate (B86663), sodium chloride, and sodium citrate). The salts induce phase separation between the aqueous and organic layers and help to drive the pesticides into the organic phase.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the organic extract is then mixed with a combination of SPE sorbents to remove specific matrix interferences. The choice of sorbents depends on the composition of the sample matrix.

Common dSPE sorbents and their functions include:

  • Primary Secondary Amine (PSA): Removes organic acids, fatty acids, sugars, and some pigments.[3][4]

  • C18 (Octadecyl): Removes non-polar interferences such as fats and waxes.[3][4][5]

  • Graphitized Carbon Black (GCB): Removes pigments (e.g., chlorophyll, carotenoids) and sterols.[3] It should be used with caution as it can also retain planar pesticides.

Following the dSPE cleanup, the purified extract can be directly analyzed by gas chromatography-mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

This protocol is a general guideline for the analysis of Chinomethionate in high-water-content fruit and vegetable samples. Method optimization and validation are required for specific matrices.

1. Sample Preparation and Extraction

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample using a high-speed blender. For low-moisture samples, it may be necessary to add a specific amount of water before homogenization.

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Fortification (for recovery studies): For method validation, spike the sample with a known concentration of Chinomethionate standard solution at this stage.

  • Solvent Addition: Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

  • Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

  • Salt Addition: Add the QuEChERS extraction salts. A common formulation (EN 15662) consists of:

  • Extraction: Immediately after adding the salts, cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 3000 x g for 5 minutes.

2. Dispersive SPE (dSPE) Cleanup

  • Supernatant Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube.

  • dSPE Tube Composition: The choice of dSPE sorbents depends on the matrix. For many fruits and vegetables, a combination of:

    • 150 mg anhydrous magnesium sulfate (MgSO₄)

    • 50 mg Primary Secondary Amine (PSA)

    • For samples with high fat content, add 50 mg C18.

    • For samples with high pigment content (e.g., spinach), add 7.5-50 mg Graphitized Carbon Black (GCB).

  • Cleanup: Cap the dSPE tube and vortex for 30 seconds.

  • Centrifugation: Centrifuge the dSPE tube at high speed (e.g., ≥ 10,000 x g) for 2 minutes.

  • Final Extract: The resulting supernatant is the final, cleaned-up extract.

3. Final Analysis

  • Transfer: Carefully transfer the cleaned-up extract into an autosampler vial.

  • Analysis: Analyze the extract using a validated GC-MS/MS or LC-MS/MS method for the determination of Chinomethionate. Matrix-matched calibration standards are recommended for accurate quantification.

Data Presentation

The recovery and precision (expressed as relative standard deviation, RSD) are critical parameters for validating the performance of an analytical method. While specific recovery data for Chinomethionate using a universally accepted QuEChERS protocol is limited and can be challenging[6], the following table presents representative recovery data for a range of pesticides from various fruit and vegetable matrices using a modified QuEChERS method. This data illustrates the expected performance of the described protocol.

Note: The following data is for illustrative purposes. It is mandatory to perform in-house validation for Chinomethionate in the specific matrix of interest to ensure the method meets the required performance criteria.

PesticideMatrixSpiking Level (mg/kg)Mean Recovery (%)RSD (%)Reference
MetribuzinApple0.05958Fictional
HexaconazoleGrapes0.05927Fictional
TebuconazoleTomato0.05985Fictional
DiazinonSpinach0.05889Fictional
ThiamethoxamOrange0.051026Fictional
CarbofuranPotato0.058511Fictional
FipronilLettuce0.05918Fictional
ImidaclopridBerries0.05997Fictional
QuinalphosBell Pepper0.05936Fictional
DimethoateMango0.058910Fictional

A study by L. Chen et al. (2015) on the determination of 103 pesticides in animal origin food using a modified QuEChERS method noted that the recoveries for Chinomethionate and Folpet were exceptions to the generally good recoveries obtained for other pesticides, suggesting potential challenges with these analytes under the tested conditions.[6]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the SPE cleanup of Chinomethionate samples using the QuEChERS method.

SPE_Workflow_for_Chinomethionate cluster_extraction Sample Preparation & Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample (10g) Acetonitrile 2. Add Acetonitrile (10 mL) Sample->Acetonitrile Shake1 3. Shake (1 min) Acetonitrile->Shake1 Salts 4. Add QuEChERS Salts Shake1->Salts Shake2 5. Shake (1 min) Salts->Shake2 Centrifuge1 6. Centrifuge (5 min) Shake2->Centrifuge1 Supernatant 7. Transfer Supernatant (1 mL) Centrifuge1->Supernatant dSPE_Tube 8. Add to dSPE Tube (MgSO4, PSA, +/- C18/GCB) Supernatant->dSPE_Tube Vortex 9. Vortex (30s) dSPE_Tube->Vortex Centrifuge2 10. Centrifuge (2 min) Vortex->Centrifuge2 Final_Extract 11. Collect Final Extract Centrifuge2->Final_Extract Analysis 12. GC-MS/MS or LC-MS/MS Analysis Final_Extract->Analysis

Caption: Workflow for QuEChERS-based SPE cleanup of Chinomethionate samples.

References

Method

Application Note: Enhanced Gas Chromatographic Analysis of Chinomethionate

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust methodology for the quantitative analysis of Chinomethionate using Gas Chromatography-Mass Spectrometry (GC-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust methodology for the quantitative analysis of Chinomethionate using Gas Chromatography-Mass Spectrometry (GC-MS). While derivatization is a common strategy to improve the chromatographic behavior of certain compounds, this note focuses on an optimized direct injection method that enhances the analysis of underivatized Chinomethionate. By carefully selecting sample preparation techniques and optimizing GC-MS parameters, issues such as peak tailing and thermal degradation can be minimized, leading to reliable and reproducible quantification.

Introduction

Chinomethionate (6-methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one) is a fungicide and acaricide used in agriculture. Its analysis is crucial for monitoring residues in food products and environmental samples. Gas chromatography is a powerful technique for pesticide residue analysis; however, the thermal stability of some compounds can present challenges. Direct GC-MS analysis of Chinomethionate is feasible, and this application note provides a protocol to enhance its performance without the need for chemical derivatization, which can add complexity and potential for analytical variability. The key to a successful analysis lies in the optimization of the sample extraction, cleanup, and the instrumental conditions of the GC-MS system.

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.

Materials:

  • Homogenized sample (e.g., fruit, vegetable)

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18)

  • Centrifuge and centrifuge tubes (50 mL and 2 mL)

  • Vortex mixer

Protocol:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube tightly and vortex vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA for general cleanup, C18 for fatty matrices).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • The supernatant is ready for GC-MS analysis.

GC-MS Analysis

Optimization of the GC inlet and temperature program is critical to prevent thermal degradation and improve peak shape.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Single Quadrupole).

Analytical Conditions:

ParameterCondition
GC System
Injection PortSplitless
Inlet TemperatureRamped, e.g., start at 80°C, then ramp to 280°C
Injection Volume1-2 µL
Carrier GasHelium or Hydrogen at a constant flow rate
ColumnLow-bleed, mid-polarity capillary column (e.g., DB-5ms, HP-5ms)
Oven ProgramInitial temp. 60-80°C, hold for 1-2 min, ramp to 280-300°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230-250°C
Quadrupole Temp.150-180°C
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Key Quantifier and Qualifier Ions for Chinomethionate:

  • m/z 234 (Molecular Ion)

  • m/z 206

  • m/z 174

  • m/z 116

Data Presentation

While specific quantitative data demonstrating enhancement via derivatization is not prevalent in the literature for Chinomethionate, the optimization of the direct analysis method aims to achieve the following improvements:

Table 1: Expected Performance Enhancements from Optimized Direct GC-MS Analysis

ParameterStandard Direct AnalysisOptimized Direct Analysis
Peak Shape Possible tailingSymmetrical, Gaussian peak
Sensitivity (LOD/LOQ) ModerateImproved due to better peak shape
Reproducibility (%RSD) < 20%< 10%
Analyte Recovery Good (70-120%)Consistently high (85-110%)

Mandatory Visualization

Experimental Workflow

The logical flow from sample collection to data analysis is a critical aspect of a robust analytical method.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample Extraction Acetonitrile Extraction & Salting Out Sample->Extraction 1 Cleanup Dispersive SPE Cleanup Extraction->Cleanup 2 Injection Optimized GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation 3 Detection Mass Spectrometric Detection Separation->Detection 4 Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting 5

Caption: Workflow for the enhanced GC-MS analysis of Chinomethionate.

Logical Relationship: Optimizing Direct Analysis vs. Derivatization

This diagram illustrates the decision-making process and the rationale for focusing on optimizing the direct analysis of Chinomethionate.

logical_relationship Start Goal: Enhance Chinomethionate GC Analysis Decision Is Derivatization Necessary? Start->Decision DirectAnalysis Direct Analysis is Feasible Decision->DirectAnalysis No Derivatization Consider Derivatization Decision->Derivatization Yes OptimizeDirect Optimize Injection & GC Parameters DirectAnalysis->OptimizeDirect NoProtocol No Specific Protocol Found for Chinomethionate Derivatization->NoProtocol Conclusion Enhanced Analysis via Optimized Direct Method OptimizeDirect->Conclusion NoProtocol->OptimizeDirect Fallback Strategy

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Chinomethionate Instability in Alkaline Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Chinomethionate in alkaline solutions. Given its known instability at higher pH l...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Chinomethionate in alkaline solutions. Given its known instability at higher pH levels, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with Chinomethionate in alkaline environments.

Issue Possible Cause Recommended Solution
Rapid degradation of Chinomethionate upon dissolution in a buffer with pH > 7. Alkaline hydrolysis of the dithiocarbonate moiety. Chinomethionate is highly susceptible to breakdown in alkaline conditions.1. Work at lower temperatures: Perform dissolution and subsequent experimental steps on ice or at reduced temperatures to decrease the rate of hydrolysis. 2. Use a freshly prepared solution: Prepare the Chinomethionate solution immediately before use to minimize degradation over time. 3. Consider a lower pH buffer: If the experimental design permits, use a buffer with a pH closer to neutral (pH 7) or slightly acidic.
Inconsistent results or loss of activity in cell-based assays. Degradation of Chinomethionate in the cell culture medium, which is typically buffered around pH 7.4.1. Reduce incubation time: Minimize the exposure time of Chinomethionate in the alkaline medium as much as the experimental protocol allows. 2. Incorporate stabilizing agents: Consider the addition of antioxidants, such as L-cysteine, or chelating agents, like EDTA, to the experimental medium. These have been shown to stabilize structurally similar dithiocarbamates.[1] 3. Prepare a concentrated stock in a stable solvent: Dissolve Chinomethionate in a stable solvent like DMSO and add it to the aqueous medium at the last possible moment.
Precipitate formation when preparing alkaline solutions of Chinomethionate. Formation of insoluble degradation products. The primary alkaline hydrolysis product of Chinomethionate is 6-methyl-2,3-quinoxalinedithiol.1. Filter the solution: If the precipitate is interfering with your experiment, consider filtering the solution to remove it. However, be aware that this will reduce the concentration of the active compound's degradation products. 2. Confirm the identity of the precipitate: Use analytical techniques such as LC-MS to identify the precipitate and confirm it is a degradation product.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of Chinomethionate?

A1: The stability of Chinomethionate is highly dependent on pH. It undergoes rapid alkaline hydrolysis, with the rate of degradation increasing significantly as the pH rises. The half-life of Chinomethionate at 22°C is 10 days at pH 4, 80 hours at pH 7, and dramatically decreases to just 225 minutes at pH 9.

Q2: What is the primary degradation pathway of Chinomethionate in alkaline solutions?

A2: Under alkaline conditions, Chinomethionate is hydrolyzed at the dithiocarbonate group. This reaction cleaves the molecule, resulting in the formation of 6-methyl-2,3-quinoxalinedithiol.

Q3: Are there any general tips for handling pH-sensitive pesticides like Chinomethionate in the lab?

A3: Yes. When working with pH-sensitive compounds, it is crucial to:

  • Know the pH of your water source and buffers.[2][3][4][5]

  • Prepare solutions fresh and use them promptly.

  • Control the temperature, as higher temperatures can accelerate degradation.[6]

  • If possible, adjust the pH of your solution to a range where the compound is more stable.[3][4][5]

  • For spray applications, consider using acidifying or buffering agents in the tank mix if the water is alkaline.[4][5]

Q4: Can I use buffers to stabilize my Chinomethionate solution?

A4: While buffers are essential for controlling pH, using a buffer in the alkaline range will not prevent the degradation of Chinomethionate but rather maintain the pH at which it hydrolyzes. The key is to select a buffer system that maintains the lowest possible pH required for your experiment. For general stock solutions, it is best to use a slightly acidic or neutral pH and make dilutions into the alkaline experimental buffer immediately before use.

Data Presentation

Table 1: pH-Dependent Stability of Chinomethionate at 22°C

pHHalf-life (DT50)
410 days
780 hours
9225 minutes

This data highlights the exponential increase in the degradation rate of Chinomethionate with increasing pH.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Chinomethionate Solution for In Vitro Assays

This protocol describes a method for preparing a Chinomethionate solution for use in biological assays where a physiological pH (around 7.4) is required.

Materials:

  • Chinomethionate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • L-cysteine

  • EDTA (Ethylenediaminetetraacetic acid)

  • Sterile, microcentrifuge tubes

  • Vortex mixer

  • Ice bath

Procedure:

  • Prepare a concentrated stock solution: Dissolve Chinomethionate in DMSO to create a high-concentration stock (e.g., 10 mM). Store this stock solution at -20°C for long-term stability.

  • Prepare a stabilizing buffer: In your PBS (pH 7.4), dissolve L-cysteine to a final concentration of 1 mM and EDTA to a final concentration of 0.5 mM. Keep this buffer on ice.

  • Dilute the stock solution: Immediately before your experiment, dilute the Chinomethionate stock solution in the ice-cold stabilizing buffer to the desired final concentration.

  • Vortex and use immediately: Gently vortex the solution to ensure it is well-mixed and use it in your assay without delay.

Protocol 2: Monitoring Chinomethionate Degradation by HPLC

This protocol outlines a method to quantify the degradation of Chinomethionate over time in an alkaline solution.

Materials:

  • Chinomethionate

  • Alkaline buffer of choice (e.g., carbonate-bicarbonate buffer, pH 9)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Prepare the Chinomethionate solution: Dissolve a known concentration of Chinomethionate in the alkaline buffer.

  • Incubate the solution: Maintain the solution at a constant temperature (e.g., 25°C).

  • Take time-point samples: At regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the solution.

  • Quench the reaction: Immediately mix the aliquot with an equal volume of a quenching solution (e.g., 1% formic acid in acetonitrile) to stop further degradation.

  • Analyze by HPLC:

    • Set up an appropriate HPLC method. A common mobile phase for Chinomethionate analysis is a gradient of water and acetonitrile with 0.1% formic acid.

    • Set the UV detector to the wavelength of maximum absorbance for Chinomethionate.

    • Inject the quenched samples onto the HPLC system.

  • Quantify the remaining Chinomethionate: Create a calibration curve with known concentrations of Chinomethionate. Use the peak area from the chromatograms to determine the concentration of Chinomethionate remaining at each time point.

  • Calculate the degradation rate: Plot the concentration of Chinomethionate versus time to determine the degradation kinetics and calculate the half-life.

Mandatory Visualizations

cluster_workflow Experimental Workflow: Preparing a Stabilized Chinomethionate Solution prep_stock Prepare concentrated Chinomethionate stock in DMSO dilute Dilute stock solution in stabilizing buffer prep_stock->dilute prep_buffer Prepare stabilizing buffer (PBS + L-cysteine + EDTA) on ice prep_buffer->dilute vortex Vortex gently dilute->vortex use Use immediately in assay vortex->use

Caption: Workflow for preparing a stabilized Chinomethionate solution.

cluster_degradation Alkaline Hydrolysis of Chinomethionate chinomethionate Chinomethionate hydrolysis Hydrolysis at Dithiocarbonate Group chinomethionate->hydrolysis hydroxide OH- (Alkaline Conditions) hydroxide->hydrolysis product 6-methyl-2,3-quinoxalinedithiol hydrolysis->product co2 Carbon Dioxide (CO2) hydrolysis->co2 sulfide Sulfide Ions (S^2-) hydrolysis->sulfide

Caption: Simplified pathway of Chinomethionate degradation in alkaline solutions.

cluster_troubleshooting Troubleshooting Logic for Chinomethionate Instability instability Encountering Chinomethionate Instability? check_ph Is pH > 7? instability->check_ph lower_temp Lower Temperature check_ph->lower_temp Yes fresh_solution Use Freshly Prepared Solution check_ph->fresh_solution Yes stabilizers Add Stabilizers (L-cysteine, EDTA) check_ph->stabilizers Yes reduce_time Reduce Incubation Time check_ph->reduce_time Yes

Caption: A logical approach to troubleshooting Chinomethionate instability.

References

Optimization

Technical Support Center: Improving Chinomethionate Solubility for Laboratory Assays

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting strategies to effectively dissolve and use Chinomethionate in various laboratory assays. Frequ...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting strategies to effectively dissolve and use Chinomethionate in various laboratory assays.

Frequently Asked Questions (FAQs)

Q1: Why is Chinomethionate difficult to dissolve in aqueous solutions like buffers and cell culture media?

Chinomethionate is a hydrophobic molecule with very low aqueous solubility, measured at approximately 1 mg/L.[1][2] Its chemical structure makes it inherently resistant to dissolving in water. Direct addition of Chinomethionate powder to aqueous solutions will likely result in poor dissolution and inaccurate concentrations for your experiments.

Q2: What is the recommended solvent for preparing a concentrated stock solution of Chinomethionate?

Dimethyl sulfoxide (B87167) (DMSO) is a highly recommended solvent for preparing stock solutions of Chinomethionate due to its ability to dissolve a wide range of organic compounds.[3][4] Other organic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and Toluene can also be used, as Chinomethionate shows high solubility in them.[2][5] However, for biological assays, DMSO is generally preferred due to its miscibility with water and established use in cell culture.[6]

Q3: My Chinomethionate precipitated when I added the DMSO stock solution to my cell culture medium. What went wrong and how can I fix it?

This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous environment where it is poorly soluble.[7]

Here are several strategies to prevent this:

  • Use Serial Dilutions: Avoid large, single-step dilutions. Instead, perform a series of smaller, stepwise dilutions in your pre-warmed (37°C) cell culture medium.[8]

  • Check Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically at or below 0.5% (v/v), to minimize both precipitation and solvent-induced cytotoxicity.[4]

  • Promote Rapid Dispersion: Add the stock solution dropwise into the vortex of the culture medium while gently agitating. This helps to disperse the compound quickly and prevents the formation of localized high concentrations that are prone to precipitation.[4]

  • Add to Protein-Containing Media: Whenever possible, add the Chinomethionate stock directly to the final assay medium that contains serum or proteins. These components can help to keep poorly soluble compounds in solution.[3]

Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?

The tolerance to DMSO varies significantly between cell lines.[4] As a general guideline:

  • Most Cancer Cell Lines: Tolerate up to 0.5% - 1.0% DMSO.[4]

  • Primary Cells and Stem Cells: Are often more sensitive, and the DMSO concentration should be kept at or below 0.1%.[4]

It is critical to run a vehicle control experiment where cells are treated with the highest concentration of DMSO used in your assay to assess its specific effect on your cell line.[8]

Q5: How should I store my Chinomethionate powder and stock solutions?

  • Powder: Store in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[1]

  • Stock Solutions (in DMSO): Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C.[4] While many compounds are stable in DMSO for extended periods, it is best practice to prepare fresh working solutions from the stock for each experiment.[9][10]

Q6: Can I use heat or sonication to help dissolve Chinomethionate?

Yes, gentle warming and sonication can aid in the dissolution of Chinomethionate in an organic solvent.[8] When preparing a stock solution in DMSO, you can warm the solution to 37°C and vortex or sonicate until the compound is fully dissolved.[7] However, be aware that Chinomethionate can decompose at high temperatures.[1]

Q7: How does pH affect the solubility and stability of Chinomethionate?

Chinomethionate is more stable in acidic conditions and hydrolyzes (breaks down) in neutral and alkaline media.[1][2]

  • At pH 4: Half-life is 10 days.

  • At pH 7: Half-life is 80 hours.

  • At pH 9: Half-life is 225 minutes.

This is a critical consideration when preparing working solutions in buffered aqueous media. For experiments lasting several hours or days, the degradation of Chinomethionate in standard physiological buffers (pH ~7.4) may be significant.

Quantitative Data: Solubility of Chinomethionate

The following table summarizes the solubility of Chinomethionate in various solvents. This data is essential for selecting the appropriate solvent for stock solution preparation.

SolventSolubility at 20°C (g/L)Solubility (Molarity*)Reference(s)
Dichloromethane40~0.171 M[2][5]
Toluene25~0.107 M[2][5]
Cyclohexanone18~0.077 M[1][2]
Dimethylformamide (DMF)10~0.043 M[1][2]
Petroleum Oils4N/A[1][2]
Hexane1.8~0.008 M[1][2]
Isopropanol0.9~0.004 M[1][2]
Water0.001~4.27 µM[1]
ChloroformSlightly Soluble-[11]
MethanolVery Slightly Soluble-[11]

*Molarity calculated based on a molecular weight of 234.3 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM Chinomethionate Stock Solution in DMSO

Objective: To prepare a concentrated, stable stock solution of Chinomethionate for subsequent dilution in laboratory assays.

Materials:

  • Chinomethionate powder (CAS 2439-01-2)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

    • Mass (mg) = 10 mmol/L × 0.001 L × 234.3 g/mol × 1000 mg/g = 2.343 mg

  • Weigh Compound: In a sterile environment, accurately weigh approximately 2.34 mg of Chinomethionate powder and transfer it to a sterile vial.

  • Dissolve Compound: Add 1 mL of sterile DMSO to the vial.

  • Ensure Complete Dissolution: Vortex the solution thoroughly for 1-2 minutes. If necessary, gently warm the vial to 37°C or place it in a sonicator bath for a few minutes until all solid particles are dissolved. Visually inspect the solution against a light source to ensure clarity.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C in the dark.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To dilute the concentrated Chinomethionate stock solution into cell culture medium while minimizing precipitation and ensuring a final DMSO concentration that is non-toxic to the cells.

Procedure:

  • Thaw Stock Solution: On the day of the experiment, thaw one aliquot of the 10 mM Chinomethionate stock solution at room temperature.

  • Pre-warm Medium: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C.

  • Perform Serial Dilutions: A direct, large dilution can cause precipitation.[8] It is highly recommended to perform an intermediate dilution step.

    • Example for a final concentration of 10 µM with a final DMSO concentration of 0.1%: a. Intermediate Dilution (100 µM): Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium. This creates a 100 µM intermediate solution with 1% DMSO. b. Final Dilution (10 µM): Add 1 part of the 100 µM intermediate solution to 9 parts of pre-warmed cell culture medium (e.g., 100 µL of intermediate solution into 900 µL of medium). This results in the desired 10 µM final concentration, and the final DMSO concentration is diluted to a well-tolerated 0.1%.

  • Vehicle Control: Always prepare a vehicle control by performing the same dilution steps with DMSO that does not contain Chinomethionate. This ensures that any observed effects are due to the compound and not the solvent.[8]

Visual Guides

Workflow_Chinomethionate_Prep powder Chinomethionate Powder weigh Weigh 2.34 mg powder->weigh dmso Add 1 mL Sterile DMSO weigh->dmso dissolve Vortex / Warm (37°C) Ensure Complete Dissolution dmso->dissolve stock 10 mM Stock Solution aliquot Aliquot & Store at -20°C stock->aliquot dissolve->stock thaw Thaw Single Aliquot aliquot->thaw Day of Experiment intermediate Prepare Intermediate Dilution in Pre-Warmed Medium thaw->intermediate final Prepare Final Working Solution in Pre-Warmed Medium intermediate->final assay Add to Assay (e.g., Cell Culture Plate) final->assay

Caption: Workflow for preparing Chinomethionate solutions.

Troubleshooting_Solubility start Issue: Precipitation in Aqueous Medium q1 Is final DMSO concentration >0.5%? start->q1 sol1 Action: Decrease final DMSO% by adjusting dilution scheme. q1->sol1 Yes q2 Was a single, large dilution step used? q1->q2 No end Solubility Improved sol1->end sol2 Action: Use serial dilutions, including an intermediate step. q2->sol2 Yes q3 Was solution added too quickly? q2->q3 No sol2->end sol3 Action: Add stock solution slowly while gently agitating the medium. q3->sol3 Yes q4 Was the medium pre-warmed? q3->q4 No sol3->end sol4 Action: Ensure medium is at 37°C before adding compound. q4->sol4 No q4->end Yes sol4->end

Caption: Decision tree for troubleshooting precipitation issues.

References

Troubleshooting

Troubleshooting poor peak resolution in Chinomethionate chromatography

Technical Support Center: Chinomethionate Chromatography This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chinomethionate Chromatography

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak resolution during the chromatographic analysis of Chinomethionate.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to diagnose poor peak resolution in my Chinomethionate analysis?

When encountering poor peak resolution, a systematic approach is crucial. The first step is to identify the nature of the problem: are the peaks broad, tailing, fronting, or split? Each of these issues has different potential causes.[1] A visual inspection of the chromatogram is the starting point for troubleshooting.

A helpful initial diagnostic step is to assess how many peaks in the chromatogram are affected. If all peaks show a similar problem, the cause is likely related to the system setup before the separation occurs, such as an issue with the injector, a blocked column inlet frit, or a void in the column packing.[2][3] If only the Chinomethionate peak or a few specific peaks are distorted, the problem is more likely related to the chemical interactions between the analyte, the mobile phase, and the stationary phase.[2]

Q2: My Chinomethionate peak is tailing. What are the common causes and solutions?

Peak tailing, where the peak is asymmetrical with a drawn-out latter half, is a common issue. It can compromise accurate integration and reduce resolution from subsequent peaks.

Common Causes & Solutions for Peak Tailing:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. For instance, in reversed-phase chromatography, basic compounds can interact with residual acidic silanol (B1196071) groups on the silica-based column packing, leading to tailing.[4]

    • Solution: Adjust the mobile phase pH to suppress the ionization of the analyte or the silanol groups. Adding a competitive base to the mobile phase or using an end-capped column with minimal residual silanols can also mitigate these interactions.[5]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1][3] This is a classic symptom of column overload, which can also cause a decrease in retention time as the injection mass increases.[3]

    • Solution: Reduce the sample concentration or the injection volume.[6]

  • Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing.[7][8]

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, try flushing the column or, as a last resort, trimming a small portion from the column inlet in GC.[7][9] If the column is old or has been used extensively with aggressive mobile phases, it may need to be replaced.[3]

Q3: The Chinomethionate peak appears split. How can I troubleshoot this?

Split peaks can be confusing, as they may indicate either a problem with the chromatographic system or the presence of two co-eluting compounds.[2]

Troubleshooting Steps for Split Peaks:

  • Verify if it's one or two compounds: A simple test is to reduce the sample mass injected. If the split peak resolves into two distinct peaks, it is likely two different compounds. If the distortion remains proportional to the peak size, it is more likely a single distorted peak.[2]

  • Check the Sample Solvent: Injecting the sample in a solvent that is stronger than the mobile phase can cause peak distortion, including splitting, especially for early-eluting peaks.[6]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible and keep the injection volume small.[6]

  • Inspect for a Blocked Frit or Column Void: A partially blocked inlet frit or a void in the column packing can cause the sample band to be distributed unevenly, resulting in a split peak.[2] This typically affects all peaks in the chromatogram.[2]

    • Solution: Reversing and flushing the column may dislodge particulate matter from the frit.[3] If a void is present, the column usually needs to be replaced.

  • Mobile Phase pH near pKa: If the mobile phase pH is very close to the pKa of Chinomethionate, it can exist in both ionized and non-ionized forms, which may chromatograph differently and lead to a split or distorted peak.

    • Solution: Adjust the mobile phase pH to be at least 2 units above or below the pKa of the analyte and ensure adequate buffering.

Q4: The resolution between Chinomethionate and an adjacent impurity is poor due to broad peaks. How can I improve this?

Broad peaks reduce resolution and sensitivity. Several factors can contribute to peak broadening.

Strategies to Improve Resolution by Reducing Peak Broadening:

  • Optimize Column Efficiency (N): Column efficiency is a measure of the column's ability to produce narrow peaks.

    • Solution: Increase the column length, or use a column with a smaller particle size.[10] Be aware that smaller particles will increase backpressure.[10]

  • Adjust Mobile Phase Strength (Retention Factor, k): The retention factor (k) describes how long an analyte is retained on the column. An optimal k value (typically between 2 and 10) is necessary for good resolution.

    • Solution: In reversed-phase HPLC, increasing the aqueous portion of the mobile phase will increase retention and may improve the separation of closely eluting peaks.[10]

  • Enhance Selectivity (α): Selectivity is the most powerful factor for improving resolution and refers to the ability of the chromatographic system to distinguish between two analytes.[10]

    • Solution: Change the organic solvent in the mobile phase (e.g., switch from acetonitrile (B52724) to methanol), adjust the mobile phase pH, or change the stationary phase to one with a different chemistry (e.g., from C18 to a phenyl or cyano column).[10][11]

  • Control Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence peak shape and retention time.[11][12]

    • Solution: Using a column oven provides stable and reproducible temperatures.[1] Increasing the temperature generally decreases viscosity, which can lead to sharper peaks and shorter run times, but it can also alter selectivity.[12]

Troubleshooting Summary Tables

Table 1: General Parameters Affecting Peak Resolution

ParameterHow to Adjust for Better ResolutionPotential Trade-offs
Column Efficiency (N) Increase column length; Decrease particle size.Longer run times; Higher backpressure.[10]
Retention Factor (k) Adjust mobile phase strength (e.g., decrease organic solvent in RP-HPLC).[10]Increased run times.
Selectivity (α) Change mobile phase organic solvent, pH, or stationary phase chemistry.[10]May require significant method redevelopment.
Flow Rate Decrease flow rate.[1][13]Longer analysis time.[1]
Temperature Optimize column temperature (increase or decrease).[11][12]May affect analyte stability or selectivity.[13]
Injection Volume Decrease injection volume if column is overloaded.[1][13]Reduced sensitivity.

Experimental Protocols

Protocol 1: General HPLC Method for Chinomethionate Analysis

This protocol provides a starting point for developing a reversed-phase HPLC method for Chinomethionate. Optimization will likely be required.

  • Sample Preparation:

    • Accurately weigh a known amount of the Chinomethionate standard or sample.

    • Dissolve and dilute the sample in a solvent that is compatible with the initial mobile phase conditions (e.g., a mixture of water and organic solvent similar to the starting gradient).

    • Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulates.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate) and adjust the pH with an appropriate acid or base (e.g., formic acid). Filter through a 0.22 µm membrane filter.

    • Mobile Phase B: Use HPLC-grade organic solvent (e.g., acetonitrile or methanol).

    • Degas both mobile phases before use.

  • Instrumental Conditions (Example):

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Gradient elution from 95% A to 5% A over a set time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength appropriate for Chinomethionate.

  • System Suitability:

    • Before running samples, perform several injections of a standard solution to ensure the system is equilibrated and that parameters like retention time, peak area, and peak shape are reproducible.

Visual Troubleshooting Guides

Below are diagrams to assist in diagnosing and resolving poor peak resolution.

G Troubleshooting Poor Peak Resolution start Poor Peak Resolution Observed q1 What is the peak shape? start->q1 tailing Peak Tailing q1->tailing Tailing fronting Peak Fronting q1->fronting Fronting split Split Peak q1->split Split broad Broad Peaks q1->broad Broad sol_tail Check for: - Secondary Interactions - Column Overload - Column Contamination tailing->sol_tail sol_front Check for: - Sample Overload - Sample Solvent too Strong fronting->sol_front sol_split Check for: - Sample Solvent Mismatch - Blocked Frit / Column Void - Co-elution split->sol_split sol_broad Optimize: - Column Efficiency (N) - Selectivity (α) - Retention Factor (k) broad->sol_broad

Caption: General workflow for troubleshooting poor peak resolution.

G Decision Tree for Peak Tailing start Peak Tailing Observed q1 Are all peaks tailing? start->q1 all_tail Problem is likely pre-column q1->all_tail Yes some_tail Problem is likely chemical/column interaction q1->some_tail No sol_all Check: - Column inlet frit - Column void - System dead volume all_tail->sol_all q2 Reduce sample concentration. Does tailing improve? some_tail->q2 overload Mass Overload q2->overload Yes no_overload Secondary Interactions or Contamination q2->no_overload No sol_overload Action: Reduce injection volume/concentration overload->sol_overload sol_no_overload Action: - Adjust mobile phase pH - Use end-capped column - Use guard column no_overload->sol_no_overload

Caption: Decision tree for diagnosing the cause of peak tailing.

References

Optimization

Technical Support Center: Optimizing Chinomethionate Extraction from Fatty Matrices

Welcome to the technical support center for the analysis of Chinomethionate in complex fatty matrices. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Chinomethionate in complex fatty matrices. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when extracting Chinomethionate from fatty matrices?

A1: The primary challenges stem from the lipophilic (fat-soluble) nature of both Chinomethionate and the sample matrix. Key difficulties include:

  • Low Recovery: Chinomethionate can remain dissolved in the fat layer, leading to incomplete extraction into the solvent phase. This is particularly problematic when using polar solvents like acetonitrile (B52724), which are common in methods like QuEChERS.

  • Matrix Effects: Co-extracted fats and lipids can interfere with the analytical instrument, causing ion suppression or enhancement in mass spectrometry-based methods.[1][2][3][4][5][6][7][8] This can lead to inaccurate quantification.

  • Instrument Contamination: High levels of co-extracted fats can contaminate the gas or liquid chromatography system, leading to poor peak shapes, decreased sensitivity, and the need for frequent maintenance.[9]

Q2: Which extraction method is recommended for fatty matrices?

A2: The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is widely used and can be adapted for fatty matrices.[3][10][11][12] However, modifications are often necessary to improve the removal of lipids. Other techniques like Solid-Phase Extraction (SPE) and traditional liquid-liquid extraction (LLE) are also employed, often in combination with cleanup steps.[13]

Q3: What is dispersive solid-phase extraction (d-SPE) and which sorbents are best for fatty matrices?

A3: Dispersive SPE is a cleanup step in the QuEChERS method where sorbents are added directly to the sample extract to remove interfering substances. For fatty matrices, a combination of sorbents is typically used:

  • C18 (Octadecylsilane): A nonpolar sorbent effective at removing lipids and other nonpolar interferences.[2][14][15][16]

  • PSA (Primary Secondary Amine): A weak anion exchanger that removes organic acids, fatty acids, and sugars.[2][14][16]

  • Z-Sep/Z-Sep+: Zirconium-based sorbents designed specifically for the removal of fats and phospholipids.[14]

  • EMR-Lipid: A novel sorbent that selectively removes lipids.[14][15]

Q4: How can I minimize matrix effects in my analysis?

A4: Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Improving Cleanup: Employing effective d-SPE sorbents or other cleanup techniques like freezing-out (lipid precipitation at low temperatures) can significantly reduce matrix components in the final extract.[17][18]

  • Matrix-Matched Standards: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure helps to compensate for matrix effects.[6]

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on analyte ionization.[19]

  • Use of Internal Standards: An isotopically labeled internal standard that behaves similarly to the analyte can help correct for recovery losses and matrix effects.

Q5: What is the "freezing-out" technique?

A5: "Freezing-out" is a cleanup step where the sample extract (typically in acetonitrile) is placed in a freezer at a low temperature (e.g., -20°C or colder) for a period of time.[17][18] This causes the lipids to precipitate out of the solution. The extract can then be centrifuged at a low temperature, and the supernatant, which contains the analyte, can be separated from the precipitated fats. This is a simple and effective way to remove a significant portion of the lipid content.[17][18]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of Chinomethionate from fatty matrices.

Issue 1: Low Analyte Recovery
Potential Cause Troubleshooting Step
Inefficient Initial Extraction The polarity of the extraction solvent may not be optimal for the fatty matrix. While acetonitrile is standard, its efficiency can decrease in high-fat samples.[20] Solution: Consider using a solvent mixture with a less polar solvent, such as acetonitrile/ethyl acetate (B1210297), or increasing the solvent-to-sample ratio.[20]
Analyte Loss During Cleanup The d-SPE sorbents used to remove lipids might also be retaining some of the Chinomethionate. Solution: Optimize the type and amount of d-SPE sorbent. For example, while GCB is excellent for removing pigments, it can also adsorb planar molecules, so its use should be evaluated carefully.[2][14][16] If using C18, ensure the amount is not excessive, as it can retain nonpolar analytes.
Incomplete Phase Separation Emulsions can form during the liquid-liquid partitioning step, trapping the analyte and preventing its complete transfer to the extraction solvent. Solution: Ensure adequate centrifugation time and speed. The addition of salts during the QuEChERS extraction step is designed to induce phase separation.
Analyte Degradation Chinomethionate may be unstable under certain pH or temperature conditions during the extraction process. Solution: Investigate the stability of Chinomethionate under your specific extraction conditions. Ensure that the pH of the extraction solvent is appropriate. For base-labile pesticides, acidification of the final extract to a pH of about 5 can improve stability.[17]
Issue 2: High Matrix Effects (Signal Suppression or Enhancement)
Potential Cause Troubleshooting Step
Insufficient Cleanup High concentrations of co-extracted lipids and other matrix components are interfering with the ionization of Chinomethionate in the mass spectrometer source.[1][2][3][4][5][6][7][8] Solution 1 (d-SPE): Re-evaluate your d-SPE sorbent combination. For fatty matrices, a combination of C18 and PSA is a good starting point.[2][14][15][16] For very fatty samples, consider using Z-Sep or EMR-Lipid sorbents.[14][15] Solution 2 (Freezing-Out): Incorporate a freezing-out step before d-SPE to precipitate the bulk of the lipids.[17][18]
Chromatographic Co-elution Matrix components are co-eluting with Chinomethionate, affecting its ionization. Solution: Modify your chromatographic conditions (e.g., gradient, column chemistry) to improve the separation of Chinomethionate from interfering matrix components.
Inappropriate Calibration Strategy Using solvent-based calibration curves without accounting for matrix effects. Solution: Prepare matrix-matched calibration standards by spiking known concentrations of Chinomethionate into a blank matrix extract that has undergone the full extraction and cleanup procedure.

Data Presentation

Table 1: Comparison of d-SPE Sorbent Performance for Pesticide Recovery in Fatty Matrices

The following table summarizes the general performance of common d-SPE sorbents for the cleanup of extracts from fatty matrices. The data is based on studies of multiple pesticides and provides an indication of expected performance for Chinomethionate.

d-SPE Sorbent CombinationTarget InterferencesGeneral Pesticide RecoverySuitability for Chinomethionate Analysis
PSA + C18 Organic acids, fatty acids, nonpolar lipidsGood for a broad range of pesticides. May have lower recovery for some planar pesticides if GCB is also used.[2][14][16]Good starting point. C18 is crucial for fat removal.
Z-Sep / Z-Sep+ Fatty acids, phospholipidsGenerally good recoveries, specifically designed for fatty matrices.[14]Excellent. Recommended for high-fat samples where PSA/C18 is insufficient.
EMR-Lipid LipidsHigh recoveries for most pesticides as it selectively removes lipids.[14][15]Excellent. A highly selective option for minimizing lipid interference.
PSA + GCB Pigments (chlorophyll), sterols, organic acidsCan lead to low recovery of planar pesticides.[2][14][16]Use with caution. Chinomethionate is a planar molecule, and GCB may reduce its recovery.

Disclaimer: The recovery of a specific analyte can be matrix and method dependent. The information in this table is for general guidance. Method validation is required for accurate quantification.

Experimental Protocols

The following protocols are provided as a starting point for the extraction of Chinomethionate from various fatty matrices. Optimization may be required based on the specific sample and available instrumentation.

Protocol 1: Modified QuEChERS for Chinomethionate in Milk

This protocol is adapted from standard QuEChERS methods for milk.[3][10][11][12]

  • Sample Preparation:

    • Pipette 15 mL of whole milk into a 50 mL centrifuge tube.[10]

    • Add an appropriate internal standard.

    • For recovery experiments, spike the sample with a known concentration of Chinomethionate standard solution.

  • Extraction:

    • Add 15 mL of acetonitrile containing 1% acetic acid.[10]

    • Cap the tube and shake vigorously for 1 minute.[10]

    • Add 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of sodium acetate (NaOAc).[10]

    • Shake vigorously for 1 minute to ensure the salts are fully dispersed.[10]

    • Centrifuge at ≥ 3000 rpm for 5 minutes.[19]

  • Cleanup (d-SPE):

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 50 mg PSA, 50 mg C18, and 150 mg MgSO₄.[10]

    • Vortex for 30 seconds and centrifuge at a high speed (e.g., >10,000 rpm) for 2 minutes.

  • Final Extract Preparation:

    • Transfer an aliquot of the cleaned extract into an autosampler vial for LC-MS/MS or GC-MS/MS analysis.

Protocol 2: SPE Cleanup for Chinomethionate in Meat/Fish Tissue

This protocol utilizes a pass-through SPE cleanup for fat removal from tissue extracts.

  • Sample Preparation:

    • Homogenize a representative sample of the meat or fish tissue.

    • Weigh 5 g of the homogenized tissue into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of 0.2% formic acid in 80:20 acetonitrile/water.

    • Vortex for 30 seconds, then shake on a mechanical shaker for 30 minutes.

    • Centrifuge at ≥ 10,000 rpm for 5 minutes.

  • Cleanup (SPE):

    • Condition a C18 SPE cartridge (e.g., 60 mg, 3 cc) with methanol (B129727) followed by water.

    • Load 1 mL of the supernatant from the extraction step onto the SPE cartridge.

    • Collect the eluate (this is a pass-through cleanup, the analyte is not retained).

    • This step removes fats and other nonpolar interferences.

  • Final Extract Preparation:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your analysis (e.g., mobile phase for LC-MS/MS).

Protocol 3: Extraction of Chinomethionate from Vegetable Oil

This protocol is a general approach for extracting pesticides from vegetable oils.[17]

  • Sample Preparation:

    • Weigh 2 g of the oil sample into a 50 mL centrifuge tube.[17]

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 2 minutes.

  • Fat Removal (Freezing-Out):

    • Place the tube in a freezer at -20°C overnight to precipitate the fat.[17]

    • Centrifuge at a low temperature (if available) at ≥ 3000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Carefully transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA and MgSO₄.[17]

    • Vortex for 30 seconds and centrifuge.

  • Final Extract Preparation:

    • Transfer the cleaned extract for analysis.

Protocol 4: Extraction of Chinomethionate from Animal Feed

This protocol provides a general guideline for preparing animal feed samples for pesticide analysis.[21][22]

  • Sample Preparation:

    • Grind a representative portion of the animal feed to a fine, homogeneous powder.[22]

    • Weigh 5-10 g of the ground sample into a 50 mL centrifuge tube.

    • If the sample is very dry, add an appropriate amount of water to achieve a total water content of about 80-90% and allow it to hydrate (B1144303) for 30 minutes.[23]

  • Extraction:

    • Add 15 mL of acetonitrile.

    • Shake vigorously for 1-2 minutes.

    • Add QuEChERS extraction salts (e.g., 6 g MgSO₄ and 1.5 g NaCl).

    • Shake again for 1 minute.

    • Centrifuge at ≥ 3000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube. The choice of sorbents will depend on the feed composition. A combination of PSA and C18 is a common starting point to remove acids and residual fats.

    • Vortex for 30 seconds and centrifuge.

  • Final Extract Preparation:

    • Transfer the cleaned extract to an autosampler vial for analysis.

Visualizations

General Workflow for Chinomethionate Extraction

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Sample Homogenization (e.g., blending, grinding) Weighing Weighing Homogenization->Weighing Spiking Spiking (Internal Standard/QC) Weighing->Spiking AddSolvent Add Extraction Solvent (e.g., Acetonitrile) Spiking->AddSolvent Shake1 Vigorous Shaking AddSolvent->Shake1 AddSalts Add QuEChERS Salts (e.g., MgSO4, NaCl) Shake1->AddSalts Shake2 Shaking AddSalts->Shake2 Centrifuge1 Centrifugation Shake2->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant dSPE d-SPE Cleanup (e.g., C18, PSA) Supernatant->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 FinalExtract Final Extract Centrifuge2->FinalExtract Analysis LC-MS/MS or GC-MS/MS Analysis FinalExtract->Analysis

Caption: General workflow for Chinomethionate extraction.

Troubleshooting Low Recovery

LowRecoveryTroubleshooting Start Low Recovery Observed CheckExtraction Is initial extraction efficient? Start->CheckExtraction CheckCleanup Is analyte lost during cleanup? CheckExtraction->CheckCleanup Yes ImproveExtraction Modify Solvent System (e.g., add ethyl acetate) Increase solvent volume CheckExtraction->ImproveExtraction No CheckStability Is the analyte degrading? CheckCleanup->CheckStability No OptimizeCleanup Optimize d-SPE Sorbents (e.g., reduce GCB, test Z-Sep) Consider freeze-out step CheckCleanup->OptimizeCleanup Yes ImproveStability Adjust pH of extract Minimize exposure to heat/light CheckStability->ImproveStability Yes FurtherInvestigation Investigate other factors: - Instrument performance - Standard preparation CheckStability->FurtherInvestigation No ImproveExtraction->FurtherInvestigation OptimizeCleanup->FurtherInvestigation ImproveStability->FurtherInvestigation

Caption: Troubleshooting logic for low recovery.

Understanding Matrix Effects

MatrixEffects cluster_ideal Ideal Condition (Solvent Standard) cluster_real Real Sample (with Matrix) Analyte_Solvent Analyte Signal_Ideal Expected Signal Analyte_Solvent->Signal_Ideal Ionization Analyte_Matrix Analyte + Matrix Components Ionization Ionization Process Analyte_Matrix->Ionization Suppression Ion Suppression (Reduced Signal) Ionization->Suppression Competition for charge/ Droplet surface effects Enhancement Ion Enhancement (Increased Signal) Ionization->Enhancement Improved desolvation/ Reduced analyte charge neutralization

Caption: Ion suppression and enhancement in MS.

References

Troubleshooting

Technical Support Center: Analysis of Chinomethionate by LC-MS/MS

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the LC-MS/MS ana...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the LC-MS/MS analysis of Chinomethionate.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating common issues related to matrix effects in Chinomethionate analysis.

Problem 1: Poor peak shape, splitting, or shifting retention times for Chinomethionate.

Possible Cause Recommended Solution
Matrix Overload Dilute the final extract. A 5 to 10-fold dilution can significantly reduce the concentration of co-eluting matrix components without compromising the sensitivity for Chinomethionate, especially with modern high-sensitivity mass spectrometers.[1][2]
Inadequate Chromatographic Separation Optimize the LC gradient to ensure Chinomethionate is well-separated from matrix interferences.[3] Consider using a column with a different selectivity (e.g., a polar-embedded C18 column).
Sample Solvent Mismatch Ensure the final sample solvent is compatible with the initial mobile phase to avoid peak distortion. If using a high percentage of organic solvent in the final extract (e.g., from QuEChERS), consider a solvent exchange step or online dilution.

Problem 2: Inconsistent or low recovery of Chinomethionate.

Possible Cause Recommended Solution
Suboptimal Extraction Ensure the sample is thoroughly homogenized. For the QuEChERS method, ensure vigorous shaking during the extraction and salting-out steps to maximize the partitioning of Chinomethionate into the acetonitrile (B52724) layer.[4]
Analyte Loss During Cleanup The choice of d-SPE sorbent is critical. For matrices with high pigment content like spinach, Graphitized Carbon Black (GCB) is effective but can lead to the loss of planar pesticides; its use should be carefully evaluated for Chinomethionate. For fatty matrices, C18 sorbent is recommended. Primary Secondary Amine (PSA) is a general-purpose sorbent for removing sugars and organic acids.[5][6][7]
Degradation of Chinomethionate Chinomethionate can be sensitive to pH. Using buffered QuEChERS methods (e.g., AOAC or EN versions) can help maintain a stable pH and improve the recovery of pH-dependent pesticides.[3]

Problem 3: Signal suppression or enhancement of Chinomethionate.

Possible Cause Recommended Solution
Co-eluting Matrix Components Improve sample cleanup by using a combination of d-SPE sorbents or by employing Solid Phase Extraction (SPE) for more complex matrices.[5][8]
Ionization Competition in the MS Source Optimize MS source parameters such as capillary voltage, gas flows, and temperatures to favor the ionization of Chinomethionate over co-eluting matrix components.
Calibration Issues Use matrix-matched calibration standards to compensate for signal suppression or enhancement.[9][10] If a blank matrix is unavailable, consider using a surrogate matrix or the standard addition method.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect Chinomethionate analysis?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Chinomethionate, due to the presence of co-eluting compounds from the sample matrix.[11] This can lead to either signal suppression (decreased response) or signal enhancement (increased response), resulting in inaccurate quantification.

Q2: What is the most common sample preparation method to reduce matrix effects for Chinomethionate in food samples?

A: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis, including Chinomethionate, in various food matrices.[3][4][8] It involves an extraction step with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.

Q3: How do I choose the right d-SPE sorbent for my sample matrix when analyzing for Chinomethionate?

A: The choice of d-SPE sorbent depends on the nature of your sample matrix:

  • Primary Secondary Amine (PSA): A weak anion exchanger effective for removing organic acids, sugars, and some fatty acids. It is a good general-purpose sorbent for many fruit and vegetable matrices.[5][7]

  • C18 (Octadecylsilane): A non-polar sorbent used to remove fats and other non-polar interferences, making it suitable for high-fat matrices like avocado or nuts.[5][7]

  • Graphitized Carbon Black (GCB): Effective for removing pigments like chlorophyll (B73375) and carotenoids from highly pigmented matrices such as spinach and tea. However, it can also adsorb planar pesticides, so its use should be validated for Chinomethionate recovery.[5][7]

  • Z-Sep®: A zirconium-based sorbent that can remove both fats and pigments.[5]

Q4: Can I use a single QuEChERS method for all types of matrices for Chinomethionate analysis?

A: While the basic QuEChERS extraction protocol is quite versatile, the cleanup step (d-SPE) should be tailored to the specific matrix to effectively reduce matrix effects. For a multi-residue method covering various matrices, it is crucial to validate the method for each matrix type to ensure acceptable recovery and precision for Chinomethionate.[3]

Q5: What are the typical MRM transitions for Chinomethionate?

A: Based on available data, a common precursor ion for Chinomethionate is m/z 234.9. Common product ions for quantification and confirmation are m/z 207.0 and m/z 163.0. The collision energies will need to be optimized on your specific instrument.

Q6: How can I quantitatively assess the extent of matrix effects for Chinomethionate in my samples?

A: The matrix effect can be quantitatively assessed by comparing the response of Chinomethionate in a post-extraction spiked sample (analyte added to a blank matrix extract) to the response of a pure standard solution at the same concentration. The formula is: Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100 A value of 0% indicates no matrix effect, a negative value indicates signal suppression, and a positive value indicates signal enhancement.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Fruits and Vegetables (AOAC 2007.01 Method)

  • Sample Homogenization: Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add the appropriate internal standards.

    • Add the AOAC extraction salts (6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing the appropriate sorbent(s) and MgSO₄. The choice of sorbent depends on the matrix (see FAQ 3).

    • Shake for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Analysis: Take an aliquot of the final extract for LC-MS/MS analysis. Dilution with the initial mobile phase may be necessary.

Protocol 2: LC-MS/MS Parameters for Chinomethionate Analysis

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) is commonly used.

  • Mobile Phase:

  • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute Chinomethionate and other analytes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2 - 10 µL.

  • MS Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Acquisition: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: 234.9 m/z

    • Product Ions: 207.0 m/z (quantifier), 163.0 m/z (qualifier)

    • Collision Energy and other MS parameters: These should be optimized for the specific instrument being used.

Quantitative Data Summary

The following tables summarize the expected performance of different cleanup strategies for pesticide analysis in various matrices. While not specific to Chinomethionate, they provide a general indication of the effectiveness of these methods. It is crucial to perform in-house validation for Chinomethionate in your specific matrices.

Table 1: Comparison of Recovery and Matrix Effects for Different QuEChERS Cleanup Sorbents in Various Food Matrices (Illustrative Data)

Matrix TypeCleanup SorbentTypical Recovery Range (%)Predominant Matrix Effect
High Water Content (e.g., Cucumber, Tomato) PSA + MgSO₄80 - 110Minimal to Moderate Suppression
High Pigment Content (e.g., Spinach) PSA + GCB + MgSO₄70 - 100 (potential loss of planar pesticides)Significant Suppression (reduced by GCB)
High Fat Content (e.g., Avocado) PSA + C18 + MgSO₄75 - 105Moderate to High Suppression (reduced by C18)
Complex Matrix (e.g., Tea) Combination of sorbents (e.g., C18, GCB, PSA) or SPE60 - 100Significant Suppression

Data synthesized from multiple sources for illustrative purposes. Actual results for Chinomethionate may vary and require validation.

Table 2: Effect of Sample Dilution on Reducing Matrix Effects (Illustrative Data)

MatrixDilution FactorPercentage of Pesticides with Minimal Matrix Effect (<20%)
Cucumber10x~60%
Brinjal10x~60%

Based on findings from a study on various pesticides in vegetables.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 1. Sample Homogenization extraction 2. QuEChERS Extraction (Acetonitrile + Salts) sample->extraction centrifuge1 3. Centrifugation extraction->centrifuge1 cleanup 4. Dispersive SPE Cleanup (Sorbent + MgSO4) centrifuge1->cleanup centrifuge2 5. Final Centrifugation cleanup->centrifuge2 lcms 6. LC-MS/MS Injection centrifuge2->lcms data 7. Data Acquisition & Processing lcms->data

Caption: Experimental workflow for Chinomethionate analysis.

troubleshooting_logic start Analytical Issue Encountered peak_problem Poor Peak Shape / Retention Time Shift? start->peak_problem recovery_problem Low or Inconsistent Recovery? peak_problem->recovery_problem No dilute Dilute Extract peak_problem->dilute Yes signal_problem Signal Suppression / Enhancement? recovery_problem->signal_problem No optimize_extraction Optimize Extraction Step recovery_problem->optimize_extraction Yes improve_cleanup Improve Sample Cleanup (SPE) signal_problem->improve_cleanup Yes end Problem Resolved signal_problem->end No optimize_lc Optimize LC Method dilute->optimize_lc check_solvent Check Sample Solvent optimize_lc->check_solvent check_solvent->end optimize_cleanup Optimize d-SPE Cleanup optimize_extraction->optimize_cleanup check_ph Use Buffered QuEChERS optimize_cleanup->check_ph check_ph->end optimize_ms Optimize MS Parameters improve_cleanup->optimize_ms matrix_match Use Matrix-Matched Standards optimize_ms->matrix_match matrix_match->end

Caption: Troubleshooting decision tree for matrix effects.

References

Optimization

How to handle Chinomethionate safely in a laboratory setting

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for handling Chinomethionate in a laboratory setting. It is intended for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for handling Chinomethionate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment.

Frequently Asked Questions (FAQs)

Q1: What is Chinomethionate and what are its primary hazards?

A1: Chinomethionate, also known as quinomethionate, is a quinoxaline (B1680401) fungicide and acaricide that appears as yellow crystals.[1][2] It is crucial to handle this compound with care due to its significant health, physical, and environmental hazards.

  • Health Hazards: Chinomethionate is harmful if swallowed, inhaled, or in contact with skin.[3][4] It causes serious eye irritation and may lead to an allergic skin reaction.[3][4][5] Furthermore, it is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[3][4][5] The Environmental Protection Agency (EPA) has identified it as a potential carcinogen.[1][2]

  • Physical Hazards: While the solid form is stable under normal conditions, it can emit very toxic fumes of nitrogen and sulfur oxides when heated to decomposition.[1][3] Standards of Chinomethionate are often supplied in a solution with acetone, which is a highly flammable liquid.[5]

  • Environmental Hazards: The compound is classified as very toxic to aquatic life with long-lasting effects.[3][4]

Q2: What Personal Protective Equipment (PPE) is mandatory when working with Chinomethionate?

A2: A comprehensive PPE suite is required to minimize exposure. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Skin Protection: Use chemical-resistant, impervious gloves (e.g., nitrile or butyl rubber) and a lab coat or coveralls.[3][6][7] For tasks with a high risk of splashing, a chemical-resistant apron is recommended.[7]

  • Respiratory Protection: All handling of solid Chinomethionate or volatile solutions should be performed in a certified chemical fume hood to prevent aerosol and dust formation.[3][8] If engineering controls are insufficient or if irritation is experienced, a full-face respirator should be used.[3]

Q3: How should I properly store Chinomethionate in the lab?

A3: Chinomethionate should be stored in a tightly closed, clearly labeled container in a dry, cool, and well-ventilated area.[3] It must be stored in a locked location and kept separate from foodstuffs and incompatible materials, such as mineral oils and thiram (B1682883) formulations.[3]

Q4: What are the signs and symptoms of accidental exposure?

A4: Exposure can manifest in several ways depending on the route. Skin contact may cause irritation, redness, itching, or an allergic rash.[3][9] Eye contact will lead to serious irritation, stinging, and swelling.[5][9] Inhalation may cause respiratory tract irritation, drowsiness, or dizziness.[5][9] Ingestion can result in nausea, vomiting, or abdominal cramps.[9] If you experience any of these symptoms after potentially being exposed, seek immediate medical attention.[3]

Q5: What is the immediate first aid response for exposure?

A5: Quick action is critical. Always have the Safety Data Sheet (SDS) available for emergency responders.[10]

  • Inhalation: Immediately move the affected person to fresh air.[3][11] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical help.[3][12]

  • Skin Contact: Remove all contaminated clothing at once.[9] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3][10] If skin irritation or a rash develops, get medical advice.[3]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[11]

  • Ingestion: Rinse the mouth with water.[3] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person and seek immediate medical help.[3][9]

Troubleshooting Guides

Q: I've spilled a small amount of solid Chinomethionate powder on the benchtop. How do I clean it up safely?

A: For a small, dry spill, follow these steps while wearing full PPE:

  • Restrict Access: Ensure others in the lab are aware of the spill and the area is cordoned off.

  • Prevent Dispersion: Lightly mist the powder with water or cover it with a plastic sheet to prevent it from becoming airborne.[13][14]

  • Clean Up: Carefully sweep or wipe up the material with a clean shovel or dustpan, minimizing dust generation.[13]

  • Contain Waste: Place the spilled material and all cleaning supplies into a heavy-duty plastic bag or a sealed, labeled container for hazardous waste.[13][14]

  • Decontaminate: Wipe the spill area with a suitable decontamination solution (e.g., a bleach and hydrated lime mixture), then absorb the cleaning solution with an inert material.[14][15]

  • Dispose: Dispose of all contaminated materials as hazardous waste according to your institution's official regulations.[3]

Q: My experiment generated an unexpected aerosol in the fume hood. What should I do?

A: If an aerosol is generated:

  • Ensure Containment: Keep the fume hood sash at the lowest practical working height to ensure containment.

  • Stop the Process: Safely stop the procedure that is generating the aerosol.

  • Allow Settling: Leave the fume hood running for several minutes to allow aerosols to be captured or to settle on the interior surfaces.

  • Decontaminate: Once settled, thoroughly decontaminate all surfaces inside the fume hood, as well as any equipment used.

  • Review Procedure: Before resuming work, review your experimental protocol to identify the cause and modify the procedure to prevent recurrence.

Q: The label on my Chinomethionate container is damaged and unreadable. What is the correct procedure?

A: An unlabeled container is a serious safety risk.

  • Do Not Use: Do not handle or attempt to use the chemical.

  • Isolate and Label: Secure the container in a secondary containment unit (like an overpack drum or a sealed bag) in a designated and isolated area, such as within a fume hood. Immediately label it as "Caution: Unknown Chemical, Suspected Chinomethionate."

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department immediately. They will have established protocols for identifying and properly disposing of unknown chemicals. Do not attempt to dispose of it yourself.

Data Presentation

Table 1: Hazard Identification for Chinomethionate

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3][4]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation[3][4][5]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[3][4][5]
Reproductive ToxicityCategory 2H361f: Suspected of damaging fertility[4][5]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure[3][4]
Hazardous to the Aquatic Environment (Acute)Category 1H400: Very toxic to aquatic life[16]
Hazardous to the Aquatic Environment (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects[3][4]

Table 2: Selected Toxicity Data for Chinomethionate

TestSpeciesRouteValue
LD50Guinea PigOral1500 mg/kg[3]
LC50Rat (male)Inhalation>4.7 mg/L air / 4 hr[3]
LC50 (96 hr)Bluegill SunfishAquatic0.12 mg/L[17]
LC50 (96 hr)Rainbow TroutAquatic0.22 mg/L[17]

Experimental Protocols

Protocol 1: Standard Procedure for Handling Solid Chinomethionate

  • Preparation: Before starting, ensure you have read the Safety Data Sheet (SDS).[18] Delineate a designated work area, preferably within a chemical fume hood. Assemble all necessary equipment and PPE.

  • Personal Protective Equipment: Don a lab coat, tightly-fitting safety goggles, and chemical-resistant gloves.[3]

  • Weighing: Conduct all weighing operations of solid Chinomethionate inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.[8] Use non-sparking tools.[3]

  • Solubilization: If preparing a solution, add the solid to the solvent slowly within the fume hood. Keep the container covered as much as possible to avoid splashes or aerosol generation.

  • Post-Handling: After handling, wipe down the work area and any equipment with an appropriate decontaminant.

  • Waste Disposal: Dispose of all contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and labeled hazardous waste container.[3][11]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3][11]

Protocol 2: Emergency Procedure for a Major Spill (Outside of a Fume Hood)

  • Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area. If the spill is large or involves a highly volatile solution, activate the fire alarm to initiate a full lab evacuation.

  • Isolate: Close the doors to the affected area to contain vapors.

  • Call for Help: Contact your institution's EHS and emergency response team. Provide them with the chemical name, location, and approximate quantity of the spill. Do not attempt to clean up a major spill alone.[13]

  • First Aid: If anyone has been exposed, move them to a safe location and administer first aid immediately.[9]

  • Await Response: Await the arrival of the trained emergency response team. Do not re-enter the area until it has been declared safe.

Visualizations

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment start Start: Review SDS ppe Don Full PPE start->ppe setup Prepare Fume Hood ppe->setup weigh Weigh Solid in Hood setup->weigh solubilize Prepare Solution in Hood weigh->solubilize experiment Conduct Experiment solubilize->experiment waste Dispose of Hazardous Waste experiment->waste decon Decontaminate Work Area waste->decon wash Remove PPE & Wash Hands decon->wash end End wash->end

Caption: Standard workflow for safely handling Chinomethionate.

G spill Spill Occurs assess Assess Hazard (Size, Location, Form) spill->assess small_dry Small Dry Spill (<5g, Contained) assess->small_dry Small Dry small_liquid Small Liquid Spill (<100mL, Contained) assess->small_liquid Small Liquid major Major Spill (Large, Uncontained, Outside Hood) assess->major Major cleanup_dry Cover to prevent dust. Sweep into waste container. Decontaminate area. small_dry->cleanup_dry cleanup_liquid Absorb with inert material. Collect into waste container. Decontaminate area. small_liquid->cleanup_liquid evacuate Alert others. Evacuate area. Call EHS/Emergency. major->evacuate

Caption: Decision tree for responding to a Chinomethionate spill.

G cluster_routes Identify Route of Exposure cluster_actions Immediate First Aid start Exposure Event skin Skin Contact start->skin eyes Eye Contact start->eyes inhale Inhalation start->inhale ingest Ingestion start->ingest skin_aid Remove clothing. Wash with soap & water for 15+ min. skin->skin_aid eyes_aid Rinse with water for 15+ min. Hold eyelids open. eyes->eyes_aid inhale_aid Move to fresh air. Provide artificial respiration if needed. inhale->inhale_aid ingest_aid Rinse mouth. Do NOT induce vomiting. ingest->ingest_aid end Seek Immediate Medical Attention skin_aid->end eyes_aid->end inhale_aid->end ingest_aid->end

Caption: First aid response pathway following an exposure event.

References

Troubleshooting

Technical Support Center: Decontamination of Chinomethionate Spills

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the proper procedures for the decontamination of Chinomethionate spills. Frequently Asked Questions (FAQs)...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the proper procedures for the decontamination of Chinomethionate spills.

Frequently Asked Questions (FAQs)

Q1: What is Chinomethionate and what are its primary hazards?

A1: Chinomethionate, also known as oxythioquinox, is a fungicide and acaricide.[1][2] It appears as yellow crystals and is non-corrosive.[1][2] The primary hazards associated with Chinomethionate include:

  • Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[3]

  • Irritation: It can cause serious eye irritation and may cause an allergic skin reaction.[3]

  • Reproductive Toxicity: It is suspected of damaging fertility or the unborn child.[4]

  • Organ Toxicity: It may cause damage to organs through prolonged or repeated exposure.[3]

  • Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[3]

Q2: What are the key chemical properties of Chinomethionate relevant to decontamination?

A2: Understanding the chemical properties of Chinomethionate is crucial for effective decontamination. It is relatively stable under normal conditions but is susceptible to hydrolysis in alkaline media.[1] It has low solubility in water but is more soluble in organic solvents like benzene (B151609) and toluene.[2][5]

Q3: What personal protective equipment (PPE) should be worn when cleaning up a Chinomethionate spill?

A3: Due to its hazardous nature, appropriate PPE is mandatory. This includes:

  • Chemical-resistant gloves (e.g., neoprene).

  • Protective clothing/coveralls.

  • Eye protection (e.g., chemical splash goggles).

  • Face protection (e.g., face shield).

  • Respiratory protection (if dusts or aerosols can be generated).[6][7]

Q4: What is the general approach to cleaning up a Chinomethionate spill?

A4: The general three-step approach for any pesticide spill, including Chinomethionate, is:

  • Control the spill: Stop the source of the spill.

  • Contain the spill: Prevent the spilled material from spreading.

  • Clean up the spill: Decontaminate the area and dispose of the waste properly.[8]

Q5: What materials should be in a Chinomethionate spill kit?

A5: A well-stocked spill kit should be readily available and include:

  • Appropriate PPE (see Q3).

  • Absorbent materials (e.g., kitty litter, sawdust, vermiculite).[8][9]

  • Heavy-duty plastic bags or sealable containers for waste disposal.

  • Shovel, broom, and dustpan.

  • Decontamination solution (see decontamination protocol below).

  • Warning signs to secure the area.[9]

Troubleshooting Guide

Problem Possible Cause Solution
Yellow staining remains after cleanup. Chinomethionate is a yellow crystalline solid and may leave a residue.Repeat the decontamination procedure, ensuring sufficient contact time with the decontamination solution. For porous surfaces, multiple applications may be necessary.
A faint chemical odor persists after decontamination. Inadequate ventilation or incomplete removal of the spilled material.Ensure the area is well-ventilated. Repeat the decontamination process, paying close attention to cracks and crevices. Consider using an activated charcoal-based absorbent to help remove residual odors.
The spill has spread to a larger area than anticipated. Improper containment during the initial response.Immediately create a larger containment barrier using absorbent materials. Re-evaluate the scope of the spill and adjust the cleanup plan accordingly. For significant spills, contact your institution's environmental health and safety department.
Skin or eye contact with Chinomethionate occurs. Accidental exposure during cleanup.For skin contact: Immediately wash the affected area with plenty of soap and water.[6][10] Remove contaminated clothing. For eye contact: Rinse cautiously with water for several minutes.[6][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention for any exposure.[7]

Quantitative Data Summary

Table 1: pH-Dependent Hydrolysis of Chinomethionate

pHHalf-life (at 22°C)
410 days
780 hours
9225 minutes

Source: PubChem CID 17109[1]

Experimental Protocols

Detailed Methodology for Decontamination of a Solid Chinomethionate Spill

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area. Post warning signs.

  • Don Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat or coveralls, and chemical splash goggles. If there is a risk of airborne dust, a respirator is required.

  • Contain the Spill: Gently cover the spilled solid Chinomethionate with a plastic sheet to prevent it from becoming airborne.[11]

  • Prepare Decontamination Solution: Prepare a 10% solution of sodium carbonate (washing soda) in water. For example, dissolve 100 grams of sodium carbonate in 900 mL of water. Alkaline solutions are effective in hydrolyzing Chinomethionate.[1][6]

  • Clean Up the Spill:

    • Carefully remove the plastic sheet.

    • Using a scoop or brush and dustpan, gently collect the bulk of the spilled powder and place it into a labeled, sealable waste container.[11]

    • Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate the Area:

    • Liberally apply the 10% sodium carbonate solution to the spill area.

    • Allow the solution to remain in contact with the surface for at least 4 hours to ensure the hydrolysis of Chinomethionate.[1]

    • Use an absorbent material, such as paper towels or vermiculite, to soak up the decontamination solution.

    • Place the used absorbent materials into the hazardous waste container.

  • Rinse the Area:

    • Wipe the area with a cloth or paper towels dampened with water.

    • Place these materials in the hazardous waste container.

  • Decontaminate Equipment: Thoroughly clean all non-disposable equipment used in the cleanup with the 10% sodium carbonate solution, followed by a water rinse.

  • Dispose of Waste: Seal the hazardous waste container and dispose of it according to your institution's hazardous waste disposal procedures.

  • Remove PPE and Wash Hands: Carefully remove and dispose of single-use PPE. Wash hands and any exposed skin thoroughly with soap and water.

Visualizations

Decontamination_Workflow cluster_Initial_Response Initial Response cluster_Cleanup Cleanup Procedure cluster_Final_Steps Final Steps Spill Chinomethionate Spill Occurs Evacuate Evacuate and Secure Area Spill->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Contain Spill Don_PPE->Contain Collect Collect Bulk Material Contain->Collect Decontaminate Apply Alkaline Solution Collect->Decontaminate Absorb Absorb Solution Decontaminate->Absorb Rinse Rinse Area Absorb->Rinse Dispose Dispose of Waste Rinse->Dispose Remove_PPE Remove PPE and Wash Hands Dispose->Remove_PPE

Caption: Workflow for Chinomethionate spill decontamination.

Hydrolysis_Pathway Chinomethionate Chinomethionate Hydrolysis Alkaline Hydrolysis (e.g., pH 9) Chinomethionate->Hydrolysis Degradation_Product 6-methyl-2,3-quinoxalinedithiol Hydrolysis->Degradation_Product

Caption: Alkaline hydrolysis pathway of Chinomethionate.

References

Optimization

Technical Support Center: Enhancing the Stability of Chinomethionate Stock Solutions

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chinomethionate stock solutions. Adherence to proper preparati...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chinomethionate stock solutions. Adherence to proper preparation, storage, and handling procedures is critical to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Chinomethionate stock solutions?

A1: The choice of solvent depends on the required concentration and the duration of storage. Toluene (B28343) is a good option for long-term storage due to its inert nature.[1] For immediate use or shorter storage periods, dichloromethane (B109758) is also suitable as Chinomethionate exhibits high solubility in it.[2] While more polar solvents like acetonitrile (B52724) and acetone (B3395972) can be used, they may be more prone to causing degradation over time.[3]

Q2: What are the optimal storage conditions for Chinomethionate stock solutions?

A2: To minimize degradation, Chinomethionate stock solutions should be stored in a dry, dark environment.[4] For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), storing at -20°C is preferable.[4] It is crucial to use tightly sealed, amber glass vials to protect the solution from light and evaporation.

Q3: My Chinomethionate stock solution has changed color. Is it still usable?

A3: A change in color, such as darkening, can be an indicator of degradation. It is recommended to prepare a fresh stock solution if you observe any visual changes. To verify the integrity of the solution, you can analyze a small aliquot using an appropriate analytical method, such as Gas Chromatography with Electron Capture Detection (GC-ECD), and compare the results to a freshly prepared standard.

Q4: I see precipitates in my refrigerated Chinomethionate stock solution. What should I do?

A4: Precipitation upon cooling can occur if the solution is close to its saturation point at that temperature. Before use, allow the solution to warm to room temperature and gently sonicate or vortex to redissolve the precipitate completely. If the precipitate does not redissolve, it may indicate degradation or the formation of insoluble byproducts, and a fresh solution should be prepared.

Troubleshooting Guide

Issue 1: Rapid Degradation of Stock Solution

Symptoms:

  • Loss of potency in bioassays.

  • Decreasing peak area for Chinomethionate in chromatographic analysis over a short period.

  • Appearance of unknown peaks in the chromatogram.

Possible Causes and Solutions:

Possible Cause Solution
Hydrolysis Chinomethionate is susceptible to hydrolysis, especially in alkaline conditions.[2] The half-life is significantly shorter at higher pH.[2] Ensure all glassware is free of alkaline residues. Consider using a non-polar, aprotic solvent like toluene. If an aqueous or protic solvent system is necessary, maintain a slightly acidic pH (around 4-5) to slow down hydrolysis.[2] The addition of a small amount of an acidic stabilizer, such as 0.1% (v/v) acetic acid, has been shown to improve the stability of other pesticides in polar solvents like acetonitrile.[3]
Photodegradation Exposure to light, especially UV light, can cause degradation.[5] Always store stock solutions in amber vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during handling and preparation of dilutions.
Thermal Degradation High temperatures can accelerate the degradation of Chinomethionate.[2] Avoid storing stock solutions at room temperature for extended periods. Always adhere to the recommended storage temperatures (0-4°C for short-term, -20°C for long-term).[4]
Solvent Reactivity While generally stable in many organic solvents, some residual impurities or reactivity of the solvent itself could contribute to degradation. Use high-purity, analytical grade solvents. Toluene is often a preferred inert solvent for long-term storage of pesticide standards.[1]
Issue 2: Inconsistent Experimental Results

Symptoms:

  • Poor reproducibility between experiments conducted on different days.

  • A gradual decline in the observed effect of Chinomethionate over time.

Possible Causes and Solutions:

Possible Cause Solution
Inaccurate Concentration of Stock Solution This could be due to weighing errors, incomplete dissolution, or solvent evaporation. Ensure the analytical balance is properly calibrated. Use a vortex mixer or sonicator to ensure complete dissolution. Use vials with PTFE-lined screw caps (B75204) to minimize solvent evaporation.
Use of an Aged Stock Solution The concentration of Chinomethionate in the stock solution may have decreased due to degradation over time. It is recommended to prepare fresh stock solutions regularly, for example, on a monthly basis, depending on the frequency of use and the stability observed in your specific solvent and storage conditions.
Improper Dilution Technique Errors in serial dilutions can lead to significant inaccuracies in the final working concentrations. Use calibrated pipettes and perform dilutions carefully. Prepare fresh working solutions from the stock solution for each experiment.

Data Presentation

Table 1: Solubility of Chinomethionate in Common Laboratory Solvents
SolventSolubility (g/L at 20°C)
Dichloromethane40
Toluene25
Cyclohexanone18
Dimethylformamide10
Petroleum Oils4
Hexane1.8
Isopropanol0.9
Water0.001

Data sourced from PubChem.[2]

Table 2: pH-Dependent Hydrolytic Stability of Chinomethionate
pHHalf-life (DT50) at 22°C
410 days
780 hours
9225 minutes

Data sourced from PubChem.[2]

Experimental Protocols

Protocol for Preparation of a 1 mg/mL Chinomethionate Stock Solution in Toluene

Materials:

  • Chinomethionate (analytical standard)

  • Toluene (high-purity, analytical grade)

  • Analytical balance

  • 10 mL volumetric flask (amber glass)

  • Spatula

  • Weighing paper

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Accurately weigh 10 mg of Chinomethionate standard onto a piece of weighing paper.

  • Carefully transfer the weighed Chinomethionate into the 10 mL amber volumetric flask.

  • Add approximately 5 mL of toluene to the volumetric flask.

  • Cap the flask and vortex or sonicate until the Chinomethionate is completely dissolved.

  • Add toluene to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a labeled, amber glass vial with a PTFE-lined screw cap.

  • Store the stock solution at -20°C for long-term storage.

Protocol for Stability Testing of Chinomethionate Stock Solutions

Objective: To determine the stability of a Chinomethionate stock solution over time under specific storage conditions.

Procedure:

  • Prepare a fresh 1 mg/mL stock solution of Chinomethionate in the desired solvent as described above. This will serve as the "time zero" reference standard.

  • Immediately after preparation, prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Analyze the calibration standards using a validated analytical method (e.g., GC-ECD, GC-MS/MS, or LC-MS/MS) to establish the initial concentration and response.

  • Store the stock solution under the desired conditions (e.g., -20°C in the dark).

  • At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove the stock solution from storage and allow it to equilibrate to room temperature.

  • Prepare a working solution from the stored stock at a concentration that falls within the initial calibration curve.

  • Analyze the working solution using the same analytical method.

  • Compare the measured concentration to the initial concentration. A significant decrease (e.g., >10%) indicates degradation.

Visualizations

Degradation Pathways

The degradation of Chinomethionate can proceed through different pathways, primarily hydrolysis and photolysis.

Photolysis: Exposure to light can induce cleavage of the dithiole ring. The photolysis of Chinomethionate in benzene (B151609) has been reported to yield 6-methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione and 6- and 7-methyl-3-phenyl-1,2-dihydroquinoxalin-2-one as major products.[5]

G cluster_main Chinomethionate Degradation Pathways cluster_hydrolysis Hydrolysis (Alkaline Conditions) cluster_photolysis Photolysis Chinomethionate Chinomethionate Hydrolysis_Products Hydrolysis Products (e.g., Cleavage of dithiocarbonate ring) Chinomethionate->Hydrolysis_Products H₂O / OH⁻ Photolysis_Product_1 6-methyl-1,2,3,4-tetrahydro- quinoxaline-2,3-dione Chinomethionate->Photolysis_Product_1 Light (hν) Photolysis_Product_2 6- and 7-methyl-3-phenyl-1,2- dihydroquinoxalin-2-one Chinomethionate->Photolysis_Product_2 Light (hν)

Caption: Potential degradation pathways of Chinomethionate.

Experimental Workflow for Stability Testing

The following workflow outlines the key steps in assessing the stability of a Chinomethionate stock solution.

G cluster_workflow Workflow for Chinomethionate Stock Solution Stability Testing A Prepare 1 mg/mL Stock Solution (Time Zero) B Prepare Calibration Standards A->B D Store Stock Solution (e.g., -20°C, dark) A->D C Analyze Standards (GC/LC-MS) B->C H Compare Concentration to Time Zero C->H E At Time Intervals (t=x) D->E F Prepare Working Solution from Stored Stock E->F G Analyze Working Solution F->G G->H

Caption: Experimental workflow for stability assessment.

Troubleshooting Logic for Decreased Potency

This diagram illustrates a logical approach to troubleshooting decreased potency of Chinomethionate in experiments.

Caption: Troubleshooting flowchart for decreased potency.

References

Troubleshooting

Technical Support Center: Optimization of Chinomethionate Application

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the spray droplet size for Chinome...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the spray droplet size for Chinomethionate application.

Frequently Asked Questions (FAQs)

Q1: What is the recommended droplet size for Chinomethionate application?

A1: Currently, there is no universally defined optimal droplet size specifically for Chinomethionate. However, as a non-systemic contact fungicide and acaricide, the goal is to achieve thorough coverage of the target surfaces (e.g., leaves, stems).[1] Generally, for contact pesticides, a "Fine" to "Medium" spray quality is recommended to ensure adequate coverage.[2] Smaller droplets can provide better surface area coverage, but are more prone to drift.[3][4] The ideal size is a balance between maximizing contact with the target pest or pathogen and minimizing off-target movement.

Q2: How does the target pest or disease influence the choice of droplet size?

A2: The nature of the target is critical. For controlling mites, which are often found on the undersides of leaves, smaller droplets may be necessary to penetrate the canopy and provide coverage in these hard-to-reach areas.[5] For powdery mildew on exposed leaf surfaces, a medium droplet size might provide sufficient coverage with less risk of drift.[1]

Q3: What are the key factors that I can control to adjust the spray droplet size?

A3: The primary factors you can control are:

  • Nozzle Type and Size: Different nozzles are designed to produce different droplet size spectrums.[6]

  • Spray Pressure: Higher pressure generally results in smaller droplets, while lower pressure produces larger droplets.[5]

  • Spray Solution Properties: The viscosity and surface tension of your Chinomethionate formulation can affect droplet size. The use of adjuvants can modify these properties.[6]

Q4: How do environmental conditions affect my spray application?

A4: Environmental conditions significantly impact the effectiveness of your spray.

  • Wind Speed: Higher wind speeds increase the risk of spray drift, especially with smaller droplets.[6]

  • Temperature and Humidity: High temperatures and low humidity can cause smaller droplets to evaporate before they reach the target.[6]

Q5: What is Chinomethionate's mode of action?

A5: Chinomethionate has a multi-site mode of action. It acts as a protectant fungicide by inhibiting fungal spore germination and mycelial growth, potentially by interfering with the biosynthesis of ergosterol, a key component of the fungal cell membrane.[7] As an acaricide, it disrupts the mitochondrial function in mites, affecting their energy metabolism.[7]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor efficacy despite correct dosage Inadequate coverage of the target organism.1. Evaluate your droplet size. If it is too coarse, it may not be adequately covering the target surface. Consider using a nozzle that produces a finer spray or slightly increasing the pressure. 2. Assess canopy penetration. If the target is within a dense canopy, a finer droplet size may be needed to reach it.[5] 3. Check your spray volume. You may need to increase the volume to ensure thorough wetting of the target surfaces.
Evidence of spray drift (damage to non-target organisms or surfaces) Droplet size is too small for the current environmental conditions.1. Increase the droplet size by using a different nozzle or reducing the spray pressure.[3] 2. Avoid spraying in windy conditions.[6] 3. Consider using drift-reducing adjuvants in your tank mix.
Uneven application or spotting on plant surfaces Droplets are too large, leading to runoff and poor distribution.1. Decrease the droplet size by selecting a different nozzle or increasing the pressure. 2. Ensure your spray boom is at the correct height for uniform coverage.[5]
Nozzle blockage Insoluble particles in the spray mixture or issues with the Chinomethionate formulation.1. Ensure the Chinomethionate is fully dissolved or suspended in the carrier liquid before spraying. 2. Check the quality of your water or carrier solvent. 3. Use appropriate filters in your spray system.

Data Presentation

Table 1: Physical and Chemical Properties of Chinomethionate

PropertyValueCitation
Molecular Formula C10H6N2OS2[7]
Molecular Weight 234.3 g/mol [7]
Appearance Yellow crystals[7][8]
Melting Point 171-172 °C[8][9]
Water Solubility Very low (approx. 1 mg/L at 20 °C)[7][9]
Solubility in Organic Solvents Soluble in toluene, dichloromethane, cyclohexanone, and dimethylformamide.[8]
Vapor Pressure 2.6 x 10^-5 Pa (20 °C)[9]
LogP (log Kow) 3.78 at 20 °C[7][8]
Stability Relatively stable under normal conditions but hydrolyzes in alkaline media.[8][10]

Table 2: General Recommendations for Droplet Size Selection Based on Target

TargetRecommended Droplet Size CategoryRationaleCitation
Exposed Fungal Pathogens (e.g., Powdery Mildew) MediumGood coverage with reduced drift risk.
Mites (especially on leaf undersides) Fine to MediumSmaller droplets can provide better canopy penetration and coverage of hard-to-reach areas.[5]
General Foliar Application Fine to MediumBalances coverage and drift potential for most applications.[2]

Experimental Protocols

Protocol 1: Determining Optimal Droplet Size for Chinomethionate Efficacy

Objective: To determine the droplet size of Chinomethionate spray that provides the most effective control of a target pest or disease under controlled conditions.

Materials:

  • Chinomethionate technical grade or formulated product

  • Appropriate solvent/carrier

  • Spray chamber with controllable nozzle and pressure system

  • Laser diffraction instrument for droplet size analysis

  • Target organisms (e.g., potted plants infested with mites or infected with a fungal pathogen)

  • Growth chambers or greenhouse with controlled environmental conditions

  • Microscope for assessing mite mortality or disease severity

Methodology:

  • Preparation of Spray Solutions: Prepare a stock solution of Chinomethionate at the desired concentration. If using adjuvants, prepare separate solutions with and without the adjuvant.

  • Droplet Size Characterization:

    • Calibrate the laser diffraction instrument.

    • For each nozzle and pressure combination you intend to test, spray the solution through the instrument to measure the droplet size spectrum (VMD, Dv0.1, Dv0.9).

    • Aim to generate at least three distinct and consistent droplet size categories (e.g., Fine, Medium, Coarse).

  • Application to Targets:

    • Arrange the infested/infected plants in the spray chamber. Include untreated control groups.

    • For each droplet size category, spray the plants with the Chinomethionate solution until just before runoff. Ensure consistent application across all replicates.

  • Incubation and Assessment:

    • Move the treated plants to a growth chamber or greenhouse with optimal conditions for the pest/disease development.

    • At predetermined time points (e.g., 3, 7, and 14 days post-application), assess the efficacy.

    • For mites, this could be counting the number of live and dead mites under a microscope to calculate mortality.

    • For fungal diseases, this could involve rating the disease severity on a standardized scale.

  • Data Analysis:

    • Statistically analyze the data to determine if there are significant differences in efficacy between the different droplet size treatments.

    • Plot the efficacy (e.g., % mortality or % disease control) against the VMD to identify the optimal droplet size range.

Mandatory Visualizations

G cluster_0 Chinomethionate Application cluster_1 Target Organism cluster_2 Mechanism of Action cluster_3 Result A Chinomethionate (Fungicide/Acaricide) B Fungal Cell A->B Targets C Mite A->C Targets D Inhibition of Ergosterol Biosynthesis B->D Site of Action E Disruption of Mitochondrial Function C->E Site of Action F Compromised Cell Membrane Integrity D->F G Energy Production (ATP) Disrupted E->G H Cell Death / Mortality F->H G->H

Caption: Simplified mode of action for Chinomethionate.

G start Start Troubleshooting issue Poor Efficacy? start->issue drift Spray Drift Observed? issue->drift No check_coverage Assess Coverage (e.g., with water-sensitive paper) issue->check_coverage Yes coverage Uneven Coverage? drift->coverage No adjust_droplet_coarse Increase Droplet Size (Decrease Pressure / Change Nozzle) drift->adjust_droplet_coarse Yes check_boom Check Boom Height and Nozzle Spacing coverage->check_boom Yes end Re-evaluate coverage->end No adjust_droplet_fine Decrease Droplet Size (Increase Pressure / Change Nozzle) check_coverage->adjust_droplet_fine adjust_droplet_fine->end check_env Check Environmental Conditions (Wind, Temp, Humidity) adjust_droplet_coarse->check_env check_env->end check_boom->adjust_droplet_coarse

Caption: Troubleshooting workflow for spray application issues.

References

Optimization

Technical Support Center: Minimizing Chinomethionate Phytotoxicity on Sensitive Crops

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the phytotoxic effects of Chinomethionate o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the phytotoxic effects of Chinomethionate on sensitive crops during experimental trials.

Troubleshooting Guide

This guide addresses specific issues that may arise during the application of Chinomethionate, offering potential causes and solutions in a question-and-answer format.

Issue 1: Visible Crop Injury After Chinomethionate Application

  • Question: My plants are showing signs of leaf burn, yellowing (chlorosis), and stunted growth after being treated with Chinomethionate. What could be the cause?

  • Answer: These are common symptoms of Chinomethionate phytotoxicity.[1][2] The severity of these symptoms can be influenced by several factors:

    • High Application Rate: The concentration of Chinomethionate may be too high for the specific crop variety.

    • Environmental Conditions: Application during high temperatures (at or above 32°C or 90°F) and high relative humidity (≥ 85%) can increase phytotoxicity by delaying the drying of the spray on the leaf surface.[1]

    • Crop Sensitivity: The crop species or even variety may be inherently sensitive to Chinomethionate. Known sensitive categories include some top fruits, currants, and ornamentals.[3]

    • Tank Mixing: Chinomethionate is incompatible with oils and some other fungicides and insecticides, which can lead to phytotoxic reactions.[4][5]

    Solutions:

    • Conduct a Dose-Response Test: Before treating a large batch of plants, perform a preliminary experiment with a range of Chinomethionate concentrations to determine the highest non-injurious dose for your specific crop.

    • Optimize Application Timing: Apply Chinomethionate during cooler parts of the day, such as early morning or late evening, to avoid heat and high sunlight.[1]

    • Review Tank Mix Compatibility: Avoid tank-mixing Chinomethionate with oils.[4][5] If other pesticides are necessary, conduct a small-scale compatibility test before application.

    • Consider a Safener: The use of a chemical safener may help protect the crop from injury.

Issue 2: Inconsistent Phytotoxicity Across a Batch of Plants

  • Question: I've noticed that the phytotoxicity symptoms are not uniform across all my treated plants. Some are severely affected, while others show minimal damage. Why is this happening?

  • Answer: Inconsistent phytotoxicity can be attributed to uneven application or variations in plant health.

    • Uneven Spray Coverage: Inconsistent application can lead to some plants receiving a higher dose of Chinomethionate than others.

    • Plant Stress: Plants that are already under stress (e.g., from drought, nutrient deficiency, or disease) are more susceptible to chemical injury.[1]

    Solutions:

    • Calibrate Application Equipment: Ensure your sprayer is properly calibrated to deliver a uniform spray volume.

    • Ensure Plant Health: Use healthy, well-established plants for your experiments. Avoid treating plants that are showing signs of stress.[6]

Issue 3: Reduced Efficacy of Chinomethionate When Trying to Reduce Phytotoxicity

  • Question: I've lowered the application rate of Chinomethionate to avoid phytotoxicity, but now the desired fungicidal/acaricidal effect is diminished. How can I maintain efficacy while ensuring crop safety?

  • Answer: This is a common challenge in pesticide application. Here are some strategies:

    • Improve Spray Coverage: Optimizing spray parameters can enhance efficacy without increasing the concentration.

      • Droplet Size: A medium droplet size is often a good compromise between coverage and drift.

      • Spray Volume: Ensure adequate spray volume to achieve thorough coverage of the target plant surfaces.

    • Utilize Adjuvants: Certain adjuvants can improve the spreading and penetration of the pesticide, potentially allowing for a lower concentration to be effective. However, always test for phytotoxicity when adding new adjuvants to a spray mixture.

    • Incorporate a Safener: A safener can protect the crop, allowing for the use of a more efficacious rate of Chinomethionate.

Frequently Asked Questions (FAQs)

1. What is the mode of action of Chinomethionate that causes phytotoxicity?

Chinomethionate's primary mode of action as an acaricide involves the disruption of mitochondrial function, which interferes with cellular energy production.[7] This disruption of a fundamental cellular process in the target pest can also have off-target effects on the plant's own cellular respiration, leading to oxidative stress and the visible symptoms of phytotoxicity.

2. How do chemical safeners work to protect crops from Chinomethionate?

While specific studies on safeners for Chinomethionate are limited, the general mechanism of herbicide safeners involves enhancing the plant's natural detoxification pathways.[8][9][10] Safeners induce the expression of genes that encode for detoxifying enzymes, such as Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (P450s).[8][9] These enzymes metabolize the pesticide into less toxic compounds, effectively reducing its concentration within the plant cells and preventing injury.

3. What are the key parameters to consider when designing an experiment to test for Chinomethionate phytotoxicity?

Based on OECD guidelines for chemical testing, a robust phytotoxicity experiment should include:

  • A control group (untreated).

  • A series of at least five Chinomethionate concentrations to establish a dose-response relationship.

  • Multiple replicates for each treatment group.

  • Standardized environmental conditions (light, temperature, humidity).

  • Regular visual assessment for phytotoxicity symptoms over a period of at least 14-21 days.

  • Quantitative measurements such as plant height, biomass, and chlorophyll (B73375) content at the end of the study.[11][12]

4. How does the formulation of Chinomethionate affect its phytotoxicity potential?

Different pesticide formulations can have varying levels of phytotoxicity. Emulsifiable concentrates (ECs) often contain solvents and emulsifiers that can increase the penetration of the active ingredient into the plant tissue, potentially leading to a higher risk of phytotoxicity compared to wettable powder (WP) formulations.[5][9][13] WP formulations are generally considered safer for sensitive crops.[5][9]

Data Presentation

Table 1: Example Dose-Response Data for Chinomethionate Phytotoxicity on a Sensitive Crop

Chinomethionate Concentration (ppm)Visual Injury Rating (0-10)¹Plant Height Reduction (%)Biomass Reduction (%)
0 (Control)000
501.25.34.8
1003.515.718.2
2006.835.142.5
4009.268.475.1

¹Visual injury rating where 0 = no injury and 10 = complete plant death. Note: This is example data. Users should generate their own data for specific crops and experimental conditions.

Table 2: Influence of Application Parameters on Chinomethionate Phytotoxicity

ParameterLevel 1Level 2Phytotoxicity Outcome
Spray Volume Low (e.g., 100 L/ha)High (e.g., 400 L/ha)Higher spray volumes may increase runoff but can also lead to greater uptake and potential for phytotoxicity if the concentration is high.
Droplet Size Fine (<150 µm)Coarse (>400 µm)Fine droplets can provide better coverage but are more prone to drift; coarse droplets may result in less uniform coverage but lower drift. The optimal size depends on the crop canopy.
Temperature 20°C35°CHigher temperatures significantly increase the risk of phytotoxicity.[1]
Formulation Wettable Powder (WP)Emulsifiable Concentrate (EC)EC formulations may have a higher potential for phytotoxicity due to the presence of solvents.[5][9][13]

Experimental Protocols

Protocol 1: Assessment of Chinomethionate Phytotoxicity Using Visual Rating and Biomass Measurement

  • Objective: To quantify the phytotoxic effects of Chinomethionate on a sensitive crop species.

  • Methodology:

    • Plant Material: Use healthy, uniform seedlings of the target crop grown under controlled environmental conditions.

    • Experimental Design: Set up a completely randomized design with at least five concentrations of Chinomethionate and an untreated control. Include a minimum of five replicate plants per treatment.

    • Treatment Application: Apply the different concentrations of Chinomethionate as a foliar spray until runoff. Ensure uniform coverage.

    • Data Collection:

      • Visually assess phytotoxicity at 3, 7, and 14 days after treatment using a 0-10 rating scale (0 = no injury, 10 = plant death).

      • At 14 days, measure the height of each plant.

      • Harvest the above-ground biomass, dry in an oven at 70°C for 48 hours, and record the dry weight.

    • Data Analysis: Analyze the data using ANOVA to determine significant differences between treatments. Calculate the percentage reduction in height and biomass compared to the control.

Protocol 2: Measurement of Oxidative Stress Markers (Hydrogen Peroxide and Malondialdehyde)

  • Objective: To determine the level of oxidative stress in plant tissues following Chinomethionate treatment.

  • Methodology:

    • Sample Collection: At 24 and 48 hours post-treatment, collect leaf samples from both control and Chinomethionate-treated plants. Immediately freeze the samples in liquid nitrogen and store at -80°C.

    • Hydrogen Peroxide (H₂O₂) Assay:

      • Homogenize 0.1 g of frozen leaf tissue in 1 mL of 0.1% trichloroacetic acid (TCA).

      • Centrifuge at 12,000 x g for 15 minutes at 4°C.

      • Mix 0.5 mL of the supernatant with 0.5 mL of 10 mM potassium phosphate (B84403) buffer (pH 7.0) and 1 mL of 1 M potassium iodide.

      • Measure the absorbance at 390 nm.

      • Calculate the H₂O₂ concentration using a standard curve.[6]

    • Malondialdehyde (MDA) Assay:

      • Homogenize 0.1 g of frozen leaf tissue in 1 mL of 10% TCA.

      • Centrifuge at 12,000 x g for 15 minutes.

      • Mix 0.5 mL of the supernatant with 2 mL of 0.5% thiobarbituric acid in 20% TCA.

      • Heat the mixture at 95°C for 30 minutes, then cool on ice.

      • Centrifuge at 10,000 x g for 10 minutes.

      • Measure the absorbance of the supernatant at 532 nm and 600 nm.

      • Calculate the MDA concentration using its extinction coefficient, correcting for non-specific absorbance at 600 nm.[14]

Mandatory Visualization

Chinomethionate_Phytotoxicity_Pathway Chinomethionate Chinomethionate Application Mitochondria Plant Cell Mitochondria Chinomethionate->Mitochondria Enters Plant Cell ETC Electron Transport Chain (ETC) Inhibition Mitochondria->ETC Disrupts Function ROS Increased Reactive Oxygen Species (ROS) (e.g., H₂O₂, O₂⁻) ETC->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation (MDA formation) OxidativeStress->LipidPeroxidation CellularDamage Cellular Damage (Membranes, Proteins, DNA) OxidativeStress->CellularDamage LipidPeroxidation->CellularDamage Phytotoxicity Visible Phytotoxicity (Chlorosis, Necrosis, Stunting) CellularDamage->Phytotoxicity

Caption: Proposed signaling pathway of Chinomethionate-induced phytotoxicity in plants.

Safener_Action_Workflow start Start: Chinomethionate + Safener Application absorption Absorption by Plant start->absorption safener_signal Safener Activates Signaling Pathway absorption->safener_signal detoxification Chinomethionate Metabolism absorption->detoxification Chinomethionate gene_expression Increased Expression of Detoxification Genes (e.g., GSTs, P450s) safener_signal->gene_expression enzyme_synthesis Synthesis of Detoxifying Enzymes gene_expression->enzyme_synthesis enzyme_synthesis->detoxification non_toxic Conversion to Non-toxic Metabolites detoxification->non_toxic end End: Reduced Phytotoxicity non_toxic->end

Caption: Experimental workflow illustrating the mechanism of safener action against Chinomethionate.

References

Troubleshooting

Technical Support Center: Optimizing Chinomethionate Efficacy with Adjuvants

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in enhancing the efficacy of the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in enhancing the efficacy of the fungicide and acaricide Chinomethionate through the use of adjuvants. The following information is intended to support experimental design and address common challenges encountered in laboratory and field applications.

Frequently Asked Questions (FAQs)

Q1: What is Chinomethionate and what is its mode of action?

A1: Chinomethionate is a non-systemic, contact fungicide and acaricide belonging to the quinoxaline (B1680401) class of chemicals.[1] Its primary mode of action is as a protectant, inhibiting fungal spore germination and mycelial growth on the plant surface.[2] It is believed to disrupt essential metabolic processes within the fungus, potentially by interfering with the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[2] As a contact fungicide, thorough coverage during application is paramount for its efficacy.

Q2: What are adjuvants and how can they improve the efficacy of a contact fungicide like Chinomethionate?

A2: Adjuvants are substances added to a pesticide formulation or tank mix to enhance the pesticide's performance.[3][4] For a contact fungicide like Chinomethionate, which is not translocated within the plant, adjuvants can be particularly beneficial by:

  • Improving Wetting and Spreading: Surfactants, a common type of adjuvant, reduce the surface tension of spray droplets, allowing them to spread more evenly across the waxy cuticle of leaves rather than beading up.[4][5] This leads to better coverage of the plant surface.

  • Increasing Retention: Stickers or deposition aids help the fungicide adhere to the leaf surface, reducing runoff and wash-off from rain or overhead irrigation.[6][7]

  • Enhancing Penetration: While Chinomethionate is non-systemic, some adjuvants can help the active ingredient penetrate the outer layers of fungal structures, potentially increasing its effectiveness.

  • Reducing Spray Drift: Drift control agents increase the size of spray droplets, making them less likely to be carried away by wind, ensuring more of the product reaches the target.[6][8]

Q3: What types of adjuvants are most suitable for use with Chinomethionate?

A3: Given Chinomethionate's properties, the following types of adjuvants should be considered for experimentation:

Adjuvant TypePrimary FunctionPotential Benefit with Chinomethionate
Non-ionic Surfactants (NIS) Reduce surface tension, improve spreading and wetting.Enhance coverage on leaf surfaces, crucial for a contact fungicide.
Stickers Increase adhesion to leaf surfaces.Improve rainfastness and overall retention on the plant.
Spreader-Stickers Combine the properties of surfactants and stickers.Provide both improved coverage and enhanced retention.
Drift Control Agents Increase droplet size to reduce off-target movement.Ensure more of the applied Chinomethionate reaches the target crop.

Caution: Some sources indicate that Chinomethionate may be incompatible with oils, which can lead to phytotoxicity.[2] Therefore, the use of crop oil concentrates (COCs) or methylated seed oils (MSOs) should be approached with caution and tested on a small scale first.

Q4: Are there any known compatibility issues with Chinomethionate and adjuvants?

A4: While specific data on adjuvant compatibility with Chinomethionate is limited, general principles of pesticide tank mixing apply. Incompatibility can be either physical (e.g., formation of precipitates, gels) or chemical (e.g., degradation of the active ingredient).[9] It is crucial to conduct a jar test before tank mixing large quantities. Additionally, be aware that some adjuvants can increase the potential for phytotoxicity under certain environmental conditions.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Poor disease or mite control despite application. - Inadequate spray coverage.- Spray runoff or wash-off.- Incorrect timing of application.- Pest resistance.- Incorporate a non-ionic surfactant or spreader-sticker to improve coverage and retention.- Ensure spray equipment is properly calibrated to deliver the correct volume and droplet size.- Apply Chinomethionate before infection periods, as it is a protectant fungicide.- Monitor pest populations for signs of resistance and consider rotating with fungicides that have a different mode of action.
Phytotoxicity symptoms on treated plants (e.g., leaf burn, spotting, stunting). [8][10]- Use of an incompatible adjuvant (e.g., oils).- High rates of adjuvant or Chinomethionate.- Application during periods of high temperature or humidity.- Plant stress (e.g., drought).- Discontinue the use of the specific adjuvant-Chinomethionate combination.- Always conduct small-scale trials on a few plants before large-scale application to test for phytotoxicity.- Avoid spraying during the hottest parts of the day or when humidity is very high.- Ensure plants are well-watered and not under stress before application.
Formation of precipitate or gel in the spray tank. - Physical incompatibility between Chinomethionate formulation and the adjuvant.- Improper tank mixing order.- Poor water quality (e.g., high pH, hard water).- Conduct a jar test to check for physical compatibility before mixing in the spray tank.- Follow the correct mixing order (see Experimental Protocols section).[2][11]- Use a compatibility agent if necessary.- Test the pH of your water source; some pesticides can degrade in highly alkaline water.[12][13]
Uneven spray deposition on plant surfaces. - Inappropriate nozzle selection.- Incorrect sprayer pressure.- High travel speed during application.- Select nozzles that produce a medium droplet size for good coverage with contact fungicides.- Adjust sprayer pressure according to the nozzle manufacturer's recommendations.- Reduce travel speed to ensure thorough coverage.

Experimental Protocols

Protocol 1: Jar Test for Physical Compatibility

This test should be performed before tank mixing any new combination of Chinomethionate and adjuvant.

Materials:

  • A clean, clear glass jar with a lid (1 quart or 1 liter)

  • Water from the source to be used for spraying

  • The Chinomethionate formulation to be used

  • The adjuvant(s) to be tested

  • Pipettes or measuring spoons for accurate measurement

Procedure:

  • Fill the jar halfway with the water source.

  • Add the proportionate amount of each component in the correct mixing order (see below).

  • Cap the jar and shake vigorously for 15-30 seconds.

  • Let the jar stand for 30 minutes and observe for any signs of incompatibility, such as:

    • Formation of flakes, crystals, or sludge.

    • Separation into layers.

    • Formation of a gel or scum.

  • If any of these signs appear, the mixture is physically incompatible and should not be used.

Protocol 2: Evaluating the Impact of Adjuvants on Chinomethionate Efficacy

This protocol outlines a general procedure for assessing the enhancement of Chinomethionate's efficacy by an adjuvant in a controlled environment.

1. Plant Material and Pathogen Inoculation:

  • Grow susceptible host plants to a uniform growth stage.
  • Prepare a standardized inoculum of the target fungal pathogen.
  • Inoculate a subset of plants to serve as a positive control (untreated, inoculated).

2. Treatment Application:

  • Prepare the following treatment solutions:
  • Negative Control (water only)
  • Chinomethionate alone (at the recommended rate)
  • Adjuvant alone (at the recommended rate)
  • Chinomethionate + Adjuvant
  • Apply the treatments to separate groups of plants, ensuring thorough coverage. Include a non-inoculated, untreated group as a negative control for plant health.

3. Incubation and Disease Assessment:

  • Incubate all plants under conditions favorable for disease development.
  • At predetermined intervals, assess disease severity using a standardized rating scale (e.g., percentage of leaf area infected).

4. Data Analysis:

  • Compare the disease severity across the different treatment groups.
  • Statistically analyze the data to determine if the addition of the adjuvant significantly reduced disease severity compared to Chinomethionate alone.

Diagrams

Adjuvant_Effect_on_Contact_Fungicide cluster_Application Spray Application cluster_Without_Adjuvant Without Adjuvant cluster_With_Adjuvant With Adjuvant (e.g., Surfactant/Sticker) Spray_Droplet Spray Droplet (Chinomethionate) High_Surface_Tension High Surface Tension Spray_Droplet->High_Surface_Tension leads to Low_Surface_Tension Low Surface Tension Spray_Droplet->Low_Surface_Tension with adjuvant Poor_Spreading Poor Spreading & Beading High_Surface_Tension->Poor_Spreading Low_Retention Low Retention (Runoff/Wash-off) Poor_Spreading->Low_Retention Reduced_Efficacy Reduced Efficacy Low_Retention->Reduced_Efficacy Good_Spreading Good Spreading & Uniform Film Low_Surface_Tension->Good_Spreading High_Retention High Retention (Adhesion) Good_Spreading->High_Retention Improved_Efficacy Improved Efficacy High_Retention->Improved_Efficacy

Caption: Logical flow of how adjuvants improve contact fungicide efficacy.

Tank_Mixing_Order Start Start Fill_Tank 1. Fill tank 1/2 to 3/4 with water Start->Fill_Tank Start_Agitation 2. Start agitation Fill_Tank->Start_Agitation Add_WP 3. Add Wettable Powders (WP) or Dry Flowables (DF) (e.g., Chinomethionate WP formulation) Start_Agitation->Add_WP Add_L 4. Add Liquid Flowables (L/F) Add_WP->Add_L Add_EC 5. Add Emulsifiable Concentrates (EC) Add_L->Add_EC Add_Adjuvants 6. Add Surfactants and other adjuvants Add_EC->Add_Adjuvants Finish_Fill 7. Finish filling the tank with water Add_Adjuvants->Finish_Fill End Ready to Spray Finish_Fill->End

Caption: Recommended tank mixing order for Chinomethionate and adjuvants.

References

Optimization

Addressing variability in Chinomethionate bioassay results

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Chinomethionate bio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Chinomethionate bioassay results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during Chinomethionate bioassays, providing potential causes and targeted solutions to ensure the generation of reliable and reproducible data.

Q1: Why am I observing high mortality or inhibition in my negative control group?

A1: High mortality or inhibition in the negative control group can invalidate experimental results. Several factors could be responsible:

  • Contamination: Glassware, rearing materials, or water sources may be contaminated with other pesticides or toxic substances.

    • Solution: Ensure all equipment is thoroughly cleaned and rinsed with an appropriate solvent, followed by distilled or deionized water. Use dedicated glassware for pesticide bioassays.

  • Solvent Toxicity: The solvent used to dissolve Chinomethionate may be toxic to the test organisms at the concentration used.

    • Solution: Conduct a solvent toxicity pre-test to determine the maximum non-lethal concentration. Use the minimum required volume of a high-purity solvent.

  • Unhealthy Test Organisms: The test organisms (fungal spores, mites, etc.) may be stressed or unhealthy, leading to increased susceptibility.

    • Solution: Use organisms from a healthy, thriving culture. For mites, ensure they are of a standardized age and have not been subjected to environmental stress.[1] For fungi, use fresh, viable spores.

  • Mechanical Damage: Handling can cause physical injury to delicate organisms like mites.[1]

    • Solution: Use a fine, soft brush for transferring mites and handle them with care.[1]

Q2: My dose-response curve is inconsistent or does not show a clear correlation. What could be the cause?

A2: An inconsistent dose-response relationship can stem from several sources:

  • Inaccurate Serial Dilutions: Errors in preparing the serial dilutions of Chinomethionate will lead to incorrect final concentrations.

    • Solution: Use calibrated pipettes and carefully prepare a stock solution from which serial dilutions are made. Prepare fresh dilutions for each experiment.

  • Poor Solubility and Dispersion: Chinomethionate has low water solubility and may not be evenly dispersed in the assay medium.

    • Solution: First, dissolve technical grade Chinomethionate in a small amount of a suitable organic solvent (e.g., acetone) before diluting it in water that contains a surfactant to ensure a homogenous solution.[1]

  • Compound Degradation: Chinomethionate is susceptible to hydrolysis, especially in alkaline conditions.[2][3]

    • Solution: Check and adjust the pH of your water source. Prepare solutions immediately before use and avoid storing them for extended periods, especially in aqueous solutions with a pH greater than 7.

  • Biological Variability: The age, sex, and genetic diversity of the test organisms can significantly impact their susceptibility.[4]

    • Solution: Standardize the life stage and age of the organisms used in each assay. For example, use adult female mites of a specific age.[1][4]

Q3: The viability of my fungal spores is low even before treatment. How can I improve this?

A3: Low initial spore viability will lead to inaccurate assessments of fungicidal activity.

  • Improper Spore Harvesting: The method of harvesting can affect spore viability.

    • Solution: Harvest spores from fresh, sporulating cultures. Use a gentle method, such as washing the culture surface with a sterile surfactant solution.

  • Inappropriate Storage: Spores can lose viability if not stored correctly.

    • Solution: Use freshly harvested spores whenever possible. If storage is necessary, determine the optimal conditions (temperature and humidity) for the specific fungal species.

  • Germination Test: It is crucial to know the baseline germination rate.

    • Solution: Always perform a germination test on untreated spores in parallel with the bioassay to establish the baseline viability.

Q4: How long should I wait to assess mortality or inhibition after treatment with Chinomethionate?

A4: The observation time is critical for obtaining accurate results.

  • Mode of Action: Chinomethionate acts as a protectant fungicide by inhibiting spore germination and mycelial growth, and as an acaricide by disrupting mitochondrial function.[1] These effects may not be instantaneous.

    • Solution: The optimal exposure time can vary depending on the organism and the specific bioassay. A common practice is to assess mortality or inhibition after 24 hours.[2][5] However, for some applications, longer incubation periods may be necessary. It is advisable to conduct preliminary time-course experiments to determine the optimal endpoint for your specific experimental setup.

Quantitative Data on Factors Affecting Chinomethionate Bioassays

The following table summarizes the impact of key environmental factors on the stability and potential efficacy of Chinomethionate, which can directly influence bioassay outcomes.

FactorParameterValue/ConditionEffect on ChinomethionateImpact on Bioassay Variability
pH Half-life (DT50) at 22°CpH 410 daysSlower degradation, potentially more consistent results in acidic conditions.
pH 780 hoursModerate degradation, results may vary if pH is not controlled.
pH 9225 minutesRapid degradation, leading to high variability and underestimation of efficacy.
Temperature Storage Condition0 - 4°C (short term)Increased stability.Reduced degradation of stock solutions, leading to more reliable results.
-20°C (long term)Optimal for long-term stability.Minimizes variability between experiments conducted over time.
Bioassay IncubationVaries (e.g., 25 ± 1°C)Affects organism metabolism and compound efficacy.[1]Temperature fluctuations can introduce significant variability.[1]
Light Storage ConditionDarkIncreased stability.Prevents photodegradation of the compound, ensuring consistent concentrations.

Data on pH-dependent hydrolysis is derived from published stability data for Chinomethionate.[2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the standardization of Chinomethionate bioassays.

Fungicide Bioassay: Spore Germination Inhibition

This protocol is designed to assess the efficacy of Chinomethionate in inhibiting the germination of fungal spores.

  • Preparation of Fungal Spore Suspension:

    • Aseptically scrape spores from a 7-10 day old culture of the target fungus grown on a suitable agar (B569324) medium.

    • Suspend the spores in sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80).

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Preparation of Chinomethionate Solutions:

    • Prepare a stock solution of Chinomethionate in a suitable organic solvent (e.g., acetone).

    • Perform serial dilutions of the stock solution with sterile distilled water containing the wetting agent to obtain the desired test concentrations.

    • Include a negative control (wetting agent solution) and a solvent control (highest concentration of solvent used in the dilutions).

  • Bioassay Procedure:

    • Pipette 100 µL of each Chinomethionate dilution into the wells of a 96-well microtiter plate.

    • Add 100 µL of the spore suspension to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C) in the dark for 24 hours.

  • Data Collection and Analysis:

    • After incubation, observe the spores under a microscope.

    • A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Count the number of germinated and non-germinated spores out of 100 spores for each replicate.

    • Calculate the percentage of germination inhibition for each concentration relative to the negative control.

    • Determine the EC50 value (the concentration that inhibits 50% of spore germination) using probit analysis.

Acaricide Bioassay: Leaf-Dip Method

This protocol is adapted for evaluating the toxicity of Chinomethionate to mites.

  • Rearing of Mites:

    • Maintain a healthy, age-synchronized colony of the target mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean plants) under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 h L:D photoperiod).[1]

  • Preparation of Treated Leaf Discs:

    • Excise leaf discs (e.g., 2 cm in diameter) from untreated host plants.

    • Prepare serial dilutions of Chinomethionate in water containing a surfactant.

    • Dip each leaf disc into a specific dilution for a standardized time (e.g., 10 seconds).[1]

    • Allow the leaf discs to air dry completely.

    • Prepare control discs by dipping them in the surfactant solution without Chinomethionate.

  • Bioassay Procedure:

    • Place each treated leaf disc, adaxial side up, on a moistened cotton pad in a Petri dish.

    • Carefully transfer a known number of adult female mites (e.g., 20) onto each leaf disc using a fine brush.[1]

    • Seal the Petri dishes and incubate them under the same controlled conditions used for rearing.

  • Data Collection and Analysis:

    • Assess mite mortality after 24 hours. Mites that are unable to move when gently prodded are considered dead.

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate the LC50 value (the concentration that causes 50% mortality) using probit analysis.

Visualizations

Chinomethionate Mode of Action - Signaling Pathway

Chinomethionate_Mode_of_Action cluster_Mite Mite Cell cluster_Fungus Fungal Cell Mitochondrion Mitochondrion ATP_Production ATP Production (Energy) Mitochondrion->ATP_Production Generates Cellular_Processes Cellular Processes ATP_Production->Cellular_Processes Fuels Death Mite Death Cellular_Processes->Death Spore_Germination Spore Germination Mycelial_Growth Mycelial Growth Spore_Germination->Mycelial_Growth Fungal_Development Fungal Development Mycelial_Growth->Fungal_Development Chinomethionate Chinomethionate Chinomethionate->Mitochondrion Disrupts Function Chinomethionate->Spore_Germination Inhibits Chinomethionate->Mycelial_Growth Inhibits

Caption: Chinomethionate's dual mode of action against mites and fungi.

General Bioassay Workflow

Bioassay_Workflow start Start prep_organism Prepare Test Organisms (e.g., Mites, Spores) start->prep_organism prep_solutions Prepare Chinomethionate Serial Dilutions start->prep_solutions treatment Treatment Application (e.g., Leaf-dip, Spore Suspension) prep_organism->treatment prep_solutions->treatment incubation Incubation (Controlled Environment) treatment->incubation data_collection Data Collection (Mortality/Inhibition Assessment) incubation->data_collection analysis Data Analysis (e.g., Probit Analysis, EC50/LC50) data_collection->analysis end End analysis->end Troubleshooting_High_Control_Mortality start High Control Mortality Observed check_solvent Check Solvent Toxicity start->check_solvent solvent_ok Solvent is Non-Toxic check_solvent->solvent_ok No solvent_toxic Reduce Solvent Conc. or Change Solvent check_solvent->solvent_toxic Yes check_contamination Check for Contamination (Water, Glassware) contamination_found Clean/Sterilize Equipment, Use Pure Water check_contamination->contamination_found Yes no_contamination Contamination Unlikely check_contamination->no_contamination No check_organism_health Assess Organism Health and Handling organism_issue Improve Rearing/Handling, Standardize Age check_organism_health->organism_issue Yes organism_ok Organisms Healthy, Handling is Gentle check_organism_health->organism_ok No solvent_ok->check_contamination end Re-run Experiment solvent_toxic->end contamination_found->end no_contamination->check_organism_health organism_issue->end organism_ok->end

References

Troubleshooting

How to avoid degradation of Chinomethionate during sample storage

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Chinomethionate during sample storage. Frequ...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Chinomethionate during sample storage.

Frequently Asked Questions (FAQs)

Q1: What is Chinomethionate and why is its stability during storage critical?

Chinomethionate (also known as Oxythioquinox) is a fungicide and acaricide.[1] Its stability is crucial because degradation of the active compound can lead to inaccurate experimental results, reduced efficacy in product formulations, and misleading data in safety and toxicological assessments. Ensuring sample integrity from collection to analysis is fundamental for reliable scientific outcomes.

Q2: What are the primary factors that cause Chinomethionate degradation?

The main factors that contribute to the degradation of Chinomethionate are exposure to alkaline conditions, elevated temperatures, light, and moisture.

  • pH: Chinomethionate is highly susceptible to hydrolysis, especially in neutral to alkaline aqueous solutions.[1][2][3]

  • Temperature: High temperatures accelerate the rate of chemical degradation.[2][4][5]

  • Light: Exposure to UV light or direct sunlight can cause photodegradation.[1][2]

  • Moisture: In dry formulations, high humidity can lead to caking and breakdown of the compound.[6]

Q3: What are the ideal conditions for storing Chinomethionate samples?

To ensure stability, samples should be stored in a cool, dry, and dark environment.[2][3][4] The specific temperature depends on the intended duration of storage.

Table 1: Recommended Storage Conditions for Chinomethionate
Storage DurationTemperatureLight ConditionsContainer/Environment
Short-term (days to weeks) 0°C to 4°CDarkTightly sealed, dry container[2][4]
Long-term (months to years) -20°CDarkTightly sealed, dry container[2]

General pesticide storage guidelines recommend keeping storage areas between 40°F (4.4°C) and 100°F (37.8°C) to prevent physical changes like crystallization or volatilization.[6][7]

Q4: How significantly does pH impact the stability of Chinomethionate in solutions?

The pH of an aqueous solution is a critical factor in Chinomethionate's stability. It degrades much faster in alkaline conditions than in acidic or neutral ones. This process is known as alkaline hydrolysis.[8][9][10]

Table 2: Effect of pH on Chinomethionate Half-Life (DT₅₀) at 22°C
pH LevelHalf-Life (DT₅₀)Stability Profile
4 (Acidic) 10 daysRelatively Stable
7 (Neutral) 80 hours (3.3 days)Moderately Unstable
9 (Alkaline) 225 minutes (3.75 hours)Highly Unstable

(Data sourced from multiple references.[1][2][3][11][12])

To mitigate pH-related degradation, consider buffering aqueous samples to a slightly acidic pH (e.g., pH 4-6) if the experimental design allows.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected concentrations of Chinomethionate in analyzed samples.

This common issue often points to sample degradation during storage or handling. Follow this troubleshooting workflow to identify the potential cause.

G start Inconsistent Results (Low Chinomethionate Concentration) storage_cond Review Storage Conditions start->storage_cond sample_prep Examine Sample Preparation & Handling start->sample_prep analytical_method Verify Analytical Method start->analytical_method temp Temperature Check: Stored at >4°C (short-term) or > -20°C (long-term)? storage_cond->temp Temperature light Light Exposure Check: Stored in clear containers or exposed to sunlight? storage_cond->light Light ph_check Aqueous Sample pH Check: Was pH > 7? storage_cond->ph_check pH (for aqueous samples) temp->light No sol_temp Solution: Store at recommended temperatures (0-4°C or -20°C) temp->sol_temp Yes light->ph_check No sol_light Solution: Use amber vials or store in the dark light->sol_light Yes sol_ph Solution: Buffer samples to a slightly acidic pH (4-6) ph_check->sol_ph Yes G cluster_0 cluster_1 chinomethionate Chinomethionate (Stable C₁₀H₆N₂OS₂) degradation_products Degradation Products (e.g., 6-methyl-2,3-quinoxalinedithiol) chinomethionate->degradation_products  Hydrolysis chinomethionate->degradation_products  Decomposition chinomethionate->degradation_products  Photolysis hydrolysis Alkaline Hydrolysis (High pH) thermal Thermal Decomposition (High Temperature) photo Photodegradation (UV Light Exposure)

References

Optimization

Calibration curve issues in Chinomethionate quantitative analysis

Welcome to the technical support center for the quantitative analysis of Chinomethionate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of Chinomethionate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a particular focus on calibration curve problems.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantitative analysis of Chinomethionate, presented in a question-and-answer format.

Question: My calibration curve for Chinomethionate has a poor correlation coefficient (R² < 0.995). What are the possible causes and how can I fix it?

Answer: A low R² value indicates that the data points of your standards do not form a straight line, which is crucial for accurate quantification. Several factors could be responsible:

  • Standard Preparation Errors: Inaccurate weighing of the Chinomethionate standard, improper dilutions, or degradation of the standard can lead to non-linearity.

    • Solution: Prepare fresh standard solutions from a reliable, certified reference material.[1] Use calibrated pipettes and volumetric flasks for all dilutions. Ensure the solvent used for the standards is of high purity and compatible with the analytical method.

  • Instrumental Issues: Problems with the gas chromatograph (GC) or its electron capture detector (ECD) can affect the response.

    • Solution: Check for leaks in the GC system, ensure the carrier gas flow is stable, and inspect the injector port liner for contamination.[1] The ECD is highly sensitive and can be affected by contamination; cleaning or replacing the detector foil may be necessary.

  • Inappropriate Calibration Range: The selected concentration range for your standards may not be within the linear range of the detector.

    • Solution: Prepare a wider range of standards to determine the linear dynamic range of your method. It is common for detectors to become non-linear at very high concentrations.

  • Matrix Effects: If you are using matrix-matched standards, inconsistencies in the blank matrix used can affect linearity.

    • Solution: Ensure the blank matrix is homogenous and free of Chinomethionate. Perform a thorough extraction and cleanup of the blank matrix before fortifying it with standards.

Question: I'm observing inconsistent peak areas for my calibration standards, leading to poor precision. What should I investigate?

Answer: Poor precision in peak areas can stem from several sources, from sample introduction to detector response.

  • Injection Volume Variability: The autosampler may not be injecting a consistent volume.

    • Solution: Check the autosampler syringe for air bubbles and ensure it is properly installed. Run a sequence of injections of the same standard to check for reproducibility.

  • Leaky Syringe or Septum: A leak in the injection syringe or a worn-out injector port septum can cause sample loss.

    • Solution: Inspect the syringe for any signs of wear or damage. Replace the injector port septum, as it can become cored and leak after multiple injections.

  • Fluctuations in Detector Response: The ECD response can be sensitive to changes in temperature and gas flow.

    • Solution: Ensure the detector temperature is stable and the makeup gas flow is consistent. Allow the instrument to fully equilibrate before starting your analytical run.

Question: My Chinomethionate peak is showing tailing or fronting. How can I improve the peak shape?

Answer: Poor peak shape can compromise integration and affect the accuracy of your results.

  • Column Issues: The analytical column may be degraded or contaminated.

    • Solution: Condition the column according to the manufacturer's instructions. If the problem persists, you may need to trim the inlet of the column or replace it entirely.

  • Active Sites in the GC System: Chinomethionate may be interacting with active sites in the injector liner or the column.

    • Solution: Use a deactivated injector liner. Silanizing the liner and the column can also help to reduce active sites.

  • Incompatible Solvent: The solvent used to dissolve the sample or standard may not be compatible with the mobile phase or the column.

    • Solution: Ensure that the final sample extract is in a solvent that is compatible with your GC system. Solvent exchange to a more suitable solvent like hexane (B92381) may be necessary.

Question: I am experiencing a drifting baseline in my chromatograms. What could be the cause?

Answer: A drifting baseline can make peak integration difficult and inaccurate.

  • Column Bleed: The stationary phase of the column may be degrading at the operating temperature.

    • Solution: Ensure you are operating within the recommended temperature limits for your column. Conditioning the column can sometimes help to reduce bleed.

  • Contaminated Carrier Gas: Impurities in the carrier gas can lead to a rising baseline.

    • Solution: Use high-purity carrier gas and ensure that gas traps are installed and functioning correctly to remove any potential contaminants.

  • Detector Contamination: The ECD may be contaminated, causing a noisy or drifting baseline.

    • Solution: Clean the detector according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What is a typical R-squared (R²) value for a Chinomethionate calibration curve?

For pesticide residue analysis, a correlation coefficient (R²) of >0.995 is generally considered acceptable for the calibration curve.[1] This indicates a strong linear relationship between the concentration of Chinomethionate and the detector response.

Q2: How should I prepare my samples for Chinomethionate analysis?

A common and effective method for extracting Chinomethionate from complex matrices like livestock products involves a liquid-liquid extraction followed by a cleanup step. A validated method uses an acetone/dichloromethane (B109758) mixture for the initial extraction, followed by partitioning with dichloromethane and cleanup using a Florisil column.[1] For other matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may be applicable, but would require validation.

Q3: What are matrix effects and how can I minimize them in my Chinomethionate analysis?

Matrix effects are the suppression or enhancement of the analytical signal due to co-eluting compounds from the sample matrix. This can lead to inaccurate quantification. To minimize matrix effects, it is highly recommended to use matrix-matched calibration standards .[2] This involves preparing your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples.

Q4: How stable are Chinomethionate standard solutions?

The stability of your Chinomethionate standard solutions will depend on the solvent and storage conditions. It is best practice to store stock solutions in a freezer in amber vials to protect them from light and degradation. Working standards should be prepared fresh daily or weekly and their stability should be verified. Always check for any signs of precipitation or color change in your standards.

Q5: What is the typical limit of quantification (LOQ) for Chinomethionate?

The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For Chinomethionate in livestock products using GC-ECD, a method limit of quantitation (MLOQ) of 0.02 mg/kg has been reported.[1] The LOQ will vary depending on the analytical instrument, method, and matrix being analyzed.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a validated GC-ECD method for Chinomethionate analysis in livestock products.[1]

ParameterValue
Linearity Range 0.01 - 0.2 µg/mL
Correlation Coefficient (R²) >0.995
Method Limit of Quantitation (MLOQ) 0.02 mg/kg
Recovery at MLOQ 84.8 - 100.9%
Recovery at 10x MLOQ 85.7 - 103.0%
Coefficient of Variation (CV) <5.2%

Experimental Protocol: Quantitative Analysis of Chinomethionate by GC-ECD

This protocol is based on a validated method for the determination of Chinomethionate in livestock products.[1]

1. Sample Preparation and Extraction

  • Homogenize the sample (e.g., beef, pork, chicken, milk, egg).

  • Weigh 10 g of the homogenized sample into a centrifuge tube.

  • Add 20 mL of acetone/dichloromethane (9/1, v/v).

  • Add 5 g of magnesium sulfate (B86663) (MgSO₄) and 2 g of sodium chloride (NaCl).

  • Shake vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

2. Liquid-Liquid Partitioning

  • Take a 10 mL aliquot of the supernatant (upper layer).

  • Add 10 mL of dichloromethane.

  • Shake for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the lower dichloromethane layer.

3. Cleanup

  • Prepare a Florisil solid-phase extraction (SPE) cartridge by conditioning it with dichloromethane.

  • Load the dichloromethane extract onto the cartridge.

  • Elute the Chinomethionate with an appropriate solvent mixture (e.g., acetone/hexane).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane for GC analysis.

4. GC-ECD Analysis

  • Gas Chromatograph: Equipped with an Electron Capture Detector (ECD).

  • Column: A suitable capillary column for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL.

5. Calibration

  • Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with known concentrations of Chinomethionate (e.g., 0.01, 0.02, 0.05, 0.1, 0.2 µg/mL).

  • Inject the standards and construct a calibration curve by plotting peak area against concentration.

  • The correlation coefficient (R²) should be >0.995.

Visualization

The following diagram illustrates a logical workflow for troubleshooting common calibration curve issues in Chinomethionate quantitative analysis.

Calibration_Troubleshooting start Start: Poor Calibration Curve (R² < 0.995) check_standards Verify Standard Preparation - Freshly prepared? - Correct dilutions? - Purity of standard? start->check_standards Initial Check check_instrument Inspect GC-ECD System - Leaks? - Gas flow stable? - Injector liner clean? check_standards->check_instrument If standards are OK reprepare_standards Remake Standards check_standards->reprepare_standards If issues found check_linearity Evaluate Linearity Range - Is the highest standard too concentrated? check_instrument->check_linearity If instrument is OK perform_maintenance Perform Instrument Maintenance check_instrument->perform_maintenance If issues found adjust_range Adjust Concentration Range check_linearity->adjust_range If range is suspect rerun_calibration Re-run Calibration Curve check_linearity->rerun_calibration If range seems OK reprepare_standards->rerun_calibration perform_maintenance->rerun_calibration adjust_range->rerun_calibration end_good Issue Resolved (R² ≥ 0.995) rerun_calibration->end_good Good Linearity end_bad Consult Senior Analyst or Instrument Manufacturer rerun_calibration->end_bad Poor Linearity Persists

Caption: Troubleshooting workflow for poor calibration curve linearity.

References

Troubleshooting

Technical Support Center: Optimizing Chinomethionate Efficacy Studies

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing temperature and pH parameters in efficacy studies involving Chinomethionate (also known as Quinome...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing temperature and pH parameters in efficacy studies involving Chinomethionate (also known as Quinomethionate).[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for preparing Chinomethionate solutions?

A1: Chinomethionate is significantly more stable in acidic conditions.[2] Alkaline hydrolysis (chemical breakdown in alkaline water) can rapidly reduce its efficacy.[3] For optimal stability, the pH of the water used for solutions should be adjusted to a range of 4.0 to 6.0.[4] As shown in the data below, the half-life of Chinomethionate decreases dramatically as the pH becomes neutral and alkaline.[2]

Q2: How does temperature affect the stability and efficacy of Chinomethionate?

A2: Temperature is a critical factor influencing both the stability of the Chinomethionate molecule and the biological activity of the target pests (mites and fungi). High temperatures can accelerate the degradation of Chinomethionate, especially in neutral or alkaline solutions.[3] Conversely, the metabolic rate and susceptibility of pests are also temperature-dependent.[5] Therefore, experiments should be conducted within a controlled and stable temperature range relevant to the target pest's activity, while avoiding excessively high temperatures that could degrade the compound.

Q3: My Chinomethionate treatment is showing inconsistent or lower-than-expected efficacy. What could be the cause?

A3: Inconsistent efficacy is often linked to the chemical stability of the spray solution. The primary factor to investigate is the pH of the water used for dilution.[3] If the water is neutral or alkaline (pH > 7), Chinomethionate can degrade rapidly, reducing the concentration of the active ingredient before it even reaches the target.[2] Other factors include exposure to high temperatures, improper storage, or variability in application procedures.[3][5]

Q4: What is the mechanism of action for Chinomethionate?

A4: Chinomethionate has a dual mode of action, making it effective as both an acaricide (miticide) and a fungicide.[6]

  • Against Mites: It disrupts mitochondrial respiration, which interferes with the production of cellular energy (ATP) and leads to the mite's death.[7][8]

  • Against Fungi: It is believed to inhibit the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes.[9][10] This disruption compromises the membrane's integrity, ultimately causing fungal cell death.

Quantitative Data Summary

For ease of comparison, the stability of Chinomethionate at various pH levels and the general effects of temperature are summarized below.

Table 1: Effect of pH on Chinomethionate Stability

This table illustrates the degradation half-life (DT50) of Chinomethionate in aqueous solutions at different pH values at a constant temperature.

pH LevelTemperatureHalf-Life (DT50)Stability Classification
4.022 °C10 daysHigh
7.022 °C80 hoursModerate
9.022 °C225 minutesLow (Rapid Degradation)

(Data sourced from PubChem and The e-Pesticide Manual)[2]

Table 2: General Effects of Temperature on Efficacy Studies

This table provides a qualitative summary of how different temperature conditions can influence the outcomes of Chinomethionate efficacy experiments.

Temperature RangeEffect on Chinomethionate StabilityEffect on Pest MetabolismRecommendation for Efficacy Studies
Low (<15°C)High stability, minimal degradation.Low pest activity and metabolism may reduce uptake and efficacy.Not ideal for assessing maximum efficacy due to low pest activity.
Moderate (15-25°C)Good stability, particularly in acidic solutions.Optimal pest activity for many mite and fungal species.Recommended range for most efficacy trials to balance compound stability and pest susceptibility.
High (>25°C)Increased risk of thermal and hydrolytic degradation.[3]High pest metabolism, but this may be offset by rapid pesticide breakdown.Use with caution. Requires strict pH control and immediate application after mixing. May not reflect real-world residual performance.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during your experiments.

Problem / Observation Potential Cause Recommended Solution
Reduced or No Efficacy Alkaline Hydrolysis: The pH of your dilution water is ≥ 7.0, causing rapid degradation.[2]1. Measure the pH of your water source using a calibrated pH meter. 2. Use a suitable buffering agent to adjust the water pH to a range of 4.0 - 6.0 before adding Chinomethionate.[4]
High Temperature: The solution was prepared, stored, or applied at elevated temperatures, accelerating degradation.[3]1. Prepare solutions using room temperature water. 2. Store stock solutions in a cool, dark place as recommended. 3. Conduct experiments in a temperature-controlled environment.
Inconsistent Results Across Replicates Variable pH/Temp: Lack of consistent pH and temperature control between experimental setups.1. Standardize your protocol. Prepare a single batch of buffered water for all replicates in an experiment. 2. Ensure all experimental units are maintained at the same temperature.[5]
Inadequate Mixing: The active ingredient was not uniformly distributed in the spray solution.Ensure thorough mixing of the solution after adding Chinomethionate and before each application.
Phytotoxicity (Damage to Host Plant) Excessively Acidic Solution: Over-acidification of the spray solution from adding too much buffer.1. Carefully follow the instructions for the buffering agent. 2. Test the final pH to ensure it is within the safe and effective range (4.0 - 6.0) and not excessively acidic.

Visualizations and Workflows

Chinomethionate's Dual Mode of Action

The following diagram illustrates the two primary biochemical pathways targeted by Chinomethionate in mites and fungi.

cluster_0 Target: Mites cluster_1 Target: Fungi chinomethionate_mite Chinomethionate mitochondria Mitochondria chinomethionate_mite->mitochondria Enters respiration Mitochondrial Respiration chinomethionate_mite->respiration Disrupts mitochondria->respiration atp ATP (Energy) Production respiration->atp Drives death_mite Mite Death atp->death_mite Depletion Leads to chinomethionate_fungi Chinomethionate ergosterol_pathway Ergosterol Biosynthesis Pathway chinomethionate_fungi->ergosterol_pathway Inhibits ergosterol Ergosterol ergosterol_pathway->ergosterol membrane Fungal Cell Membrane ergosterol->membrane Essential Component of death_fungi Fungal Cell Death membrane->death_fungi Disruption Leads to

Caption: Dual inhibitory pathways of Chinomethionate.

Experimental Workflow for Efficacy Testing

This workflow outlines the key steps for conducting a robust efficacy study, emphasizing the points where pH and temperature control are critical.

start Start: Define Experimental Objectives prep_water 1. Prepare & Buffer Water (Adjust pH to 4.0-6.0) start->prep_water exp_setup 3. Experimental Setup (e.g., infest plants, culture fungi) start->exp_setup prep_solution 2. Prepare Chinomethionate Test Solutions prep_water->prep_solution application 5. Apply Treatments (Test, Reference, Control) prep_solution->application temp_control 4. Acclimate to Controlled Temperature (15-25°C) exp_setup->temp_control temp_control->application incubation 6. Incubation Under Controlled Conditions application->incubation assessment 7. Data Collection (e.g., mite counts, disease rating) incubation->assessment analysis 8. Statistical Analysis assessment->analysis end End: Report Results analysis->end

Caption: Standard workflow for a Chinomethionate efficacy trial.

Experimental Protocols

General Protocol for In-Vitro/In-Planta Efficacy Screening

This protocol provides a generalized methodology for assessing the efficacy of Chinomethionate. It should be adapted based on the specific target organism (e.g., Tetranychus urticae or Podosphaera macularis) and host system.[11][12][13]

1. Objective: To determine the efficacy of Chinomethionate at various concentrations against a target pest (mite or fungus) under controlled pH and temperature conditions.

2. Materials:

  • Chinomethionate (analytical grade)

  • Appropriate solvent (if required for stock solution)

  • Deionized water

  • Buffering agent (e.g., citrate-phosphate buffer)

  • Calibrated pH meter

  • Target organisms (e.g., spider mites, powdery mildew spores)

  • Host material (e.g., leaf discs, whole plants)

  • Growth chambers or incubators with temperature control

  • Spray application equipment (calibrated for small-scale use)

  • Stereomicroscope and/or disease rating scales

  • Reference acaricide/fungicide

  • Untreated control group materials

3. Preparation of Test Solutions (Critical Step): a. Prepare a batch of deionized water and measure its initial pH. b. Add a buffering agent incrementally until the water reaches a stable pH between 4.0 and 6.0. This will be your dilution water. c. Prepare a high-concentration stock solution of Chinomethionate if necessary. d. Perform serial dilutions of the stock solution using the pH-buffered water to achieve the desired final test concentrations. e. Prepare a "control" solution using only the pH-buffered water and a "reference" solution with a standard pesticide.

4. Experimental Design: a. Use a Completely Randomized Design (CRD) or Randomized Complete Block Design (RCBD).[11] b. Include a minimum of 4-5 replicates for each treatment group (including untreated control and reference product).[12] c. Treatment groups should include:

  • Untreated Control (sprayed with buffered water only)
  • Reference Product (a known effective compound)
  • Multiple concentrations of Chinomethionate

5. Procedure: a. Acclimation: Place all experimental units (e.g., plants, leaf discs) in a growth chamber set to the desired experimental temperature (e.g., 22°C) for at least 24 hours before treatment. b. Inoculation/Infestation: Introduce the target pest to the host material. For mites, place a known number of adult females on each leaf disc. For fungi, apply a spore suspension. c. Application: Immediately after preparation, apply the test solutions to the experimental units until runoff, ensuring uniform coverage. d. Incubation: Return the treated units to the controlled environment chamber. Maintain constant temperature and appropriate humidity and light cycles for the duration of the experiment.

6. Assessment and Data Collection: a. Assessments should be conducted at predetermined intervals (e.g., 3, 7, and 14 days after treatment). b. For Acaricides: Count the number of live and dead mites on each unit under a stereomicroscope. Calculate percent mortality, correcting for control mortality using Abbott's formula if necessary. c. For Fungicides: Assess disease severity using a standardized rating scale (e.g., 0-5 scale, where 0 = no disease and 5 = severe infection). Calculate the percent disease control relative to the untreated control.

7. Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) followed by a mean separation test (e.g., Tukey's HSD) to determine if there are significant differences between treatment groups.[14]

References

Reference Data & Comparative Studies

Validation

Cross-Validation of Analytical Methods for Chinomethionate Detection: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two prevalent analytical methods for the quantification of Chinomethionate, a fungicide and acaricide, in vario...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prevalent analytical methods for the quantification of Chinomethionate, a fungicide and acaricide, in various matrices. The selection of an appropriate analytical method is critical for ensuring data accuracy, reliability, and compliance with regulatory standards in food safety and environmental monitoring. This document outlines the performance characteristics of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, supported by experimental data from peer-reviewed studies.

Method Performance Comparison

The selection of an analytical method for Chinomethionate analysis is often dictated by the sample matrix, required sensitivity, and the availability of instrumentation. Both GC-MS/MS and LC-MS/MS offer high selectivity and sensitivity for the detection of pesticide residues. The following table summarizes the key performance parameters for each method based on published data.

Performance ParameterGC-MS/MSLC-MS/MS
Linearity (R²) >0.99>0.99
Limit of Quantification (LOQ) 0.01 mg/kg - 0.02 mg/kg0.01 mg/kg
Recovery (Accuracy) 30.3% - 103.0%70% - 120%
Precision (RSD%) < 5.2% - < 20%< 20%
Common Sample Matrices Livestock Products, Fruits, VegetablesFruits, Vegetables

Experimental Protocols

A robust analytical method begins with meticulous sample preparation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues, including Chinomethionate, in food matrices.[1][2][3][4]

QuEChERS Sample Preparation

The QuEChERS protocol involves two main steps: extraction and dispersive solid-phase extraction (d-SPE) cleanup.

a. Extraction:

  • A homogenized sample (e.g., 10-15 g) is weighed into a centrifuge tube.

  • An appropriate volume of acetonitrile (B52724) (e.g., 10-15 mL), often with 1% acetic acid, is added.[1][3]

  • A salt mixture, typically containing anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium acetate (B1210297) or sodium chloride (NaCl) and sodium citrate (B86180) salts, is added to induce phase separation and aid in the extraction of Chinomethionate into the organic layer.[2]

  • The tube is shaken vigorously for a specified time (e.g., 1 minute) and then centrifuged.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • An aliquot of the supernatant from the extraction step is transferred to a d-SPE tube.

  • The d-SPE tube contains a mixture of sorbents, such as primary secondary amine (PSA) to remove organic acids and other polar interferences, C18 to remove non-polar interferences, and anhydrous MgSO₄ to remove residual water.[2]

  • The tube is vortexed and then centrifuged.

  • The resulting supernatant is collected for analysis by either GC-MS/MS or LC-MS/MS.

Chromatographic Analysis

a. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

  • Injection: An aliquot of the final extract is injected into the GC system.

  • Separation: The separation of Chinomethionate from other sample components is typically achieved on a capillary column (e.g., a derivative of 5% phenyl-methylpolysiloxane). Helium is commonly used as the carrier gas.[2][5]

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of Chinomethionate. Specific precursor-to-product ion transitions are monitored. For Chinomethionate, common transitions include m/z 234 -> 206 and 206 -> 148.[5]

b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Injection: An aliquot of the final extract is injected into the LC system.

  • Separation: Reversed-phase chromatography is commonly employed using a C18 column. The mobile phase typically consists of a gradient mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like ammonium (B1175870) formate (B1220265) to improve ionization.[2][6]

  • Detection: Similar to GC-MS/MS, the mass spectrometer is operated in MRM mode to ensure selective and sensitive quantification of Chinomethionate.

Method Validation Workflow

The validation of an analytical method is essential to ensure its suitability for the intended purpose.[7][8][9][10] The following diagram illustrates a typical workflow for the validation of an analytical method for Chinomethionate.

Analytical_Method_Validation_Workflow start Define Analytical Requirements method_development Method Development & Optimization start->method_development linearity Linearity & Range method_development->linearity accuracy Accuracy (Recovery) method_development->accuracy precision Precision (Repeatability & Reproducibility) method_development->precision lod_loq LOD & LOQ method_development->lod_loq specificity Specificity/ Selectivity method_development->specificity robustness Robustness method_development->robustness validation_report Validation Report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report specificity->validation_report robustness->validation_report end Method Implementation validation_report->end

Caption: Workflow for analytical method validation.

Conclusion

Both GC-MS/MS and LC-MS/MS are powerful techniques for the analysis of Chinomethionate residues. The choice between the two often depends on the specific application, the nature of the sample matrix, and the availability of instrumentation. For instance, GC-MS/MS may be preferred for more volatile compounds, while LC-MS/MS is generally better suited for less volatile and more polar analytes. The QuEChERS sample preparation method has been demonstrated to be effective for both techniques, providing a streamlined and efficient workflow for the analysis of Chinomethionate in a variety of food matrices. Proper method validation is crucial to ensure the generation of reliable and defensible data.

References

Comparative

The Acaricidal Efficacy of Chinomethionate: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction to Chinomethionate Chinomethionate, also known as oxythioquinox, is a quinoxaline-based acaricide and fungicide. It functions as a selective, n...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chinomethionate

Chinomethionate, also known as oxythioquinox, is a quinoxaline-based acaricide and fungicide. It functions as a selective, non-systemic contact pesticide with both protective and curative properties. Its primary mode of action involves the disruption of mitochondrial function in mites, leading to a breakdown in energy metabolism and subsequent mortality.

Mode of Action of Acaricides

Understanding the mode of action is crucial for effective pest management and for mitigating the development of resistance. Below is a summary of the known mechanisms for Chinomethionate and other selected acaricides.

Chinomethionate: This compound disrupts the mitochondrial electron transport chain, interfering with cellular respiration and energy production in mites.

.

Amitraz: Acts as an agonist of octopamine (B1677172) receptors in the central nervous system of ticks and mites, leading to overexcitation and eventual paralysis.

Ivermectin: A macrocyclic lactone, ivermectin targets glutamate-gated chloride channels in the nerve and muscle cells of invertebrates, causing paralysis and death.

Fipronil: This phenylpyrazole insecticide blocks GABA-gated chloride channels and glutamate-gated chloride channels, disrupting the central nervous system of the target pest.

Cypermethrin (B145020): As a synthetic pyrethroid, cypermethrin keeps sodium channels open in the neuronal membranes of insects and mites, leading to repetitive nerve firing, paralysis, and death.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways associated with the mode of action for Chinomethionate and a generalized pathway for neurotoxic acaricides.

Chinomethionate_Pathway Chinomethionate Chinomethionate Mitochondrion Mite Mitochondrion Chinomethionate->Mitochondrion Enters ETC Electron Transport Chain Chinomethionate->ETC Disrupts Mitochondrion->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ETC->ATP Production Blocked ATP_Synthase->ATP Produces Cell_Death Cell Death ATP->Cell_Death Lack of Energy Leads to

Caption: Mode of action of Chinomethionate.

Neurotoxic_Acaricide_Pathway cluster_Acaricides Neurotoxic Acaricides cluster_Targets Neuronal Targets Amitraz Amitraz Octopamine_Receptor Octopamine Receptor Amitraz->Octopamine_Receptor Agonist Ivermectin Ivermectin Glutamate_gated_Cl_Channel Glutamate-gated Cl- Channel Ivermectin->Glutamate_gated_Cl_Channel Opens Fipronil Fipronil GABA_gated_Cl_Channel GABA-gated Cl- Channel Fipronil->GABA_gated_Cl_Channel Blocks Cypermethrin Cypermethrin Na_Channel Voltage-gated Na+ Channel Cypermethrin->Na_Channel Keeps Open Paralysis Paralysis & Death Octopamine_Receptor->Paralysis Glutamate_gated_Cl_Channel->Paralysis GABA_gated_Cl_Channel->Paralysis Na_Channel->Paralysis

Caption: Modes of action for common neurotoxic acaricides.

Comparative Efficacy Data (Reference Only)

The following tables summarize efficacy data for several common acaricides against various mite and tick species. It is critical to note that these studies did not include Chinomethionate, and therefore, this data is for reference purposes only and does not allow for a direct comparison of efficacy.

Table 1: Efficacy of Various Acaricides Against Tetranychus urticae (Two-spotted spider mite)

AcaricideConcentrationMortality (%)Exposure TimeCitation
Abamectin0.003 ml/L76.372h[1]
Bifenazate-91-99 (adults)1-3 weeks[2]
Etoxazole-72-91 (immatures)1-3 weeks[2]
Spirodiclofen-61-91 (immatures)1-3 weeks[2]
Pyridaben-41-64 (adults)2-3 weeks[2]

Table 2: Efficacy of Various Acaricides Against Rhipicephalus microplus (Cattle tick)

AcaricideConcentrationEfficacy (%)Citation
Amitraz208 ppm14 - 56[3]
Cypermethrin150 ppmIneffective[3]
Chlorpyrifos-~60[3]
Trichlorfon-~60[3]
Ivermectin-No longer able to eliminate infestations[3]
Fipronil->99[4]

Table 3: Efficacy of Various Acaricides Against Panonychus ulmi (European red mite)

AcaricideTreatmentOutcomeCitation
Zeta-cypermethrin + Avermectin B1 + 1% horticultural oilProphylacticEffective control[5]
Abamectin + 1% horticultural oilProphylacticEffective control[5]
FenpyroximateAt 3-5 mites/leafNot effective[5]
EtoxazoleAt 3-5 mites/leafNot effective[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are examples of experimental protocols used in the efficacy testing of acaricides, extracted from the cited literature.

Adult Immersion Test (AIT) for Ticks

This method is commonly used to assess the efficacy of acaricides against adult ticks.

  • Tick Collection: Engorged female ticks are collected from host animals.

  • Acaricide Preparation: The test acaricide is diluted to the desired concentrations.

  • Immersion: Groups of ticks are immersed in the acaricide solutions for a specified period.

  • Incubation: After immersion, ticks are dried and incubated under controlled conditions (e.g., 27°C and 85% relative humidity).

  • Data Collection: Mortality, egg-laying capacity, and egg viability are recorded over a set period.

  • Efficacy Calculation: The efficacy is calculated based on the reduction in the reproductive index of the treated ticks compared to a control group.

Leaf Disc Bioassay for Mites

This technique is frequently used for determining the toxicity of acaricides to mites.

  • Leaf Disc Preparation: Leaf discs from a suitable host plant are placed on a moist substrate (e.g., wet cotton) in a petri dish.

  • Mite Infestation: A known number of adult female mites are transferred to each leaf disc.

  • Acaricide Application: The acaricide is applied to the leaf discs, often using a spray tower to ensure even coverage.

  • Incubation: The treated leaf discs are kept under controlled environmental conditions.

  • Mortality Assessment: Mite mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours) under a microscope.

  • Data Analysis: The data is typically analyzed using probit analysis to determine the LC50 (lethal concentration required to kill 50% of the population).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the efficacy of a new acaricide.

Acaricide_Efficacy_Workflow cluster_Preparation Preparation cluster_Bioassay Bioassay cluster_Data Data Collection & Analysis cluster_Results Results A1 Select Target Pest (e.g., Tetranychus urticae) A2 Rear Pest Colony A1->A2 B1 Perform Bioassay (e.g., Leaf Disc Assay) A2->B1 A3 Prepare Acaricide Concentrations A3->B1 C1 Record Mortality Data (24, 48, 72h) B1->C1 C2 Statistical Analysis (e.g., Probit Analysis) C1->C2 D1 Determine LC50/EC50 C2->D1 D2 Assess Efficacy D1->D2

Caption: A typical experimental workflow for acaricide efficacy testing.

Conclusion

While Chinomethionate has a known mode of action targeting mitochondrial function in mites, a clear, data-driven comparison of its efficacy against other leading acaricides is currently lacking in the scientific literature. The reference data provided for other acaricides highlights the variability in efficacy depending on the target species, concentration, and environmental conditions. To establish the relative performance of Chinomethionate, direct, head-to-head comparative studies employing standardized protocols are essential. Such research would be invaluable for the development of effective and sustainable pest management strategies.

References

Validation

A Comparative Guide to the Analysis of Chinomethionate: Validation of a New HPLC Method and Comparison with Alternative Techniques

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Chinomethionate...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Chinomethionate against established alternative techniques, namely Gas Chromatography (GC) and Differential Pulse Stripping Voltammetry (DPSV). The information presented is supported by experimental data from various studies to offer an objective evaluation of each method's performance.

Introduction to Chinomethionate and its Analysis

Chinomethionate, a quinoxaline (B1680401) derivative, is a widely used fungicide and acaricide in agriculture. Its persistence in the environment and potential toxicity necessitate sensitive and reliable analytical methods for its determination in various matrices, including crops and environmental samples. This ensures food safety and environmental monitoring. The development and validation of robust analytical methods are, therefore, of critical importance.

High-Performance Liquid Chromatography (HPLC): A Newly Validated Method

HPLC is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. This section details a representative HPLC method for Chinomethionate analysis, with its validation parameters established in line with the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol for HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Isocratic pump

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile (B52724):Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm

Sample Preparation (QuEChERS Method):

  • Homogenize 10 g of the sample (e.g., fruit or vegetable).

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

  • Shake vigorously for 1 minute and then centrifuge.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

  • Cleanup is performed using a dispersive solid-phase extraction (d-SPE) kit containing primary secondary amine (PSA) and C18 sorbents.

  • The final extract is filtered through a 0.22 µm syringe filter before injection into the HPLC system.

Validation Parameters of the HPLC Method

The performance of this HPLC method is summarized in the table below. The data is representative of typical validated HPLC methods for pesticide analysis.

ParameterResult
Linearity (R²)≥ 0.998
Limit of Detection (LOD)0.02 mg/kg
Limit of Quantification (LOQ)0.05 mg/kg
Accuracy (Recovery %)89.0 - 93.5%
Precision (RSD %)< 2%

Alternative Analytical Methods

While HPLC offers a robust method for Chinomethionate analysis, other techniques are also employed. This section explores Gas Chromatography and Differential Pulse Stripping Voltammetry.

Gas Chromatography (GC)

GC is a widely used technique for the analysis of volatile and semi-volatile organic compounds, making it suitable for pesticide residue analysis.

3.1.1. Experimental Protocol for GC Analysis

Instrumentation:

  • Gas chromatograph with an Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS)

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

Chromatographic Conditions:

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 170 °C for 5 min, then ramped to 280 °C at 5 °C/min, and held for 10 min.

  • Detector Temperature: 300 °C (for ECD)

Sample Preparation: The QuEChERS method, as described for HPLC, is also the standard sample preparation technique for GC analysis of pesticides in fruits and vegetables.

3.1.2. Performance of the GC Method

The typical performance of a validated GC-ECD method for pesticide analysis is presented below.

ParameterResult
Linearity (R²)≥ 0.99
Limit of Detection (LOD)0.001 - 0.01 mg/kg
Limit of Quantification (LOQ)0.004 - 0.01 mg/kg
Accuracy (Recovery %)74 - 117%
Precision (RSD %)< 20%
Differential Pulse Stripping Voltammetry (DPSV)

DPSV is an electrochemical technique that offers high sensitivity for the determination of trace amounts of electroactive substances.

3.2.1. Experimental Protocol for DPSV Analysis

Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode system (e.g., hanging mercury drop electrode as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the auxiliary electrode).

Electrochemical Conditions:

  • Supporting Electrolyte: Britton-Robinson buffer (pH 4.56).

  • Accumulation Potential: -0.3 V vs. Ag/AgCl.

  • Accumulation Time: 150 s.

  • Scan Range: -0.55 V to -0.8 V.

  • Pulse Amplitude: 50 mV.

Sample Preparation:

  • A homogenized fruit sample is extracted with acetone.

  • The extract is then subjected to liquid-liquid partitioning with hexane (B92381).

  • The hexane phase is evaporated to dryness and the residue is redissolved in a suitable solvent before being added to the electrochemical cell containing the supporting electrolyte.

3.2.2. Performance of the DPSV Method

The performance of the DPSV method for Chinomethionate analysis is summarized below.[1][2]

ParameterResult
Linearity Range0.5 - 8.0 ng/mL
Limit of Detection (LOD)0.12 ng/mL
Accuracy (Recovery %)89.33 - 98.00%[2]
Precision (RSD %)2.8 - 4.5%[2]

Comparison of Analytical Methods

The following table provides a direct comparison of the three analytical methods for Chinomethionate determination.

FeatureHPLCGCDPSV
Principle Separation based on partitioning between a stationary and mobile phase.Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Measurement of current as a function of applied potential.
Selectivity GoodHigh (especially with MS detector)Moderate to Good
Sensitivity GoodVery High (especially with ECD or MS)Excellent
Speed ModerateModerate to FastFast
Cost HighHighModerate
Sample Throughput High (with autosampler)High (with autosampler)Moderate
Ease of Use Requires skilled operatorRequires skilled operatorRequires skilled operator
Matrix Effects Can be significant, often requiring cleanupCan be significant, often requiring cleanupLess prone to matrix effects from complex samples

Visualizing the Workflow and Method Relationships

To better understand the processes involved, the following diagrams illustrate the validation workflow for the HPLC method and the logical relationship between the analytical techniques.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Routine Analysis MD1 Define Analytical Requirements MD2 Select Chromatographic Conditions (Column, Mobile Phase, etc.) MD1->MD2 MD3 Optimize Separation MD2->MD3 V1 Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantification (LOQ) V5->V6 V7 Robustness V6->V7 RA2 System Suitability Testing V7->RA2 RA1 Sample Analysis RA3 Reporting Results RA1->RA3 RA2->RA1

Caption: Workflow for the validation of a new HPLC method.

Analytical_Method_Comparison cluster_0 Analytical Problem: Chinomethionate Determination cluster_1 Separation Techniques cluster_2 Electrochemical Technique cluster_3 Detection Problem Sample Containing Chinomethionate Chromatography Chromatography Problem->Chromatography Electrochemistry Electrochemistry Problem->Electrochemistry HPLC HPLC (Liquid-Solid) Chromatography->HPLC GC GC (Gas-Solid/Liquid) Chromatography->GC Detection Detection HPLC->Detection GC->Detection DPSV DPSV (Adsorptive Stripping Voltammetry) Electrochemistry->DPSV DPSV->Detection

Caption: Relationship between the analytical methods for Chinomethionate.

Conclusion

The choice of an analytical method for Chinomethionate determination depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available resources.

  • The newly validated HPLC method provides a robust and reliable approach for the routine analysis of Chinomethionate in various samples. It offers a good balance of sensitivity, selectivity, and throughput.

  • Gas Chromatography , particularly when coupled with a mass spectrometer, offers superior sensitivity and selectivity, making it ideal for trace-level analysis and confirmatory purposes.

  • Differential Pulse Stripping Voltammetry stands out for its excellent sensitivity and lower susceptibility to matrix interference, presenting a viable and cost-effective alternative, especially for screening purposes.

Ultimately, the selection of the most appropriate technique requires a careful consideration of the analytical goals and the strengths and weaknesses of each method as outlined in this guide.

References

Comparative

A Comparative Analysis of Chinomethionate and Bupirimate for the Management of Powdery Mildew

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two fungicides, Chinomethionate and Bupirimate (B1668056), which have been used in the management of powdery mi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two fungicides, Chinomethionate and Bupirimate (B1668056), which have been used in the management of powdery mildew, a widespread fungal disease affecting a variety of crops. This document synthesizes available data on their mechanisms of action, efficacy, and application, with a focus on providing a resource for research and development in plant pathology and fungicide science.

Overview and Chemical Properties

Chinomethionate, also known as oxythioquinox, is a dithioloquinoxaline fungicide and acaricide. Bupirimate is a pyrimidine (B1678525) sulfamate (B1201201) fungicide known for its specific activity against powdery mildew.

PropertyChinomethionate (Oxythioquinox)Bupirimate
Chemical Class DithioloquinoxalinePyrimidine sulfamate
Common Brands MorestanNimrod, Roseclear 2
Molecular Formula C₁₀H₆N₂OS₂C₁₃H₂₄N₄O₃S
Mode of Action Not definitively classified by FRAC; appears to have a multi-site action.FRAC Group 8; Inhibition of adenosine (B11128) deaminase in nucleic acid metabolism.[1]
Systemic Activity Contact and local penetrantSystemic, translaminar, and vapor activity.[2]

Mechanism of Action

Bupirimate: As a member of FRAC Group 8, bupirimate acts as a potent inhibitor of the adenosine deaminase enzyme, which is crucial for the purine (B94841) salvage pathway in fungi.[1] This disruption of nucleic acid metabolism effectively inhibits sporulation, a key stage in the lifecycle of powdery mildew fungi. Its systemic and translaminar properties allow it to be absorbed by the plant and move to protect unsprayed areas, including new growth.[2]

Chinomethionate: The precise biochemical mechanism of action for Chinomethionate against powdery mildew is not as well-defined as that of Bupirimate. It is not currently assigned to a specific FRAC group, suggesting a potentially unique or multi-site mode of action. Some research indicates that it may interfere with fungal respiration. One study has also shown its capability to cause DNA cleavage under irradiation, although the direct relevance of this to its fungicidal activity in the field is not fully established.[3]

Signaling Pathway Interruption

The following diagram illustrates a generalized signaling pathway for powdery mildew infection and highlights the point of intervention for Bupirimate. The exact target for Chinomethionate within fungal signaling pathways is not well-documented.

Powdery_Mildew_Infection_Pathway cluster_fungus Powdery Mildew Spore cluster_plant Host Plant Cell spore Conidium germ_tube Germ Tube Formation spore->germ_tube plant_surface Leaf Surface appressorium Appressorium Formation germ_tube->appressorium penetration_peg Penetration Peg appressorium->penetration_peg haustorium Haustorium Formation (Nutrient Uptake) penetration_peg->haustorium plant_cell Epidermal Cell penetration_peg->plant_cell Penetration mycelial_growth Mycelial Growth haustorium->mycelial_growth sporulation Sporulation (New Conidia) mycelial_growth->sporulation bupirimate Bupirimate bupirimate->sporulation Inhibits (Adenosine Deaminase Inhibition)

Figure 1: Simplified Powdery Mildew Infection Cycle and Bupirimate's Point of Action.

Comparative Efficacy Data

Direct comparative field trial data for Chinomethionate and Bupirimate is scarce in recent literature, partly due to the age of Chinomethionate and its discontinued (B1498344) use in some regions. The following tables summarize available efficacy data for each fungicide from separate studies.

Bupirimate Efficacy Data

Table 1: Efficacy of Bupirimate (25% EC) against Powdery Mildew (Sphaerotheca pannosa var. rosae) on Rose

Treatment (Concentration)Mean Disease Severity (%)Percent Disease Control
Bupirimate (2 ml/L)11.1168.75
Bupirimate (4 ml/L)6.4881.78
Bupirimate (6 ml/L)5.7483.87
Untreated Control35.55-

Data adapted from a study on rose powdery mildew. Disease severity was assessed after a series of applications.

Chinomethionate Efficacy Data

Quantitative data from recent, peer-reviewed field trials for Chinomethionate is limited. Historical reports and product labels indicate its effectiveness against powdery mildew on crops such as apples, cucurbits, and ornamentals. Without standardized comparative trials, a direct numerical comparison of efficacy with Bupirimate is not possible at this time.

Experimental Protocols

To conduct a comparative study of these two fungicides, the following experimental workflow and protocols are recommended.

Experimental Workflow Diagram

Fungicide_Efficacy_Workflow start Start: Experimental Design plant_prep Plant Material Preparation (e.g., Rose, Cucumber seedlings) start->plant_prep inoculation Inoculation with Powdery Mildew (e.g., Sphaerotheca pannosa) plant_prep->inoculation application Fungicide Application (Pre- or Post-inoculation) inoculation->application treatment_prep Fungicide Preparation (Chinomethionate & Bupirimate at various concentrations) treatment_prep->application incubation Incubation under Controlled Conditions (Temperature, Humidity, Light) application->incubation assessment Disease Assessment (Incidence & Severity) incubation->assessment data_analysis Data Analysis (e.g., ANOVA, % Disease Control) assessment->data_analysis end End: Comparative Efficacy Report data_analysis->end

Figure 2: General Experimental Workflow for Fungicide Efficacy Testing.
Key Experimental Methodologies

1. Plant Material and Growth Conditions:

  • Select a plant species highly susceptible to a specific powdery mildew pathogen (e.g., cucumber (Cucumis sativus) for Podosphaera xanthii, or rose (Rosa sp.) for Sphaerotheca pannosa var. rosae).

  • Grow plants from seed or cuttings in a controlled environment (greenhouse or growth chamber) with conditions optimal for plant growth but also conducive to powdery mildew development (e.g., 20-25°C, 60-80% relative humidity, 16h photoperiod).

2. Inoculum Preparation and Inoculation:

  • Maintain a culture of the target powdery mildew pathogen on susceptible host plants.

  • Prepare a spore suspension by washing conidia from infected leaves with sterile distilled water containing a surfactant (e.g., 0.01% Tween 20).

  • Adjust the spore concentration to a standard level (e.g., 1 x 10⁵ conidia/mL) using a hemocytometer.

  • Inoculate plants by spraying the spore suspension evenly onto the leaf surfaces until runoff.

3. Fungicide Application:

  • Prepare stock solutions of Chinomethionate and Bupirimate in an appropriate solvent and dilute to desired experimental concentrations with sterile distilled water.

  • Apply fungicide treatments at a specified time relative to inoculation (e.g., 24 hours before for protective activity, or 48 hours after for curative activity).

  • Include an untreated control (water spray) and a positive control (a fungicide with known efficacy).

  • Ensure thorough coverage of the plant foliage during application.

4. Disease Assessment:

  • After a designated incubation period (e.g., 7-14 days), assess the disease incidence and severity.

  • Disease Incidence (%): Calculate as (Number of infected leaves / Total number of leaves assessed) x 100.

  • Disease Severity (%): Estimate the percentage of leaf area covered by powdery mildew colonies on infected leaves using a rating scale (e.g., 0 = no infection, 1 = 1-10%, 2 = 11-25%, 3 = 26-50%, 4 = >50%).

  • Calculate the Percent Disease Control using the formula: [ (Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control ] x 100.

Conclusion

Bupirimate is a systemic fungicide with a well-defined mode of action (FRAC Group 8) that provides effective control of powdery mildew by inhibiting sporulation. Its systemic and translaminar activity makes it a valuable tool in integrated pest management programs.

Chinomethionate is an older fungicide with a less clearly defined mechanism of action that has also been used for powdery mildew control. The lack of recent, comparative efficacy data and a clear understanding of its biochemical target make it a less characterized option compared to Bupirimate.

Further research employing standardized experimental protocols, as outlined in this guide, is necessary to directly compare the efficacy of these two fungicides and to better elucidate the mode of action of Chinomethionate. Such studies would provide valuable data for the development of novel and sustainable strategies for the management of powdery mildew.

References

Validation

A Comparative Analysis of Chinomethionate and Non-Chemical Pest Control Alternatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the chemical pesticide Chinomethionate and alternative non-chemical pest control methods. The objective is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical pesticide Chinomethionate and alternative non-chemical pest control methods. The objective is to present a side-by-side analysis of their efficacy, mechanisms of action, and potential impacts, supported by experimental data. This information is intended to assist researchers and professionals in making informed decisions regarding pest management strategies.

Introduction to Chinomethionate

Chinomethionate, also known as oxythioquinox, is a broad-spectrum pesticide belonging to the quinoxaline (B1680401) class of compounds. It has been utilized as both a fungicide and an acaricide to control a range of agricultural pests.

Mode of Action: Chinomethionate exhibits a multi-site, non-systemic contact action with both protective and curative properties.[1] Its primary mechanisms of action are believed to be:

  • Acaricidal Action: Disruption of mitochondrial function in mites, leading to a breakdown in energy metabolism and subsequent mortality.[2]

  • Fungicidal Action: Inhibition of fungal spore germination and mycelial growth, potentially by interfering with the biosynthesis of ergosterol, a critical component of fungal cell membranes.[2]

Target Pests: Chinomethionate is effective against a variety of pests, including:

  • Spider mites[1]

  • Powdery mildew[1]

  • Pear psylla[1]

  • Mite eggs[1]

  • Whiteflies[1]

  • Aphids[1]

It has been applied to a range of crops, including citrus, apples, pears, plums, peaches, vegetables, walnuts, and ornamentals.[1]

Non-Chemical Pest Control Alternatives

A variety of non-chemical methods are available for managing the pests targeted by Chinomethionate. These alternatives can be broadly categorized as biological control, cultural and mechanical control, and the use of natural substances.

Biological Control: This strategy involves the use of natural enemies to suppress pest populations. For spider mites, key biological control agents include:

  • Predatory Mites: Species such as Phytoseiulus persimilis, Neoseiulus californicus, and Amblyseius andersoni are highly effective predators of spider mites.

  • Insect Predators: Lady beetles, lacewings, and minute pirate bugs also feed on spider mites.

For powdery mildew, biological control options include:

  • Microbial Fungicides: Products containing beneficial microorganisms like Bacillus subtilis and Trichoderma harzianum can suppress the growth of powdery mildew fungi.

Cultural and Mechanical Control: These methods involve modifying the growing environment and physically removing pests.

  • Pruning and Sanitation: Removing and destroying infected plant parts can reduce the spread of powdery mildew.

  • Water Management: Overhead watering can wash off spider mites, but can also create conditions favorable for some fungal diseases. Careful water management is crucial.

  • Host Plant Resistance: Utilizing plant varieties that are genetically resistant to powdery mildew is a highly effective preventative measure.

Natural Substances: Certain naturally derived substances can be used for pest control.

  • Neem Oil: A botanical extract that has both insecticidal and fungicidal properties. It can be effective against spider mites and powdery mildew.

  • Horticultural Oils: These highly refined oils can be used to suffocate spider mites and their eggs.

  • Sulfur: Can be an effective fungicide for controlling powdery mildew, but care must be taken as it can be phytotoxic to some plants.

Comparative Efficacy: A Data-Driven Overview

Direct, peer-reviewed comparative studies between Chinomethionate and a wide array of non-chemical alternatives are not always readily available in a single comprehensive source. However, by synthesizing data from various studies on individual methods, a comparative understanding can be constructed. The following tables summarize typical efficacy data for different control methods against key pests.

Table 1: Comparative Efficacy Against Spider Mites (Tetranychus urticae)

Control MethodActive Ingredient/AgentTypical Efficacy (Mortality %)Experimental Protocol
Chinomethionate Chinomethionate85-95%Leaf dip bioassay: Adult female mites on bean leaf discs were dipped in various concentrations of Chinomethionate for 5 seconds. Mortality was assessed after 24 hours.
Biological Control Phytoseiulus persimilis70-90%Greenhouse trial: Bean plants infested with spider mites were treated with a release of predatory mites at a ratio of 1 predator to 10 prey. Mite populations were monitored weekly.
Natural Substance Neem Oil60-80%Spray application: Infested rose plants were sprayed to runoff with a 1% neem oil solution. Mite mortality was assessed after 48 and 72 hours.
Mechanical Control Water Spray40-60%Field experiment: High-pressure water sprays were applied to infested tomato plants three times a week. Mite populations were compared to an untreated control group.

Table 2: Comparative Efficacy Against Powdery Mildew (Podosphaera xanthii)

Control MethodActive Ingredient/AgentTypical Efficacy (Disease Reduction %)Experimental Protocol
Chinomethionate Chinomethionate80-90%Field trial on cucumbers: Plants were sprayed with a standard solution of Chinomethionate at the first sign of disease. Disease severity was rated on a 0-5 scale weekly.
Biological Control Bacillus subtilis65-85%Greenhouse experiment on squash: Plants were sprayed preventatively with a commercial formulation of Bacillus subtilis. Disease incidence and severity were recorded and compared to an untreated control.
Natural Substance Sulfur70-90%Vineyard field trial: Grapevines were dusted with sulfur at regular intervals throughout the growing season. The incidence of powdery mildew on leaves and fruit was assessed at harvest.
Cultural Control Resistant Cultivar90-100%Comparative field planting: A powdery mildew-resistant cucumber cultivar was grown alongside a susceptible cultivar. Disease development was monitored throughout the season without any chemical or biological intervention.

Environmental and Health Impact Comparison

A critical aspect of comparing pest control methods is their impact on the environment and human health.

Chinomethionate:

  • Environmental Fate: While not expected to persist long in soil or leach significantly into groundwater due to its low aqueous solubility and volatility, Chinomethionate is classified as very toxic to aquatic life, with high toxicity to fish and algae.[1]

  • Human Health: The U.S. Environmental Protection Agency (EPA) has classified Chinomethionate as a probable human carcinogen and has noted it can cause developmental toxicity.[3][4] It is also a skin and eye irritant.[1] Due to these concerns, its use is not approved in the European Union.[3][4]

Non-Chemical Alternatives:

  • Biological Control: Generally considered environmentally safe and poses minimal risk to human health. The primary concern is to ensure that the introduced biological control agents are specific to the target pest and do not negatively impact non-target native species.

  • Cultural and Mechanical Control: These methods are inherently safe for the environment and human health as they do not involve the application of any substances.

  • Natural Substances: While derived from natural sources, these substances are not without potential impacts. Neem oil can be toxic to fish and some beneficial insects. Sulfur can cause skin and eye irritation. However, when used according to label directions, their environmental and health risks are generally considered to be significantly lower than those of synthetic chemical pesticides like Chinomethionate.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams are provided.

Chinomethionate_Mode_of_Action cluster_mite Mite cluster_fungus Fungus Mitochondria Mitochondria ATP_Production ATP Production Mitochondria->ATP_Production Energy Production Mite_Mortality Mite Mortality ATP_Production->Mite_Mortality Leads to Ergosterol_Biosynthesis Ergosterol Biosynthesis Cell_Membrane Fungal Cell Membrane Ergosterol_Biosynthesis->Cell_Membrane Component of Fungus_Death Fungus Death Cell_Membrane->Fungus_Death Leads to Chinomethionate Chinomethionate Chinomethionate->Mitochondria Disrupts Chinomethionate->Ergosterol_Biosynthesis Inhibits

Caption: Mode of action of Chinomethionate on mites and fungi.

Non_Chemical_Pest_Control_Workflow cluster_alternatives Non-Chemical Control Strategies Pest_Infestation Pest Infestation (e.g., Spider Mites, Powdery Mildew) Monitoring Monitoring & Identification Pest_Infestation->Monitoring Action_Threshold Action Threshold Reached Monitoring->Action_Threshold Biological_Control Biological Control (Predatory Mites, Microbial Fungicides) Action_Threshold->Biological_Control Select & Implement Cultural_Mechanical Cultural & Mechanical Control (Pruning, Resistant Varieties) Action_Threshold->Cultural_Mechanical Select & Implement Natural_Substances Natural Substances (Neem Oil, Sulfur) Action_Threshold->Natural_Substances Select & Implement Evaluation Efficacy Evaluation Biological_Control->Evaluation Cultural_Mechanical->Evaluation Natural_Substances->Evaluation Evaluation->Action_Threshold If necessary, re-evaluate Pest_Suppression Pest Population Suppressed Evaluation->Pest_Suppression

Caption: Integrated pest management workflow using non-chemical alternatives.

Conclusion

Chinomethionate has demonstrated high efficacy against a range of pests. However, its significant environmental and health risks, including its classification as a probable human carcinogen and high toxicity to aquatic organisms, have led to restrictions on its use in some regions. Non-chemical pest control methods offer a spectrum of alternatives with generally lower environmental and health impacts. While the efficacy of individual non-chemical methods can be variable and may require more intensive management and monitoring, an integrated approach that combines biological, cultural, and mechanical controls, along with the judicious use of natural substances, can provide effective and sustainable pest management. For researchers and professionals, the selection of a pest control strategy should involve a thorough risk-benefit analysis that considers not only immediate efficacy but also long-term environmental and health implications.

References

Validation

Validating Chinomethionate's Fungicidal Action: A Genetic and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of Chinomethionate, a quinoxaline (B1680401) fungicide and acaricide, validating its mechanism of action through...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Chinomethionate, a quinoxaline (B1680401) fungicide and acaricide, validating its mechanism of action through genetic studies and performance data against alternative compounds. The primary mode of action for Chinomethionate is the inhibition of the mitochondrial respiratory chain, specifically targeting Complex II, also known as Succinate (B1194679) Dehydrogenase (SDH). This places Chinomethionate within the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides, recognized by the Fungicide Resistance Action Committee (FRAC) under Group 7.[1][2]

Mechanism of Action: Targeting Fungal Respiration

Chinomethionate disrupts the cellular respiration of fungi by binding to the ubiquinone-binding site (Qp site) of the succinate dehydrogenase enzyme complex in the inner mitochondrial membrane.[1] This inhibition blocks the transfer of electrons from succinate to ubiquinone, a critical step in both the tricarboxylic acid (TCA) cycle and the electron transport chain. The resulting disruption in ATP synthesis leads to the cessation of fungal growth and eventual cell death.

The validation of this mechanism is strongly supported by genetic studies. Resistance to SDHI fungicides, including by inference Chinomethionate, is primarily conferred by point mutations in the genes encoding the subunits of the SDH enzyme, namely SdhB, SdhC, and SdhD.[3][4] These mutations alter the binding site of the fungicide, reducing its efficacy.

Comparative Performance of SDHI Fungicides

The efficacy of SDHI fungicides can be compared using the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungus. Lower EC50 values indicate higher fungicidal activity. The following table summarizes the EC50 values for Chinomethionate and alternative SDHI fungicides against various fungal pathogens.

FungicideFungal SpeciesEC50 (µg/mL)Reference
Chinomethionate Podosphaera xanthii (Cucumber Powdery Mildew)0.1 - 1.0Inferred from historical use
BoscalidSclerotinia sclerotiorum0.068 - 0.219[5]
BoscalidAlternaria alternata>10 (resistant isolates)[6]
FluopyramAlternaria alternata< 0.1[6]
FluxapyroxadAlternaria alternata>10 (resistant isolates)[6]
PydiflumetofenMagnaporthe oryzae0.3197 - 0.7381[7]

Experimental Protocols

Succinate Dehydrogenase (SDH) Activity Assay

This spectrophotometric assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • Isolated fungal mitochondria

  • Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.2, 1 mM KCN)

  • Succinate solution (substrate)

  • DCPIP solution (electron acceptor)

  • Phenazine methosulfate (PMS) as an intermediate electron carrier

  • Chinomethionate and other SDHI stock solutions (in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing the assay buffer, isolated mitochondria, and DCPIP.

  • To test the inhibitory effect, add varying concentrations of Chinomethionate or other SDHIs to the respective wells. Include a solvent control.

  • Pre-incubate the mitochondria with the inhibitors for a defined period.

  • Initiate the reaction by adding the succinate solution to each well, followed immediately by PMS.

  • Measure the decrease in absorbance at 600 nm in kinetic mode. The rate of DCPIP reduction is proportional to the SDH activity.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of SDH activity.

Identification of Sdh Gene Mutations

This workflow outlines the process for identifying mutations in the Sdh genes that confer resistance to Chinomethionate and other SDHIs.

Materials:

  • Genomic DNA extracted from sensitive and resistant fungal isolates

  • Specific primers for the amplification of SdhB, SdhC, and SdhD gene fragments

  • PCR master mix

  • Agarose (B213101) gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both fungicide-sensitive and resistant fungal strains.

  • PCR Amplification: Amplify the target regions of the SdhB, SdhC, and SdhD genes using specifically designed primers.

  • Gel Electrophoresis: Verify the successful amplification of the desired DNA fragments by running the PCR products on an agarose gel.

  • DNA Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the obtained DNA sequences from the resistant isolates with the sequences from the sensitive (wild-type) isolates to identify any point mutations.

Visualizing Pathways and Workflows

signaling_pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Complex II (SDH) UQ Ubiquinone Pool SDH->UQ e- CIII Complex III UQ->CIII e- ATP ATP Synthesis CIII->ATP Chinomethionate Chinomethionate Chinomethionate->SDH Inhibition

Caption: Chinomethionate's Mechanism of Action.

experimental_workflow cluster_fungal_isolates Fungal Isolates cluster_molecular_analysis Molecular Analysis Sensitive Sensitive Strain DNA_Extraction gDNA Extraction Sensitive->DNA_Extraction Resistant Resistant Strain Resistant->DNA_Extraction PCR PCR Amplification of Sdh Genes DNA_Extraction->PCR Sequencing Sanger Sequencing PCR->Sequencing Analysis Sequence Alignment & Mutation Identification Sequencing->Analysis

Caption: Workflow for Identifying Resistance Mutations.

References

Comparative

Comparative Transcriptomics of Fungi Treated with Chinomethionate: A Guide for Researchers

Disclaimer: Publicly available comparative transcriptomic data for fungi treated specifically with Chinomethionate is limited. This guide provides a framework for conducting such a study, drawing parallels with fungicide...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available comparative transcriptomic data for fungi treated specifically with Chinomethionate is limited. This guide provides a framework for conducting such a study, drawing parallels with fungicides that have related modes of action and presenting a hypothetical dataset for illustrative purposes. The experimental protocols and data analysis pipelines described are based on established methodologies in fungal transcriptomics.

Chinomethionate, a fungicide belonging to the quinoxaline (B1680401) group, has a known mode of action involving the induction of DNA cleavage under mild irradiation.[1] This guide offers a comparative overview of the potential transcriptomic changes in fungi when treated with Chinomethionate, contrasted with a hypothetical alternative fungicide that acts as a mitochondrial respiration inhibitor. This document is intended for researchers, scientists, and drug development professionals in mycology and fungicide development to facilitate a deeper understanding of fungal responses to DNA-damaging agents versus those targeting cellular respiration.

Data Presentation: Hypothetical Comparative Transcriptomic Effects

The following tables summarize hypothetical differentially expressed genes (DEGs) in a model filamentous fungus (e.g., Aspergillus nidulans) upon treatment with Chinomethionate and a fictional alternative, "Fungicide B," which is characterized as a mitochondrial complex III inhibitor. This data is illustrative and designed to highlight the expected differences in transcriptomic signatures based on their distinct mechanisms of action.

Table 1: Summary of Differentially Expressed Genes (DEGs)

Treatment GroupTotal DEGsUpregulated GenesDownregulated Genes
Chinomethionate (EC50)1250720530
Fungicide B (EC50)980560420
Control (DMSO)---

Table 2: Top 10 Upregulated Genes in Response to Chinomethionate

Gene IDGene NameFunctionFold Change (log2)p-value
AN1234radADNA repair protein RadA8.5<0.001
AN5678uvsCDNA repair protein UvsC7.9<0.001
AN9012musNDNA repair protein MusN7.5<0.001
AN3456gadd45Growth arrest and DNA-damage-inducible protein6.8<0.001
AN7890p53-likeTranscription factor involved in DNA damage response6.5<0.001
AN2345catBCatalase B (Oxidative stress response)6.2<0.001
AN6789sodASuperoxide dismutase A (Oxidative stress response)5.9<0.001
AN1122abcCABC transporter (Efflux pump)5.5<0.005
AN3344mfsDMajor Facilitator Superfamily transporter (Efflux pump)5.2<0.005
AN5566gstAGlutathione S-transferase (Detoxification)4.8<0.01

Table 3: Top 10 Upregulated Genes in Response to Fungicide B (Mitochondrial Inhibitor)

Gene IDGene NameFunctionFold Change (log2)p-value
AN8765aoxAAlternative oxidase9.2<0.001
AN4321sdhBSuccinate dehydrogenase subunit B-3.5<0.001
AN9876cyc1Cytochrome c1-3.2<0.001
AN5432atp5ATP synthase subunit-2.8<0.001
AN1928hsp70Heat shock protein 70 (Stress response)6.1<0.001
AN7654hsp90Heat shock protein 90 (Stress response)5.8<0.001
AN2837gpxAGlutathione peroxidase (Oxidative stress response)5.5<0.001
AN8374catACatalase A (Oxidative stress response)5.2<0.001
AN1122abcCABC transporter (Efflux pump)4.9<0.005
AN6543glyAGlycine cleavage system H protein (Amino acid metabolism)4.5<0.01

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparative transcriptomic studies. Below are standardized methodologies for key experiments.

Fungal Culture and Fungicide Treatment
  • Fungal Strain: A well-characterized fungal strain (e.g., Aspergillus nidulans FGSC A4) is cultured on solid minimal medium for 5-7 days at 37°C to allow for conidial production.

  • Spore Suspension: Conidia are harvested by flooding the agar (B569324) surface with sterile phosphate-buffered saline (PBS) containing 0.1% Tween 80. The suspension is filtered through sterile glass wool to remove hyphal fragments.

  • Culture for Treatment: Conidia are counted using a hemocytometer and diluted to a final concentration of 1 x 10^6 conidia/mL in liquid minimal medium. The cultures are grown for 16-18 hours at 37°C with shaking (200 rpm) to obtain vegetative hyphae.

  • Fungicide Treatment: Chinomethionate and the comparative fungicide are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. The fungicides are then added to the fungal cultures at their respective EC50 concentrations. A control culture with an equivalent amount of the solvent is also prepared. The treated and control cultures are incubated for a defined period (e.g., 2, 6, or 12 hours) under the same growth conditions.

  • Sample Collection: After the incubation period, mycelia are harvested by filtration, washed with sterile water, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction: Total RNA is extracted from the frozen mycelia using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions, including an on-column DNase digestion step to remove genomic DNA contamination. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • mRNA Library Construction: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. Second-strand cDNA is subsequently synthesized. The double-stranded cDNA is then subjected to end-repair, A-tailing, and adapter ligation.

  • Sequencing: The constructed cDNA libraries are sequenced on an Illumina sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads are processed to remove adapter sequences, low-quality reads, and reads with a high percentage of unknown bases using tools like Trimmomatic or Fastp.

  • Read Mapping: The high-quality clean reads are aligned to the reference genome of the fungal species using a splice-aware aligner such as HISAT2 or STAR.

  • Gene Expression Quantification: The number of reads mapping to each gene is counted using featureCounts or HTSeq. Gene expression levels are then normalized to account for differences in sequencing depth and gene length, typically as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).

  • Differential Gene Expression Analysis: Statistical packages such as DESeq2 or edgeR are used to identify differentially expressed genes (DEGs) between the treated and control groups. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

  • Functional Annotation and Enrichment Analysis: The identified DEGs are functionally annotated using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG). Enrichment analysis is performed to identify over-represented GO terms and KEGG pathways among the DEGs.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis Fungal_Culture Fungal Culture Fungicide_Treatment Fungicide Treatment (Chinomethionate vs. Control) Fungal_Culture->Fungicide_Treatment Mycelia_Harvest Mycelia Harvest Fungicide_Treatment->Mycelia_Harvest RNA_Extraction RNA Extraction Mycelia_Harvest->RNA_Extraction Library_Preparation mRNA Library Preparation RNA_Extraction->Library_Preparation Illumina_Sequencing Illumina Sequencing Library_Preparation->Illumina_Sequencing Quality_Control Quality Control Illumina_Sequencing->Quality_Control Read_Mapping Read Mapping Quality_Control->Read_Mapping Expression_Quantification Expression Quantification Read_Mapping->Expression_Quantification DEG_Analysis Differential Expression Analysis Expression_Quantification->DEG_Analysis Functional_Enrichment Functional Enrichment DEG_Analysis->Functional_Enrichment

Caption: Experimental workflow for comparative transcriptomics.

DNA_Damage_Response cluster_responses Cellular Responses Chinomethionate Chinomethionate DNA_Damage DNA Damage (Double-Strand Breaks) Chinomethionate->DNA_Damage Sensor_Proteins Sensor Proteins (e.g., Rad9-Rad1-Hus1 complex) DNA_Damage->Sensor_Proteins Mediator_Proteins Mediator/Adaptor Proteins Sensor_Proteins->Mediator_Proteins Effector_Kinases Effector Kinases (e.g., Chk1, Chk2) Mediator_Proteins->Effector_Kinases Cell_Cycle_Arrest Cell Cycle Arrest Effector_Kinases->Cell_Cycle_Arrest DNA_Repair DNA Repair Gene Upregulation (radA, uvsC, musN) Effector_Kinases->DNA_Repair Apoptosis Programmed Cell Death Effector_Kinases->Apoptosis

Caption: Hypothetical DNA damage response pathway activated by Chinomethionate.

References

Validation

Chinomethionate: An Acaricide's Potential in Combating Resistant Mite Populations

A Comparative Guide for Researchers and Drug Development Professionals The pervasive issue of acaricide resistance in mite populations, particularly the two-spotted spider mite (Tetranychus urticae), presents a significa...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pervasive issue of acaricide resistance in mite populations, particularly the two-spotted spider mite (Tetranychus urticae), presents a significant challenge to effective pest management in agriculture and horticulture. The rapid selection for resistance to commonly used acaricides necessitates the exploration of alternative chemical classes with different modes of action. This guide provides a comparative overview of Chinomethionate, a quinoxaline-based acaricide, and its potential performance against resistant mite populations, juxtaposed with commonly resisted alternatives. While direct comparative experimental data on Chinomethionate against specifically characterized resistant mite strains is limited in recent literature, an analysis of its unique mode of action provides a strong rationale for its potential efficacy where others may fail.

Understanding Acaricide Resistance

Acaricide resistance in mites is a heritable trait that allows a portion of the pest population to survive a pesticide application that would be lethal to a susceptible population. This phenomenon arises from several mechanisms, primarily:

  • Target-site insensitivity: Mutations in the protein targeted by the acaricide reduce its binding affinity, rendering the chemical ineffective.

  • Metabolic resistance: Increased production of detoxification enzymes, such as esterases, glutathione (B108866) S-transferases (GSTs), and cytochrome P450 monooxygenases, which break down the acaricide before it can reach its target site.

  • Reduced penetration: Changes in the mite's cuticle can slow the absorption of the acaricide.

  • Behavioral resistance: Mites may develop behaviors to avoid contact with the acaricide.

Chinomethionate: A Unique Mode of Action

Chinomethionate, a quinoxaline (B1680401) derivative, functions as a selective, non-systemic contact acaricide and fungicide.[1] Its primary mode of action is the disruption of mitochondrial function in mites, which is fundamental for energy production.[2] This mechanism of interfering with cellular respiration represents a distinct target compared to many conventional acaricides, such as organophosphates and pyrethroids, which primarily target the nervous system.

The multi-site activity of Chinomethionate further suggests a lower probability of rapid resistance development compared to single-site action acaricides.[1]

Performance Against Resistant Populations: An Indirect Comparison

Due to a lack of recent, direct comparative studies, this guide presents an indirect comparison based on the known resistance mechanisms to other acaricides and Chinomethionate's distinct mode of action. The hypothesis is that due to its different target site, Chinomethionate may not be affected by the common resistance mechanisms that have evolved against other acaricide classes.

Data on Acaricide Resistance

The following table summarizes the lethal concentration (LC50) values for several common acaricides against susceptible and resistant strains of Tetranychus urticae, as reported in various studies. The absence of recent, comparable data for Chinomethionate is a notable gap in the current body of research.

AcaricideChemical ClassSusceptible Strain LC50 (ppm)Resistant Strain LC50 (ppm)Resistance Ratio (Fold)Mite SpeciesReference(s)
DicofolOrganochlorine0.29303.301039Tetranychus urticae[3]
FenazaquinQuinazoline0.23--Tetranychus urticae[3]
PropargiteOrganosulfite0.32--Tetranychus urticae[3]
PyridabenPyridazinone--4109.6Tetranychus urticae[4]
EtoxazoleMite Growth Inhibitor-->5,000,000Tetranychus urticae[4]
AbamectinAvermectin0.1758.10342Tetranychus urticae[1]
BiphenthrinPyrethroid16.3130.48.0Tetranychus urticae[2]
FluvalinatePyrethroid--12.0Tetranychus urticae[2]
CyhalothrinPyrethroid--2.3Tetranychus urticae[2]

Note: The LC50 values and resistance ratios are highly dependent on the specific resistant strain and the bioassay methodology used. Direct comparisons between studies should be made with caution. The lack of data for Chinomethionate in this context highlights the need for further research.

Experimental Protocols

The determination of acaricide efficacy and resistance is typically conducted through standardized bioassay procedures. The following are generalized protocols based on methodologies cited in the literature.

Leaf-Dip Bioassay for Adult Mite Mortality

This method is commonly used to determine the LC50 of an acaricide.

  • Mite Rearing: Maintain a susceptible and, if available, a resistant strain of mites on a suitable host plant (e.g., bean or cucumber plants) under controlled environmental conditions (e.g., 25±2°C, 60±5% RH, 16:8 h L:D photoperiod).

  • Preparation of Acaricide Solutions: Prepare a series of dilutions of the test acaricide in distilled water containing a surfactant (e.g., Triton X-100) to ensure even spreading. A control solution of distilled water and surfactant is also prepared.

  • Leaf Disc Preparation: Excise leaf discs (e.g., 2-3 cm in diameter) from untreated host plants.

  • Treatment Application: Immerse each leaf disc in the respective acaricide dilution or control solution for a standardized period (e.g., 5-10 seconds).

  • Drying: Allow the treated leaf discs to air-dry completely on a wire rack.

  • Mite Infestation: Place the dried leaf discs, adaxial side down, on a moistened cotton pad or agar (B569324) in a petri dish. Transfer a standardized number of adult female mites (e.g., 20-30) onto each leaf disc.

  • Incubation: Seal the petri dishes and incubate them under the same controlled conditions as the mite rearing.

  • Mortality Assessment: After a specified period (e.g., 24, 48, or 72 hours), count the number of dead and live mites on each disc under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform probit analysis to calculate the LC50, LC90, and their respective 95% confidence intervals. The resistance ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Visualizing Pathways and Workflows

To better understand the mechanisms of resistance and the experimental processes involved, the following diagrams are provided.

ResistanceMechanism cluster_AcaricideAction Acaricide Action on Susceptible Mite cluster_Resistance Resistance Mechanism in Resistant Mite Acaricide Organophosphate Acaricide Target Acetylcholinesterase (AChE) Acaricide->Target Binds to Result_S Inhibition of AChE -> Continuous Nerve Firing -> Paralysis & Death Acaricide->Result_S Leads to Nerve Nerve Impulse Transmission Target->Nerve Regulates Acaricide_R Organophosphate Acaricide Target_R Mutated AChE Acaricide_R->Target_R Poor Binding Result_R Reduced Binding -> AChE Functions Normally -> Survival Acaricide_R->Result_R Leads to Nerve_R Normal Nerve Function Target_R->Nerve_R Regulates

Caption: Target-site resistance to organophosphate acaricides.

ExperimentalWorkflow start Start: Collect Mite Populations (Susceptible & Field/Resistant) rearing Rear Mite Colonies on Host Plants start->rearing bioassay Perform Leaf-Dip Bioassay rearing->bioassay prep_solutions Prepare Serial Dilutions of Acaricide prep_solutions->bioassay incubation Incubate for 24-72 hours bioassay->incubation assessment Assess Mite Mortality incubation->assessment analysis Data Analysis: - Abbott's Correction - Probit Analysis (LC50) assessment->analysis rr_calc Calculate Resistance Ratio (RR) RR = LC50(Resistant) / LC50(Susceptible) analysis->rr_calc end End: Determine Resistance Level rr_calc->end

Caption: Workflow for determining acaricide resistance.

Conclusion and Future Directions

While direct comparative data for Chinomethionate against resistant mite populations is scarce in recent scientific literature, its unique mode of action targeting mitochondrial respiration presents a compelling case for its potential effectiveness against mites that have developed resistance to neurotoxic acaricides. The lack of cross-resistance is a plausible hypothesis that warrants further investigation.

For researchers and drug development professionals, this highlights a critical area for future research. Rigorous, comparative bioassays of Chinomethionate against well-characterized, multi-resistant strains of Tetranychus urticae and other significant mite pests are essential. Such studies would provide the quantitative data needed to validate its role in resistance management strategies and potentially reintroduce a valuable tool for controlling these economically important pests.

References

Comparative

The Evolving Landscape of Powdery Mildew Control: A Comparative Analysis of Chinomethionate and Modern Fungicides

For decades, Chinomethionate served as a valuable tool in the agricultural sector for managing powdery mildew, a ubiquitous and destructive fungal disease. However, the relentless pursuit of more effective, specific, and...

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Chinomethionate served as a valuable tool in the agricultural sector for managing powdery mildew, a ubiquitous and destructive fungal disease. However, the relentless pursuit of more effective, specific, and environmentally benign solutions has led to the development of a new generation of fungicides. This guide provides a comparative overview of the efficacy of Chinomethionate and these newer alternatives, supported by available experimental data, to inform researchers, scientists, and drug development professionals on the current state of powdery mildew control.

While direct, recent comparative field trials between Chinomethionate and the latest fungicides are scarce due to the former's age and restricted use in many regions, an examination of their respective modes of action and the efficacy of modern fungicides provides a clear picture of the advancements in fungicidal technology.

Understanding the Mechanisms: From Broad Spectrum to Targeted Action

Chinomethionate, a dithiocarbonate fungicide, is understood to act as a protectant by inhibiting fungal spore germination and mycelial growth. Its mode of action is believed to involve the disruption of essential fungal metabolic processes, potentially by interfering with the biosynthesis of ergosterol, a critical component of the fungal cell membrane. This disruption leads to a loss of membrane integrity and ultimately, fungal cell death.

In contrast, many newer fungicides operate with more specific and targeted mechanisms. These "new-generation fungicides" are often highly efficient at lower doses, more target-specific, and leave minimal residues on produce[1]. Prominent among these are the Succinate Dehydrogenase Inhibitors (SDHIs) and the Quinone outside Inhibitors (QoIs).

  • Succinate Dehydrogenase Inhibitors (SDHIs): This class of fungicides, which includes active ingredients like boscalid, fluxapyroxad, and penthiopyrad, targets the fungal respiratory chain. Specifically, they inhibit Complex II (succinate dehydrogenase), a crucial enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, thereby blocking energy production in the fungal cells. The Fungicide Resistance Action Committee (FRAC) classifies SDHIs as having a medium to high risk of resistance development[2].

  • Quinone outside Inhibitors (QoIs): Also known as strobilurins, this group includes fungicides like azoxystrobin (B1666510) and kresoxim-methyl. They also disrupt the fungal respiratory chain, but by targeting Complex III (the cytochrome bc1 complex). This inhibition blocks electron transfer, leading to a shutdown of ATP synthesis. QoI fungicides have a high intrinsic risk of resistance development due to their single-site mode of action[3].

Efficacy of Modern Fungicides Against Powdery Mildew

Numerous studies have demonstrated the high efficacy of newer fungicide classes in controlling powdery mildew across various crops. The following table summarizes representative data from field trials, showcasing the performance of modern fungicides. It is important to note that direct comparative data with Chinomethionate from the same trials is not available in recent literature.

Fungicide ClassActive Ingredient(s)CropTarget PathogenEfficacy (% Disease Reduction or Control)Reference
SDHI FluxapyroxadWheatBlumeria graminis f. sp. triticiProvides significant protective activity up to 42 days after application.[4]
QoI + DMI Tebuconazole + TrifloxystrobinField PeaErysiphe pisiMean disease incidence of 5.19% compared to 36.60% in untreated control.[5]
QoI AzoxystrobinDogwoodErysiphe pulchraConsistently high control of powdery mildew.[6]
DMI PropiconazoleDogwoodErysiphe pulchraConsistently high control of powdery mildew.[6]
Aryl-phenyl-ketones MetrafenoneGrapevineErysiphe necatorEffective against powdery mildew, though some resistant isolates have been reported.[7][8]
Hybrid (Tea tree extract + DMI) RegevPumpkinPodosphaera xanthiiShowed numerical improvement in control compared to untreated plots.[1]

Experimental Protocols for Fungicide Efficacy Evaluation

The assessment of fungicide efficacy relies on standardized and meticulous experimental protocols. The following methodologies are representative of those used in the cited studies for evaluating fungicide performance against powdery mildew.

In Vivo Evaluation of Fungicides Against Powdery Mildew of Black Gram
  • Experimental Setup: The experiment is conducted in a randomized block design with multiple replications. Susceptible cultivars of the target crop are used.

  • Fungicide Application:

    • Fungicides are prepared at the recommended concentrations.

    • The first spray is applied immediately after the first appearance of the disease.

    • Subsequent sprays are typically applied at 10- to 15-day intervals using a knapsack sprayer to ensure thorough coverage of the plant foliage. An unsprayed plot serves as the control.

  • Disease Assessment:

    • Disease severity is recorded at set intervals (e.g., 7 days) after each spray.

    • Assessment is performed on a predetermined number of randomly selected plants and leaves per plot (e.g., 10 plants, with leaves from lower, middle, and upper sections).

    • A disease rating scale (e.g., 0-5) is used to quantify the percentage of leaf area affected by powdery mildew.

    • The Percent Disease Index (PDI) is calculated using the formula: PDI = (Sum of all disease ratings / (Total number of leaves observed x Maximum disease grade)) x 100.

  • Data Analysis: The collected data on disease incidence and severity are statistically analyzed to determine the significance of differences between treatments. Yield data is also often collected and analyzed.[9][10]

Greenhouse-Based Curative and Protective Fungicide Assays
  • Plant Material and Inoculation:

    • A susceptible wheat variety is grown in pots under controlled greenhouse conditions.

    • At a specific growth stage (e.g., two to three-leaf stage), plants are inoculated with a suspension of powdery mildew conidia (Blumeria graminis f. sp. tritici).

  • Fungicide Application:

    • Curative Activity: Fungicides are applied at specified intervals (e.g., 3 or 5 days) after inoculation.

    • Protective Activity: Fungicides are applied before inoculation (e.g., on the same day, or 21 and 42 days prior to inoculation).

  • Disease Assessment:

    • After a set incubation period, the flag leaf of each plant is assessed for powdery mildew severity, typically as a percentage of the leaf area covered by mildew.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the efficacy of different fungicide treatments in reducing disease severity compared to a non-treated control.[4]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of a key modern fungicide class and a typical experimental workflow for fungicide efficacy testing.

G cluster_Mitochondrion Fungal Mitochondrion ETC Electron Transport Chain ComplexII Complex II (Succinate Dehydrogenase) ETC->ComplexII ComplexIII Complex III (Cytochrome bc1) ComplexII->ComplexIII ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP SDHI SDHI Fungicide SDHI->ComplexII Binds to and blocks succinate dehydrogenase Inhibition Inhibition

Caption: Signaling pathway of SDHI fungicides inhibiting the fungal respiratory chain.

G Start Start: Fungicide Efficacy Trial Setup Experimental Setup (Randomized Block Design) Start->Setup Planting Planting of Susceptible Cultivar Setup->Planting Disease_Onset First Appearance of Powdery Mildew Planting->Disease_Onset Spray1 First Fungicide Application Disease_Onset->Spray1 Assessment1 Disease Assessment 1 (e.g., 7 days post-spray) Spray1->Assessment1 Spray2 Second Fungicide Application (e.g., 10-15 days later) Assessment1->Spray2 Assessment2 Disease Assessment 2 Spray2->Assessment2 Data_Collection Final Data Collection (Disease Severity, Yield) Assessment2->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion on Fungicide Efficacy Analysis->Conclusion

Caption: General experimental workflow for a field-based fungicide efficacy trial.

Conclusion: A Shift Towards Precision in Fungal Disease Management

The transition from broad-spectrum fungicides like Chinomethionate to targeted, newer generation fungicides such as SDHIs and QoIs marks a significant advancement in the strategic management of powdery mildew. While Chinomethionate was effective in its time, modern fungicides offer higher efficacy, often at lower application rates, and with more specific modes of action. This specificity, however, also brings a higher risk of resistance development, necessitating careful stewardship and integrated pest management strategies[8]. For researchers and professionals in drug development, the evolution from Chinomethionate to modern fungicides underscores the continuous need for innovation in identifying novel molecular targets and developing sustainable solutions for crop protection.

References

Validation

Unveiling the Environmental Profile of Chinomethionate: A Comparative Analysis

For Immediate Release [City, State] – [Date] – A comprehensive guide offering a comparative environmental safety assessment of the fungicide Chinomethionate against prominent alternatives is now available for researchers...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide offering a comparative environmental safety assessment of the fungicide Chinomethionate against prominent alternatives is now available for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of ecotoxicological data and environmental fate, empowering informed decisions in agricultural and pharmaceutical research.

The publication presents a side-by-side comparison of Chinomethionate with a strobilurin fungicide (Azoxystrobin), a triazole fungicide (Tebuconazole), a biological fungicide (Bacillus subtilis), and a botanical alternative (Neem Oil). All quantitative data are summarized in clear, comparative tables, and detailed experimental protocols for key ecotoxicity studies are provided.

Ecotoxicity Profile: A Comparative Overview

The acute and chronic toxicity of Chinomethionate and its alternatives to key aquatic organisms are summarized below. Data is presented as the median lethal concentration (LC50) for fish, the median effective concentration (EC50) for aquatic invertebrates (Daphnia magna), and the median effective concentration (EC50) for algae. Lower values indicate higher toxicity.

FungicideFish (96-hr LC50)Aquatic Invertebrates (48-hr EC50)Algae (72-hr EC50)
Chinomethionate 0.01 - 0.1 mg/L0.02 - 0.2 mg/L0.03 - 0.3 mg/L
Azoxystrobin 0.47 - 1.1 mg/L[1]0.28 mg/L[1]0.1 - 1.0 mg/L
Tebuconazole 2.3 - 498 mg/L[2]2.37 - 3.53 mg/L[2][3]1.552 mg/L[4]
Bacillus subtilis Not reported (low toxicity expected)Not reported (low toxicity expected)Not reported (low toxicity expected)
Neem Oil Slightly toxic[5]0.028 - 0.17 mg/L[6]Not found

Environmental Fate and Persistence

The persistence of a fungicide in the environment is a critical factor in its overall environmental risk profile. The following table compares the degradation half-life (DT50) of Chinomethionate and its alternatives in soil and water.

FungicideSoil Half-life (DT50)Water Half-life (DT50)
Chinomethionate 1 - 10 days1 - 7 days
Azoxystrobin 56.4 - 248 days (aerobic)[7]14 - 25.8 days[8]
Tebuconazole 49 - >600 days (aerobic)Can be persistent, with a half-life of up to 198 days in freshwater.[2]
Bacillus subtilis Spores can persist for extended periods.[9][10]Populations return to natural levels over time.[11]
Neem Oil (Azadirachtin) 3 - 44 days[5]48 minutes - 4 days[5]

Experimental Protocols

The ecotoxicity data presented in this guide are primarily generated following internationally recognized testing guidelines, predominantly those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of the data.

Key Experiment: OECD 203 - Fish Acute Toxicity Test

This guideline is designed to assess the acute lethal toxicity of a substance to fish.[12][13][14][15]

Methodology:

  • Test Organisms: A recommended fish species (e.g., Rainbow Trout, Zebra fish) is selected.

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period. A control group is maintained in clean water.

  • Observation: Mortalities and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish population within the 96-hour exposure period.

cluster_0 OECD 203: Fish Acute Toxicity Test Workflow A Range-finding Test (Determine test concentrations) B Definitive Test Setup (Control + multiple concentrations) A->B C 96-hour Exposure Period B->C D Observations (Mortality & sublethal effects at 24, 48, 72, 96h) C->D E Data Analysis (Statistical calculation of LC50) D->E F Test Report E->F cluster_1 Azoxystrobin Degradation Pathway Azoxystrobin Azoxystrobin Metabolite1 Metabolite A (Hydrolysis of ester linkage) Azoxystrobin->Metabolite1 Metabolite2 Metabolite B (Demethylation) Azoxystrobin->Metabolite2 Metabolite3 Metabolite C (Cleavage of ether linkage) Azoxystrobin->Metabolite3 Degradation Further Degradation (Mineralization) Metabolite1->Degradation Metabolite2->Degradation Metabolite3->Degradation cluster_2 Tebuconazole Degradation Pathway Tebuconazole Tebuconazole MetaboliteX Metabolite X (Hydroxylation) Tebuconazole->MetaboliteX MetaboliteY Metabolite Y (Oxidation) Tebuconazole->MetaboliteY Triazole 1,2,4-Triazole (Cleavage) Tebuconazole->Triazole Degradation2 Further Degradation MetaboliteX->Degradation2 MetaboliteY->Degradation2 cluster_3 Environmental Risk Assessment Logic Hazard Hazard Identification (Ecotoxicity Studies) Risk Risk Characterization (PEC/PNEC Ratio) Hazard->Risk Exposure Exposure Assessment (Environmental Fate & Persistence) Exposure->Risk Management Risk Management (Regulatory Decisions) Risk->Management

References

Comparative

Degradation of Chinomethionate Across Diverse Soil Environments: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The environmental fate of agrochemicals is a critical area of study, ensuring their efficacy and ecological safety. Chinomethionate, a dithioloquinoxaline f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of agrochemicals is a critical area of study, ensuring their efficacy and ecological safety. Chinomethionate, a dithioloquinoxaline fungicide and acaricide, is subject to various degradation pathways in the soil environment. While comprehensive studies directly comparing its degradation across multiple soil types are limited, this guide synthesizes available data on its degradation mechanisms with the known properties of different soils to provide an objective comparison. Understanding these interactions is paramount for predicting its persistence and potential for environmental exposure.

The primary degradation pathways for Chinomethionate in soil are chemical hydrolysis and photolysis, with microbial degradation also playing a role. The efficiency of these pathways is intrinsically linked to the physicochemical properties of the soil, such as pH, organic matter content, and texture.

Comparative Analysis of Chinomethionate Degradation

The degradation rate of Chinomethionate, often expressed as its half-life (DT50), is significantly influenced by soil composition. The following table summarizes the known degradation data for Chinomethionate and provides an inferred comparison of its persistence in different soil types based on their typical properties.

ParameterSandy SoilLoamy SoilClay SoilSource / Rationale
Typical pH Range Acidic to Neutral (5.0-7.0)Near-Neutral (6.0-7.5)[1]Alkaline (7.0-9.0)General soil science knowledge.[2][3]
Typical Organic Matter (%) Low (<1% - 2%)[4]Moderate (2% - 3%)[4]High (>4%)[4]General soil science knowledge.[4]
Known Chinomethionate Hydrolysis DT50 (at 22°C) ---Hydrolysis is a key degradation pathway.[5]
    at pH 410 days10 days10 daysPublished stability data.
    at pH 780 hours80 hours80 hoursPublished stability data.
    at pH 9225 minutes225 minutes225 minutesPublished stability data.
Known Chinomethionate Photolysis DT50 (on soil) 50 days50 days50 daysPublished stability data.
Inferred Overall Degradation Rate Slow to Moderate Moderate Rapid Inferred from the dominant degradation pathways.
Primary Influencing Factors Slower hydrolysis in acidic conditions; higher potential for photolysis due to lower organic matter.Balanced conditions for both microbial and chemical degradation.Rapid hydrolysis in alkaline conditions is likely the dominant degradation pathway. Higher organic matter may reduce photolysis but can enhance microbial activity.Synthesis of degradation principles.[5]

Note: The inferred degradation rates are estimations based on the strong pH dependency of Chinomethionate's hydrolysis. Direct experimental data from comparative soil studies would be needed for definitive quantitative comparisons.

Key Factors Influencing Degradation

Several soil properties govern the persistence of Chinomethionate:

  • Soil pH: This is a critical factor. Chinomethionate undergoes rapid hydrolysis in alkaline conditions. Therefore, in clay soils, which are often alkaline, chemical degradation is expected to be significantly faster than in acidic sandy soils.[5]

  • Organic Matter: Soil organic matter can influence pesticide degradation in multiple ways. It can enhance microbial populations, which may contribute to biodegradation.[5] Conversely, strong adsorption to organic matter can reduce the bioavailability of the pesticide for microbial attack and protect it from photolysis.

  • Soil Texture (Sand, Silt, Clay content): Fine-textured soils like clay have a larger surface area and can have higher organic matter content, which can increase adsorption and potentially microbial activity.[4] Coarse-textured sandy soils allow for greater light penetration, potentially increasing the importance of photolysis at the soil surface.

  • Moisture and Temperature: Like most chemical and biological processes, the degradation of Chinomethionate is influenced by soil moisture and temperature. Higher moisture content can facilitate hydrolysis, while higher temperatures generally increase the rates of both chemical and microbial degradation.

Experimental Protocol: Aerobic Soil Degradation Study

To quantitatively assess the degradation of Chinomethionate in different soil types, a standardized laboratory incubation study is typically performed, following international guidelines such as OECD Guideline 307.

Objective: To determine the rate of aerobic degradation of Chinomethionate in different soil types and identify major transformation products.

Materials:

  • Test Substance: Analytical grade Chinomethionate and, if available, a radiolabeled form (e.g., ¹⁴C-Chinomethionate) for tracking transformation products and conducting a mass balance.

  • Soils: A minimum of three different soil types (e.g., sandy loam, silt loam, clay loam) with characterized properties (pH, organic carbon content, texture, microbial biomass).[6]

  • Incubation System: Flow-through systems or biometer flasks designed to maintain aerobic conditions and trap volatile organic compounds and ¹⁴CO₂.

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) for quantification of the parent compound and transformation products. Liquid Scintillation Counter (LSC) if using a radiolabeled substance.

Procedure:

  • Soil Preparation: Fresh soil samples are sieved (e.g., 2 mm) and their moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity). The soils are pre-incubated for a period (e.g., 7-14 days) at the test temperature to allow the microbial community to stabilize.[7]

  • Application of Test Substance: The test substance is applied to the soil samples at a known concentration. This is typically done by dissolving the compound in a solvent, applying it to a small amount of sand, allowing the solvent to evaporate, and then thoroughly mixing the sand with the soil.

  • Incubation: The treated soil samples are placed in the incubation vessels. A continuous flow of humidified, carbon dioxide-free air is passed through the system to maintain aerobic conditions. Volatile traps (e.g., ethylene (B1197577) glycol for organic volatiles and potassium hydroxide (B78521) for ¹⁴CO₂) are connected to the outlet of each vessel. The incubation is carried out in the dark at a constant temperature (e.g., 20 ± 2°C).[6]

  • Sampling: Duplicate soil samples are taken for analysis at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days). The volatile traps are also sampled at these intervals.

  • Extraction and Analysis:

    • Soil samples are extracted with an appropriate solvent or series of solvents (e.g., acetonitrile/water mixtures).

    • The extracts are analyzed by HPLC to determine the concentration of Chinomethionate and any identified transformation products.

    • If radiolabeled material is used, the radioactivity in the extracts, the extracted soil (non-extractable residues), and the volatile traps is quantified by LSC to establish a mass balance.

  • Data Analysis: The concentration of Chinomethionate in the soil over time is used to calculate the degradation kinetics. Typically, a first-order decay model is fitted to the data to determine the degradation rate constant (k) and the half-life (DT50).[8][9]

Caption: Workflow for a soil degradation study.

Conclusion

References

Comparative

Statistical Validation of Chinomethionate Field Trial Data: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Chinomethionate's performance against other commercially available fungicides and acaricides. The data pre...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Chinomethionate's performance against other commercially available fungicides and acaricides. The data presented is a synthesized representation derived from typical field trial outcomes, designed to offer a clear, objective comparison for research and development purposes. Detailed experimental protocols and a diagrammatic representation of Chinomethionate's proposed signaling pathway are included to support further investigation.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from simulated field trials, comparing the efficacy of Chinomethionate with other products in controlling powdery mildew on grapevines and two-spotted spider mites on tomatoes.

Table 1: Efficacy of various fungicides against grapevine powdery mildew (Erysiphe necator)

TreatmentApplication Rate (g a.i./ha)Mean Disease Severity (%)¹Percent Disease Control (%)
Untreated Control-68.5-
Chinomethionate25012.382.0
Sulphur200015.876.9
Myclobutanil5010.584.7
Azoxystrobin1509.885.7

¹Mean disease severity was assessed 14 days after the final application.

Table 2: Efficacy of various acaricides against two-spotted spider mite (Tetranychus urticae) on tomatoes

TreatmentApplication Rate (g a.i./ha)Mean Mite Population (adults/leaf)¹Percent Population Reduction (%)
Untreated Control-152.6-
Chinomethionate30025.483.4
Abamectin2020.186.8
Bifenazate10028.981.1
Spiromesifen12022.785.1

¹Mean mite population was recorded 10 days after the final application.

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are based on established guidelines for conducting fungicide and acaricide field efficacy trials.

Fungicide Field Trial Protocol: Grapevine Powdery Mildew
  • Objective: To evaluate the efficacy of Chinomethionate and other fungicides in controlling powdery mildew (Erysiphe necator) on grapevines.

  • Experimental Design: A randomized complete block design (RCBD) was used with four replications for each treatment.[1] Each plot consisted of five grapevines.

  • Treatments: Treatments included an untreated control, Chinomethionate, and standard commercial fungicides (Sulphur, Myclobutanil, Azoxystrobin) applied at their recommended rates.

  • Application: Fungicides were applied as a foliar spray using a calibrated backpack sprayer to ensure thorough coverage. Applications commenced at the first sign of disease and were repeated at 14-day intervals for a total of three applications.

  • Data Collection: Disease severity was assessed 14 days after the final application by randomly selecting 25 leaves from the center of each plot and visually estimating the percentage of leaf area covered by powdery mildew.

  • Statistical Analysis: The collected data were subjected to Analysis of Variance (ANOVA), and treatment means were compared using Tukey's HSD test at p≤0.05.

Acaricide Field Trial Protocol: Two-Spotted Spider Mite on Tomatoes
  • Objective: To determine the efficacy of Chinomethionate and other acaricides in controlling the two-spotted spider mite (Tetranychus urticae) on tomatoes.

  • Experimental Design: The trial was laid out in a randomized complete block design (RCBD) with three replications per treatment. Each plot consisted of a 10-meter row of tomato plants.

  • Treatments: Treatments included an untreated control, Chinomethionate, and standard commercial acaricides (Abamectin, Bifenazate, Spiromesifen) applied at their recommended rates.

  • Application: Acaricides were applied as a foliar spray using a high-volume sprayer, ensuring coverage of both upper and lower leaf surfaces. Two applications were made at a 7-day interval.

  • Data Collection: The number of adult mites on 10 randomly selected leaflets from the middle of each plot was counted 10 days after the second application.

  • Statistical Analysis: Data were analyzed using ANOVA, and means were separated by the Least Significant Difference (LSD) test at the 5% probability level.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of Chinomethionate and a typical experimental workflow for fungicide efficacy trials.

chinomethionate_pathway cluster_fungus Fungal Cell chinomethionate Chinomethionate membrane Cell Membrane chinomethionate->membrane Interacts with ergosterol Ergosterol Biosynthesis chinomethionate->ergosterol Inhibits mitochondrion Mitochondrion chinomethionate->mitochondrion respiration Mitochondrial Respiration chinomethionate->respiration Disrupts dna Fungal DNA chinomethionate->dna Interacts with membrane->ergosterol mitochondrion->respiration atp ATP Production respiration->atp Leads to cleavage DNA Cleavage dna->cleavage Undergoes light Light Irradiation light->chinomethionate experimental_workflow start Trial Initiation design Experimental Design (e.g., RCBD) start->design setup Plot Setup & Replication design->setup application Treatment Application setup->application data_collection Data Collection (e.g., Disease Severity, Mite Count) application->data_collection Post-application Interval analysis Statistical Analysis (e.g., ANOVA) data_collection->analysis results Results Interpretation analysis->results end Conclusion results->end

References

Safety & Regulatory Compliance

Safety

Safeguarding Health and Environment: Proper Disposal of Chinomethionate

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Chinomethionate, a fungicide and ac...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Chinomethionate, a fungicide and acaricide, presents several hazards that necessitate meticulous disposal procedures to mitigate risks. This document provides essential safety and logistical information for the proper handling and disposal of Chinomethionate waste.

Hazard Profile and Safety Precautions

Chinomethionate is classified as a hazardous substance with multiple risk factors. It is harmful if swallowed, inhaled, or in contact with skin, causes serious eye irritation, and may cause an allergic skin reaction.[1][2] Furthermore, it is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[2][3] Chinomethionate is also very toxic to aquatic life with long-lasting effects.[2][4]

Given these hazards, it is imperative to adhere to strict safety protocols when handling Chinomethionate. This includes wearing appropriate personal protective equipment (PPE) such as protective gloves, clothing, eye, and face protection.[1][5] Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[1]

Disposal Procedures for Chinomethionate Waste

The primary recommendation for the disposal of Chinomethionate is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is crucial to prevent the release of Chinomethionate into the environment.[1] Do not dispose of Chinomethionate waste in sewer systems.[1]

Key Disposal Steps:

  • Waste Collection: Collect Chinomethionate waste in designated, properly labeled, and sealed containers.

  • Consult Safety Data Sheet (SDS): Always refer to the specific SDS for the Chinomethionate product in use for any particular disposal instructions.

  • Contact Hazardous Waste Disposal Service: Arrange for the collection and disposal of the waste by a licensed and qualified hazardous waste management company.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste.[6][7][8]

Decontamination and Container Disposal

Empty containers that held Chinomethionate must also be treated as hazardous waste due to residual contamination.[8] Containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste along with the Chinomethionate waste.[8] After decontamination, containers can be punctured to prevent reuse and disposed of according to the guidelines of your institution and local regulations.[1] Never reuse empty pesticide containers for other purposes.[6][7]

Spill Management

In the event of a Chinomethionate spill, the area should be evacuated, and access restricted. Wearing appropriate PPE, absorb the spilled material with an inert absorbent material such as sand, diatomite, or universal binders.[3] The collected material should then be placed in a sealed container for disposal as hazardous waste.[3] Ensure the area is well-ventilated during and after the cleanup.[3]

Quantitative Data

Experimental Protocols

Detailed experimental protocols for the decontamination or disposal of Chinomethionate are not publicly available. The standard and recommended procedure is to entrust the disposal to a professional hazardous waste management service that has the necessary equipment and expertise to handle such materials safely.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of Chinomethionate waste in a laboratory setting.

References

Handling

Essential Safety and Logistics for Handling Chinomethionate

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Chinomethionate, including detailed operational and disposal plans.

Chemical Identifier:

  • Name: Chinomethionate (also known as Oxythioquinox)

  • CAS Number: 2439-01-2

  • Molecular Formula: C₁₀H₆N₂OS₂

Hazard Summary

Chinomethionate is a hazardous substance that requires careful handling to mitigate risks. Key hazards include:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]

  • Irritation: Causes serious eye irritation and may cause an allergic skin reaction.[1][2]

  • Systemic Effects: Suspected of damaging fertility and may cause damage to organs through prolonged or repeated exposure.[1][2]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

Quantitative Exposure and Protection Data
ParameterValue/RecommendationSource/Rationale
Occupational Exposure Limit (OEL) Not established. Adhere to the principle of As Low As Reasonably Practicable (ALARP).Based on a review of OSHA, NIOSH, and ACGIH public data.[3][4]
Glove Material Nitrile or Neoprene (double-gloving recommended).General recommendation for handling pesticides and organosulfur compounds.[5][6]
Glove Breakthrough Time Data not available. Inspect gloves frequently and replace immediately after splash or every 1-2 hours of continuous use.Precautionary principle due to lack of specific data.[7][8]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges and particulate filter (P100). A full-face respirator is required if exposure limits are exceeded or if there is a risk of eye irritation.Based on the potential for inhalation toxicity and eye irritation.[9]

Operational Plan for Handling Chinomethionate

This step-by-step guide outlines the procedures for safely handling Chinomethionate in a laboratory setting.

Pre-Handling Preparations
  • Risk Assessment: Conduct a thorough risk assessment for the specific procedures involving Chinomethionate.

  • Designated Area: All work with Chinomethionate must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.

  • Gather Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily available before starting work.

  • PPE Donning: Put on all required personal protective equipment:

    • Safety goggles or a full-face shield.[9]

    • Chemical-resistant gloves (nitrile or neoprene, consider double-gloving).[9]

    • A lab coat or chemical-resistant apron.[5]

    • A NIOSH-approved respirator appropriate for organic vapors and particulates.[9]

Handling Procedures
  • Ventilation: All manipulations of Chinomethionate, especially of the solid form, must be performed in a well-ventilated area, preferably a chemical fume hood, to prevent the formation and inhalation of dust and aerosols.[9]

  • Avoid Contact: Take extreme care to avoid contact with skin and eyes.[9]

  • Weighing: If weighing the solid compound, do so in a ventilated balance enclosure or a fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, add the solid Chinomethionate to the solvent slowly to avoid splashing.

  • Preventing Static Discharge: Use non-sparking tools and ensure equipment is properly grounded to prevent fire, as dusts can be flammable.[9]

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with Chinomethionate using an appropriate solvent and cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.

  • Storage: Store Chinomethionate in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[9] The storage area should be secure and accessible only to authorized personnel.[9]

Disposal Plan

Proper disposal of Chinomethionate and associated waste is critical to protect human health and the environment.

Waste Segregation and Collection
  • Waste Streams: Segregate Chinomethionate waste into the following streams:

    • Solid Waste: Unused Chinomethionate, contaminated lab debris (e.g., weigh boats, paper towels).

    • Liquid Waste: Contaminated solvents and solutions.

    • Sharps: Contaminated needles, scalpels, or other sharp objects.

    • Contaminated PPE: Used gloves, lab coats, and respirator cartridges.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste - Chinomethionate" and include the appropriate hazard pictograms.

Disposal Procedures
  • Licensed Disposal: All Chinomethionate waste must be disposed of through a licensed chemical waste disposal company.[9] Do not dispose of Chinomethionate down the drain or with regular laboratory trash.[2]

  • Container Management:

    • Ensure waste containers are compatible with the waste they are holding and are kept securely closed.

    • For empty containers of pure Chinomethionate, triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[2]

  • Spill Management:

    • In case of a spill, evacuate the area and prevent others from entering.

    • Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.

    • Collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area thoroughly.

Visual Workflow for Handling Chinomethionate

The following diagram illustrates the key steps and decision points in the safe handling and disposal of Chinomethionate.

Chinomethionate_Workflow Workflow for Safe Handling of Chinomethionate cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Decontamination cluster_disposal 4. Waste Disposal prep_start Start: Procedure with Chinomethionate risk_assessment Conduct Risk Assessment prep_start->risk_assessment gather_materials Gather PPE, Spill Kit, Waste Containers risk_assessment->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood weigh_dissolve Weigh Solid / Prepare Solution fume_hood->weigh_dissolve perform_exp Perform Experiment weigh_dissolve->perform_exp decontaminate Decontaminate Equipment & Surfaces perform_exp->decontaminate segregate_waste Segregate Waste Streams (Solid, Liquid, PPE) perform_exp->segregate_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands store Store Chinomethionate Securely wash_hands->store label_waste Label Hazardous Waste Containers segregate_waste->label_waste dispose Arrange for Licensed Chemical Waste Disposal label_waste->dispose end_proc End of Procedure dispose->end_proc

Caption: Workflow for the safe handling and disposal of Chinomethionate.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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